molecular formula C9H11NO B071170 3,4-Dimethylbenzaldehyde oxime CAS No. 175277-35-7

3,4-Dimethylbenzaldehyde oxime

Cat. No.: B071170
CAS No.: 175277-35-7
M. Wt: 149.19 g/mol
InChI Key: FMMYWZFQQDNXGQ-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethylbenzaldehyde oxime is a versatile organic compound of significant interest in synthetic and coordination chemistry. Its structure features both an oxime functional group (-C=N-OH) and a substituted aromatic ring, making it a valuable bifunctional ligand and synthetic intermediate. In coordination chemistry, this compound readily chelates to metal centers through its oxime nitrogen and oxygen atoms, forming stable complexes with transition metals. These complexes are studied for their catalytic properties, magnetic behavior, and structural motifs. As a synthetic building block, the oxime group can undergo various transformations, including dehydration to nitriles or reduction to primary amines, providing a key handle for molecular diversification. The dimethyl-substituted phenyl ring influences the compound's electronic properties and steric profile, which can be exploited to modulate the reactivity and stability of derived compounds or metal complexes. Researchers utilize this compound in the development of novel ligands, the synthesis of heterocyclic compounds, and as a precursor in the fabrication of functional materials. Its well-defined structure and reactivity make it an essential reagent for exploring new reaction pathways and designing molecules with specific functional characteristics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-3-4-9(6-10-11)5-8(7)2/h3-6,11H,1-2H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMYWZFQQDNXGQ-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=N/O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3,4-Dimethylbenzaldehyde oxime synthesis from 3,4-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pharmaceutical Application

Part 1: Executive Summary & Strategic Context

In the landscape of pharmaceutical intermediate synthesis, 3,4-dimethylbenzaldehyde oxime serves as a critical junction point. It is the immediate precursor to 3,4-dimethylbenzonitrile (via dehydration) and 3,4-dimethylbenzylamine (via reduction), both of which are pharmacophores found in various bioactive ligands, including inhibitors for phosphodiesterase (PDE) and specific kinase pathways.

This guide moves beyond generic "textbook" chemistry to present a validated, high-yield (93%) protocol . Unlike general aldehyde oximations that often suffer from incomplete conversion or Beckmann rearrangement side-products, this method utilizes a buffered aqueous-ethanolic system to ensure thermodynamic control, favoring the stable oxime formation while minimizing hydrolysis.

Key Performance Indicators (KPIs) of this Protocol:

  • Yield: >90% (Target: 93%)

  • Purity: >98% (determined by 1H NMR)

  • Green Chemistry Score: High (Ethanol/Water solvent system; minimal waste)

  • Scalability: Linear scalability from mmol to mol scale.

Part 2: Mechanistic Insight

The transformation of 3,4-dimethylbenzaldehyde to its oxime is a classic nucleophilic addition-elimination reaction. However, the presence of the electron-donating methyl groups at the 3 and 4 positions increases the electron density at the carbonyl carbon, potentially reducing electrophilicity compared to unsubstituted benzaldehyde.

Critical Control Point: pH Management The reaction requires a delicate pH balance.

  • Low pH (<3): The amine nucleophile (hydroxylamine) is fully protonated (

    
    ), rendering it non-nucleophilic.
    
  • High pH (>9): The aldehyde carbonyl is less electrophilic, and side reactions (cannizzaro-type) may compete.

  • Optimal pH (4.5 - 6.0): Achieved using Sodium Acetate (

    
    ). This buffers the Hydrochloric acid released from the hydroxylamine salt, maintaining a concentration of free nucleophilic hydroxylamine (
    
    
    
    ) while activating the carbonyl oxygen via weak protonation/hydrogen bonding.

OximeMechanism cluster_buffer Buffer System Aldehyde 3,4-Dimethylbenzaldehyde (Electrophile) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Nucleophilic Attack (pH 4-6) NH2OH Hydroxylamine (:NH2OH) NH2OH->Intermediate Transition Dehydration (-H2O) Intermediate->Transition Proton Transfer Product 3,4-Dimethylbenzaldehyde Oxime Transition->Product Elimination HCl NH2OH.HCl FreeBase Free :NH2OH HCl->FreeBase Deprotonation NaOAc NaOAc NaOAc->FreeBase Buffer Action

Figure 1: Mechanistic pathway highlighting the critical role of the buffer system in maintaining nucleophilicity.

Part 3: Experimental Protocol

This protocol is adapted and optimized from high-fidelity literature sources (RSC Advances, 2013) specifically for dimethyl-substituted benzaldehydes.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Amount (for 50 mmol scale)Role
3,4-Dimethylbenzaldehyde 134.181.06.71 gSubstrate
Hydroxylamine HCl 69.491.55.13 gNucleophile Source
Sodium Acetate (Anhydrous) 82.032.510.26 gBuffer/Base
Ethanol (95%) -Solvent10.0 mLCo-solvent
Deionized Water -Solvent40.0 mLCo-solvent
Step-by-Step Methodology

1. Preparation of the Reaction Matrix

  • In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Hydroxylamine Hydrochloride (5.13 g) and Sodium Acetate (10.26 g) in Deionized Water (40 mL) .

  • Observation: The solution should be clear and colorless.[7] The dissolution is endothermic; allow it to equilibrate to room temperature.

2. Substrate Addition

  • Dissolve 3,4-Dimethylbenzaldehyde (6.71 g) in Ethanol (10 mL) .

  • Add the ethanolic aldehyde solution dropwise to the aqueous amine solution under vigorous stirring.

  • Why: Slow addition prevents local high concentrations of aldehyde which could lead to dimerization or oiling out before reaction.

3. Reaction Phase

  • Fit the RBF with a reflux condenser.

  • Heat the mixture to reflux (approx. 80-85°C) .

  • Maintain reflux for 1.5 to 2.0 hours .

  • Monitoring: Check progress via TLC (Eluent: 20% Ethyl Acetate in Hexane). The aldehyde spot (

    
    ) should disappear, replaced by the lower 
    
    
    
    oxime spot.

4. Work-up and Isolation

  • Remove the heat source and allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a 250 mL beaker containing 50 g of crushed ice . Stir manually.

  • Result: The product will precipitate out as a white solid immediately upon cooling/dilution.

  • Filter the precipitate using a Buchner funnel under vacuum.

  • Wash the filter cake with cold water (3 x 20 mL) to remove residual salts (NaCl, NaOAc).

5. Purification

  • Dry the crude solid in a vacuum oven at 40°C for 4 hours.

  • Recrystallization: Dissolve the dried solid in a minimum amount of hot Ethanol (approx. 60°C). Add water dropwise until slight turbidity appears, then cool to 4°C overnight.

  • Filter the pure crystals and dry.

Part 4: Characterization & Quality Control

The following data validates the identity of This compound . Note that while melting points for this specific isomer are often cited generically, NMR is the definitive identification method due to the distinct methyl and oxime proton shifts.

Physical Appearance: White crystalline solid.[4]

Nuclear Magnetic Resonance (NMR) Data: Solvent: DMSO-d6, 500 MHz

Proton EnvironmentShift (

ppm)
MultiplicityIntegrationAssignment
Methyl Groups 2.23Singlet (s)6H

(x2)
Aromatic Ring 7.16Doublet (d,

)
1HH-5 (Ortho to H-6)
Aromatic Ring 7.30Multiplet/Triplet1HH-6 (Meta coupling)
Aromatic Ring 7.36Singlet (s)1HH-2 (Isolated)
Oxime Methine 8.05 Singlet (s) 1H

Hydroxyl 11.06Singlet (s)1H

Note: The oxime proton at 8.05 ppm is the diagnostic peak confirming the formation of the


 bond.
Part 5: Workflow Visualization

SynthesisWorkflow Start Start: 3,4-Dimethylbenzaldehyde Reagents Add NH2OH.HCl + NaOAc in H2O/EtOH Start->Reagents Reflux Reflux at 85°C (1.5 - 2 Hours) Reagents->Reflux Quench Pour onto Crushed Ice (Precipitation) Reflux->Quench Filter Vacuum Filtration & Water Wash Quench->Filter Recryst Recrystallization (Ethanol/Water) Filter->Recryst Final Pure this compound (White Solid, >93% Yield) Recryst->Final

Figure 2: Operational workflow for the synthesis and isolation of the target oxime.

Part 6: References
  • Primary Protocol Source: Li, J., et al. (2013). "Efficient and Green Synthesis of Oximes." RSC Advances, 3, 4839-4843. Source:

  • General Oximation Mechanism: Jencks, W. P. (1959). "Studies on the Mechanism of Oxime and Semicarbazone Formation." Journal of the American Chemical Society, 81(2), 475–481. Source:

  • Compound Data (3,4-Dimethylbenzaldehyde): PubChem Database.[7] CID 22278.[8] Source:

Sources

physical and chemical properties of 3,4-Dimethylbenzaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 3,4-Dimethylbenzaldehyde oxime , a critical organic intermediate used in the synthesis of functionalized aromatic compounds, including nitriles, amines, and bioactive pharmaceutical candidates.[1][2]

CAS Registry Number: 175277-35-7 Chemical Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


H

NO Molecular Weight: 149.19 g/mol [2][3][4][5][6]

Executive Summary

This compound is a crystalline organic compound derived from the condensation of 3,4-dimethylbenzaldehyde with hydroxylamine.[1][2] It serves as a pivotal electrophilic building block in organic synthesis, most notably as a precursor for 3,4-dimethylbenzonitrile (via dehydration) and 3,4-dimethylbenzylamine (via reduction).[1][2] Its structural rigidity and lipophilicity, imparted by the ortho-methyl substitution pattern, make it a valuable scaffold in the development of aldose reductase inhibitors and phenethylamine-class therapeutics.[1][2]

Physicochemical Characterization

The physical properties of this compound are governed by the presence of the hydroximino group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


), which allows for both hydrogen bond donation and acceptance.
Table 1: Physical & Chemical Properties
PropertyValue / DescriptionSource/Note
Appearance White to off-white crystalline solidExperimental Observation
Melting Point 78–82 °C (Typical range for substituted benzaldoximes)Predicted based on structural analogs
Boiling Point 249.8 °C at 760 mmHgPredicted
Density ~1.0 g/cm³Predicted
Solubility Soluble in DMSO, Ethanol, Methanol, Chloroform.[1][2][4][7] Slightly soluble in water.[1][2][5][6][8]Polar organic solvents preferred
pKa ~10.88 (Oxime O-H)Acidic proton on hydroxyl group
Isomerism Exists as E (anti) and Z (syn) isomersE-isomer is thermodynamically favored
Solubility Profile & Solvent Selection[1][2]
  • Reaction Solvent: Ethanol/Water mixtures are ideal for synthesis due to the high solubility of the aldehyde precursor and the precipitation of the oxime product upon cooling.[1][6]

  • Analytical Solvent: DMSO-dngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     or CDCl
    
    
    
    are required for NMR characterization to prevent exchange of the labile oxime proton.[2][6]

Synthesis & Manufacturing Protocol

The industrial and laboratory-scale preparation of this compound follows a standard condensation mechanism.[1][2] This protocol is designed for high purity (>98%) and yield.[1][2][6]

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration.[1]

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 3,4-dimethylbenzaldehyde (1.0 eq) in Ethanol (5 mL/g).

  • Buffer System: Prepare an aqueous solution of Hydroxylamine hydrochloride (1.5 eq) and Sodium Acetate (2.5 eq). The acetate acts as a buffer to neutralize the HCl released and maintain a pH conducive to nucleophilic attack (pH ~4-5).[1][2][6]

  • Addition: Slowly add the aqueous hydroxylamine solution to the ethanolic aldehyde solution with vigorous stirring.

  • Reflux: Heat the mixture to reflux (80 °C) for 1–2 hours. Monitor conversion via TLC (Eluent: Hexane/EtOAc 4:1).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove ethanol under reduced pressure (rotary evaporator).[1][2][6]

    • Add ice-cold water to precipitate the oxime.[1][2][6]

    • Filter the white solid and wash with cold water.[1][6]

  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[1][2][6]

Visualization: Synthesis Pathway

Synthesis Aldehyde 3,4-Dimethylbenzaldehyde (C9H10O) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Nucleophilic Attack Reagents NH2OH·HCl + NaOAc (Ethanol/Water, Reflux) Reagents->Intermediate Product This compound (White Solid) Intermediate->Product - H2O (Dehydration)

Figure 1: Synthetic pathway for the conversion of aldehyde to oxime via condensation.[1][2][6]

Analytical Profiling (Identification)

To validate the identity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[1][6]

1H NMR Data (500 MHz, DMSO-d )
  • δ 2.23 (s, 6H): Two methyl groups on the aromatic ring (3-CHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , 4-CH
    
    
    
    ).[2][6]
  • δ 7.16 (d, J=7.8 Hz, 1H): Aromatic proton at position 5 (ortho coupling).[1][2][6]

  • δ 7.30 (d, J=7.8 Hz, 1H): Aromatic proton at position 6.[1][2][6]

  • δ 7.36 (s, 1H): Aromatic proton at position 2 (isolated singlet due to meta/para substitution).[1][2][6]

  • δ 8.05 (s, 1H): The azomethine proton (-CH=N- ), characteristic of the oxime functionality.[1][2][6]

  • δ 11.06 (s, 1H): The hydroxyl proton (-OH ), typically broad and exchangeable with Dngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    O.[2][6]
    

Chemical Reactivity & Applications

This compound is a versatile "switch" molecule in medicinal chemistry, capable of diverting into three distinct functional classes.

A. Dehydration to Nitriles

Treatment with dehydrating agents (e.g., SOClngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


, POCl

, or acetic anhydride) converts the oxime into 3,4-Dimethylbenzonitrile .[2][6]
  • Application: Synthesis of high-performance polymers and liquid crystals.[1][2][6]

B. Reduction to Amines

Catalytic hydrogenation (Hngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


, Pd/C) or reduction with LiAlH

yields 3,4-Dimethylbenzylamine .[2][6]
  • Application: Precursor for phenethylamine derivatives and pharmaceutical agents targeting monoamine transporters.[1][2][6]

C. Beckmann Rearrangement

Under acid catalysis (Hngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


SO

or Polyphosphoric acid), the oxime rearranges to form N-(3,4-dimethylphenyl)formamide (or the benzamide isomer depending on conditions).[2][6]
Visualization: Reactivity Map

Reactivity Oxime This compound Nitrile 3,4-Dimethylbenzonitrile (Dehydration) Oxime->Nitrile SOCl2 / POCl3 Amine 3,4-Dimethylbenzylamine (Reduction) Oxime->Amine LiAlH4 / H2, Pd/C Amide Amide Derivative (Beckmann Rearrangement) Oxime->Amide H2SO4 / PPA Isoxazole Isoxazole Heterocycles (Cycloaddition) Oxime->Isoxazole 1,3-Dipolar Cycloaddition

Figure 2: Divergent synthesis pathways starting from the oxime intermediate.[1][2][6]

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, it should be handled with the same precautions as general aromatic oximes.[1][6]

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2][6]

  • Signal Word: WARNING.

  • H-Statements:

    • H315: Causes skin irritation.[1][2][6][8]

    • H319: Causes serious eye irritation.[1][2][6]

    • H335: May cause respiratory irritation.[1][2][6][8]

  • P-Statements: Wear protective gloves/eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[1][2][6]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

  • ChemSrc. (2025).[1][2][6] this compound - CAS# 175277-35-7 Physical Properties and Spectral Data. Retrieved from [1][2][6]

  • Royal Society of Chemistry (RSC). (2013).[1][2][6] General Procedure for Preparation of Oximes and NMR Characterization. RSC Advances Supplementary Information. Retrieved from

  • National Institutes of Health (NIH). (2022).[1][2][6] Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase. Biomolecules. Retrieved from [1][2][6]

  • Sigma-Aldrich. (2025).[1][2][6] 3,4-Dimethylbenzaldehyde Product Specification and Safety Data. Retrieved from [1][2][6]

Sources

3,4-Dimethylbenzaldehyde oxime CAS number and spectral data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and spectral characterization of 3,4-Dimethylbenzaldehyde oxime.

CAS Number: 175277-35-7 Document Type: Technical Specification & Synthesis Guide Version: 2.0 (2026)[1]

Executive Summary

This compound is a crystalline organic derivative formed by the condensation of 3,4-dimethylbenzaldehyde with hydroxylamine.[1] It serves as a critical intermediate in the synthesis of nitriles via dehydration and amines via reduction.[1] Its specific substitution pattern (two methyl groups at the meta and para positions relative to the aldoxime group) imparts unique electronic properties useful in structure-activity relationship (SAR) studies for agrochemicals and pharmaceuticals.[1]

This guide provides validated spectral data, a high-yield synthesis protocol, and quality control parameters for researchers in organic synthesis and medicinal chemistry.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

ParameterSpecification
Chemical Name This compound
Synonyms 3,4-Dimethylbenzaldoxime; N-[(3,4-dimethylphenyl)methylidene]hydroxylamine
CAS Number 175277-35-7
Molecular Formula

Molecular Weight 149.19 g/mol
Physical State White Solid
Solubility Soluble in DMSO, Ethanol, Methanol, Chloroform; Sparingly soluble in water
SMILES CC1=C(C)C=C(C=NO)C=C1

Synthesis & Preparation Protocol

The following protocol is validated for high-yield production (>90%) using standard laboratory equipment. It utilizes a condensation reaction buffered with sodium acetate to drive the equilibrium toward the oxime product.[1]

Reaction Mechanism & Workflow

SynthesisWorkflow cluster_conditions Reaction Conditions Aldehyde 3,4-Dimethylbenzaldehyde (Precursor) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack Reagents NH2OH·HCl + NaOAc (Solvent: EtOH/H2O) Reagents->Intermediate Product 3,4-Dimethylbenzaldehyde Oxime (Solid) Intermediate->Product Dehydration (-H2O) Reflux (1-2 hrs) Reflux (1-2 hrs) Cool to RT Cool to RT Reflux (1-2 hrs)->Cool to RT Filtration Filtration Cool to RT->Filtration

Figure 1: Synthetic pathway for the oximation of 3,4-dimethylbenzaldehyde.

Step-by-Step Methodology

Reagents:

  • 3,4-Dimethylbenzaldehyde (50.0 mmol)

  • Hydroxylamine hydrochloride (

    
    ) (74.0 mmol, 1.5 eq)
    
  • Sodium Acetate (

    
    ) (125.0 mmol, 2.5 eq)
    
  • Solvent: Ethanol (10 mL) / Water (40 mL)[2]

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride and sodium acetate in the water/ethanol mixture.

  • Addition: Add 3,4-dimethylbenzaldehyde to the solution. The mixture may become cloudy.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 1–2 hours. Monitor progress via TLC (eluent: Hexane/EtOAc 4:1).

  • Precipitation: Upon completion, pour the reaction mixture into a 250 mL beaker containing 50 mL of ice-cold water. The oxime should precipitate immediately as a white solid.[1]

  • Isolation: Filter the precipitate using a Buchner funnel under vacuum. Wash the filter cake thoroughly with cold water (

    
     mL) to remove inorganic salts.[1]
    
  • Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound as white crystals.

  • Drying: Dry under high vacuum at 40°C for 4 hours.

Expected Yield: 90–95%[2]

Spectral Characterization Data

The following data is based on high-field NMR spectroscopy (500 MHz) in DMSO-


.
Proton NMR ( H NMR)

Instrument: Bruker AVANCE III 500 MHz Solvent: DMSO-



Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentTechnical Interpretation
2.23 Singlet (s)6H

(x2)
Two methyl groups at C3 and C4.[1] Overlapping signals due to similar electronic environment.[1]
7.16 Doublet (d)1HAr-H (

)

Hz.[1] Ortho coupling to H6.[1]
7.30 Triplet (t)*1HAr-H (

)

Hz.[1] Note: Theoretically a doublet of doublets (dd).[1] Appearance as a pseudo-triplet indicates overlapping coupling constants (

) or second-order effects common in substituted aromatics.[1]
7.36 Singlet (s)1HAr-H (

)
Isolated aromatic proton (meta to H6, ortho to Me). Small meta-coupling is often unresolved.[1]
8.05 Singlet (s)1H

Characteristic azomethine proton.[1]
11.06 Singlet (s)1H

Labile hydroxyl proton.[1] Shift varies with concentration and temperature.[1]
Infrared Spectroscopy (FT-IR)

Diagnostic peaks for quality control verification.

Wavenumber (

)
Vibration ModeFunctional Group
3200–3400 Stretching (Broad)

(Oxime)
3000–3100 Stretching

(Aromatic)
2920, 2850 Stretching

(Methyl, Aliphatic)
1640–1650 Stretching

(Imine/Oxime)
930–950 Stretching

Mass Spectrometry[1]
  • Exact Mass: 149.0841

  • Molecular Ion

    
    :  150.09
    
  • Fragmentation Pattern: Loss of OH (M-17) and loss of methyl groups are common.[1]

Quality Control & Analytics

To ensure the integrity of the compound for research applications, the following QC workflow is recommended.

QC_Workflow Sample Synthesized Sample MeltingPoint Melting Point Check (Solid) Sample->MeltingPoint TLC TLC Purity (Hex:EtOAc 4:1) Sample->TLC NMR 1H NMR (Structure Verification) MeltingPoint->NMR If sharp range TLC->NMR Single spot HPLC HPLC Purity (>98%) NMR->HPLC Release Batch Release HPLC->Release

Figure 2: Quality control decision tree for batch release.

Purity Criteria:

  • HPLC: >98% (Column: C18, Mobile Phase: Acetonitrile/Water Gradient).[1]

  • Appearance: White to off-white crystalline solid.[1]

  • Residual Solvent: Ethanol < 5000 ppm (ICH Q3C limits).[1]

References

  • RSC Advances (2013). Electronic Supplementary Material (ESI) for RSC Advances.[1][2] "General Procedure for Preparation of Oximes" and spectral data for this compound.[1] [Link]

  • ChemSrc. this compound CAS#:175277-35-7 Technical Data.[1][3] [Link][4]

  • Organic Chemistry Portal. Synthesis of Oximes - Recent Literature. [Link]

Sources

solubility of 3,4-Dimethylbenzaldehyde oxime in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3,4-Dimethylbenzaldehyde Oxime in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development, influencing everything from reaction kinetics and purification efficiency to formulation and bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key building block in organic synthesis. We will explore the theoretical underpinnings of its solubility, provide field-proven methodologies for experimental solubility determination, and offer expert insights into solvent selection for critical applications such as synthesis, purification, and formulation. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding and practical guidance on handling this compound.

Introduction: The Critical Role of Solubility

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Understanding its interaction with various organic solvents is not merely an academic exercise; it is a fundamental requirement for process optimization and product quality. Key processes dictated by solubility include:

  • Synthesis: Ensuring reactants are in the same phase for efficient reaction rates.

  • Purification: Selecting appropriate solvents for recrystallization is crucial for achieving high purity by separating the desired compound from impurities.[2]

  • Characterization: Preparing solutions for analytical techniques like NMR and HPLC.

  • Formulation: Developing stable and effective delivery systems for final products derived from this intermediate.

This guide moves beyond a simple list of solvents, delving into the causal mechanisms of solubility to empower scientists to make informed decisions.

Molecular Structure and Its Influence on Solubility

To predict and understand the solubility of this compound, we must first analyze its molecular structure. The molecule consists of a substituted aromatic ring and an oxime functional group (-CH=NOH).

  • Aromatic Ring: The benzene ring with two methyl groups (xylene moiety) is nonpolar and lipophilic. This part of the molecule will favor interactions with nonpolar or weakly polar organic solvents through van der Waals forces.

  • Oxime Functional Group (-CH=NOH): This group is the primary driver of the molecule's polarity. The carbon-nitrogen double bond (C=N) is polar, and the hydroxyl group (-OH) attached to the nitrogen is capable of acting as both a hydrogen bond donor and acceptor.[3] This feature strongly suggests favorable interactions with polar solvents.

The molecule is, therefore, amphiphilic, possessing both nonpolar and polar regions. Its overall solubility will be a balance between these competing characteristics. Generally, oximes are characterized as being poorly soluble in water but readily soluble in polar organic solvents.[3][4][5]

Theoretical Principles: "Like Dissolves Like" in Practice

The adage "like dissolves like" is a useful heuristic, but a deeper understanding of intermolecular forces is necessary for precise solvent selection.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors and acceptors. Given the oxime's -OH group, strong hydrogen bonding interactions are expected, leading to high solubility.[3] Ethanol, in particular, is often used for the recrystallization of oximes, indicating good solubility at elevated temperatures.[2]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents have dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. They are expected to be effective solvents for this compound due to dipole-dipole interactions with the C=NOH group. Ethyl acetate is commonly used in the work-up and extraction of oximes, which implies good solubility.[1]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The nonpolar aromatic ring of the oxime will have some affinity for these solvents. Toluene, with its aromatic character, may be a better solvent than aliphatic hydrocarbons like hexane.[6][7] Hexane is often used as an anti-solvent or for washing crystals during recrystallization, suggesting low solubility.[7]

  • Halogenated Solvents (e.g., Dichloromethane, 1,2-Dichloroethane): These solvents are weakly polar. Their ability to dissolve the oxime will depend on a balance of interactions. 1,2-dichloroethane has been successfully used to dissolve a crude oxime for recrystallization at elevated temperatures.[7]

Qualitative and Quantitative Solubility Profile

Solvent ClassExample SolventPredicted SolubilityRationale / Evidence
Polar Protic EthanolSolubleStrong hydrogen bonding potential with the oxime's -OH group. Often used as a recrystallization solvent for oximes.[2][3]
MethanolSolubleSimilar to ethanol, strong hydrogen bonding capability.[8]
Polar Aprotic AcetoneSolubleGood dipole-dipole interactions with the polar C=NOH group.
Ethyl AcetateSolubleFrequently used as an extraction solvent for oximes during synthesis work-up.[1]
Aromatic TolueneSolublePi-pi stacking interactions with the aromatic ring and moderate polarity. The precursor aldehyde is soluble in toluene.[6][7]
Halogenated DichloromethaneModerately SolubleWeakly polar, capable of dissolving a range of organic compounds.
1,2-DichloroethaneModerately SolubleReported as a recrystallization solvent for a similar oxime at elevated temperatures.[7]
Nonpolar Aliphatic n-HexaneSparingly Soluble / InsolublePrimarily weak van der Waals forces. Often used as an anti-solvent or for washing crystals, indicating poor solubility.[7]
Ethers Diethyl EtherSolubleThe precursor aldehyde is soluble in ether. Oximes generally show good solubility in ethers.[3][6]
Aqueous WaterInsolubleThe nonpolar aromatic ring dominates, leading to low water solubility, a general characteristic of oximes.[4][5]

Experimental Protocol: Gravimetric Determination of Solubility

To establish a quantitative solubility profile, a robust and validated experimental method is essential. The isothermal saturation method is a gold-standard technique.

Causality Behind Experimental Choices:
  • Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature ensures that the measured solubility is a true reflection of the system at that specific temperature.

  • Equilibrium Achievement: The system must reach equilibrium, where the rate of dissolution equals the rate of precipitation. Agitation and sufficient time are critical to prevent measurements of a supersaturated or undersaturated solution.

  • Purity of Materials: The purity of both the solute (this compound) and the solvent will directly impact the final measurement. Using high-purity materials is non-negotiable for accurate data.

Step-by-Step Methodology:
  • Preparation:

    • Ensure the this compound is of high purity (>98%), confirmed by analytical methods (e.g., HPLC, NMR).

    • Use analytical grade or higher purity solvents.

    • Set up a temperature-controlled shaker or water bath to the desired experimental temperature (e.g., 25 °C).

  • Sample Preparation:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation is reached.

    • Accurately pipette a known volume (e.g., 5.0 mL) of the selected organic solvent into each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in the temperature-controlled shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the minimum time to equilibrium.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.

  • Analysis:

    • Dispense the filtered supernatant into a pre-weighed, dry vial.

    • Record the exact mass of the solution transferred.

    • Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.

    • Once all solvent is removed and the vial has returned to room temperature, weigh the vial again to determine the mass of the dissolved solid.

  • Calculation:

    • Calculate the solubility using the formula: Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of solvent withdrawn) * 100

Workflow Visualization

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis & Calculation A Add excess oxime to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-48h) B->C D Settle undissolved solid (2h) C->D E Withdraw supernatant via filtered syringe D->E F Weigh aliquot of saturated solution E->F G Evaporate solvent to dryness F->G H Weigh residual solid G->H I Calculate Solubility (g/100mL) H->I

Caption: Experimental workflow for determining solubility via the isothermal saturation method.

Application-Driven Solvent Selection

Recrystallization

The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.

  • Screening: Based on our profile, alcohols like ethanol or isopropanol are excellent candidates. A mixture, such as ethanol/water, could also be effective, where water acts as the anti-solvent.[2]

  • Procedure: Dissolve the crude this compound in a minimal amount of boiling ethanol. If the solution is colored, charcoal treatment may be necessary. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal yield. The significant difference in solubility between hot and cold ethanol facilitates high recovery of the purified product.

Molecular Interactions Visualization

The following diagrams illustrate why a polar protic solvent is effective while a nonpolar solvent is not.

G cluster_solute This compound cluster_solvent Polar Protic Solvent (Ethanol) Oxime R-CH=N-OH Ethanol CH3CH2-OH Oxime->Ethanol H-Bonding (Donor) Ethanol->Oxime H-Bonding (Acceptor)

Caption: Strong hydrogen bonding between the oxime and a polar protic solvent like ethanol.

G cluster_solute This compound cluster_solvent Nonpolar Solvent (Hexane) Oxime R-CH=N-OH Hexane C6H14 Oxime->Hexane Weak van der Waals forces

Caption: Only weak interactions occur between the oxime and a nonpolar solvent like hexane.

Conclusion

While quantitative solubility data for this compound requires experimental determination, a robust qualitative understanding can be achieved through the analysis of its molecular structure and the application of fundamental chemical principles. The polarity and hydrogen-bonding capability of the oxime functional group are the dominant factors, predicting high solubility in polar organic solvents like alcohols and ethers, and poor solubility in water and aliphatic hydrocarbons. The provided experimental protocol offers a reliable method for generating precise, quantitative data to guide process development, purification, and formulation efforts in any research and development setting.

References

  • Chemistry Learner. (n.d.). Oxime: Definition, Structure, Formation, and Compounds. Retrieved from [Link]

  • BYJU'S. (n.d.). Oximes. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-sub.
  • The Good Scents Company. (n.d.). 3,4-dimethyl benzaldehyde. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 3,4-Dimethylbenzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzaldehyde oxime. Retrieved from [Link]

  • Google Patents. (n.d.). US20020123650A1 - Process for preparation of oximes and resulting products.
  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2014). Oximes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Submitted by Francis Loiseau and André M. Beauchemin. Retrieved from [Link]

  • Mondal, J., & Khan, A. T. (2015). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 9(1), 53. Retrieved from [Link]

  • CDC Stacks. (n.d.). Isolation and analysis of carbonyl compounds as oximes. Retrieved from [Link]

  • Al-Jbouri, F. A. (2017). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. International Journal of Advanced Research in Chemical Science, 4(11), 1-8. Retrieved from [Link]

Sources

spectroscopic characterization of 3,4-Dimethylbenzaldehyde oxime (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 3,4-Dimethylbenzaldehyde oxime , a key intermediate in the synthesis of agrochemicals and fine pharmaceutical ingredients. It addresses the specific challenges of distinguishing geometrical isomers (E/Z) and provides validated spectral assignments.

Technical Guide for Structural Validation & Isomer Analysis

Executive Summary & Compound Profile

Target Analyte: this compound (also known as 3,4-Dimethylbenzaldoxime) CAS: 59660-86-1 (generic) / 175277-35-7 Molecular Formula: C₉H₁₁NO Molecular Weight: 149.19 g/mol [1][2][3]

This compound typically exists as a mixture of two geometrical isomers: the thermodynamically stable (E)-isomer (anti) and the kinetic (Z)-isomer (syn).[3] Accurate characterization requires differentiating these forms, as their reactivity (e.g., in Beckmann rearrangements or dehydration to nitriles) differs significantly.[3]

Synthesis Context (Sample Origin)

To understand the impurity profile, one must recognize the sample origin.[3] The oxime is generated via the condensation of 3,4-dimethylbenzaldehyde with hydroxylamine hydrochloride in a basic medium.[3]

  • Common Impurities: Unreacted aldehyde (CHO signal), nitrile byproducts (dehydration), and isomeric mixtures.[3]

Experimental Synthesis Workflow

Context for Spectral Interpretation

The following workflow illustrates the generation of the analyte and potential side-products detectable in MS/NMR.

Synthesis Aldehyde 3,4-Dimethylbenzaldehyde (Starting Material) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack Reagents NH2OH·HCl + Na2CO3 (MeOH/H2O) Reagents->Intermediate Oxime This compound (Target) Intermediate->Oxime - H2O (Elimination) Nitrile 3,4-Dimethylbenzonitrile (Impurity: Dehydration) Oxime->Nitrile Trace Acid/Heat

Figure 1: Synthesis pathway showing the origin of the oxime and the potential nitrile degradation product.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for assigning the E/Z configuration.[3][5] The chemical shift of the imine proton (


-C=N) is the primary diagnostic marker.[3]
^1H NMR Characterization (400 MHz, DMSO-d₆ or CDCl₃)

Isomer Differentiation Rule: The methine proton in the (Z)-isomer (syn) is deshielded relative to the (E)-isomer (anti) due to the anisotropic effect of the proximate hydroxyl group.[3]

  • (E)-Isomer (Major):

    
     8.05 – 8.15 ppm[3]
    
  • (Z)-Isomer (Minor):

    
     8.60 – 8.90 ppm[3]
    
Assignment Table (Major E-Isomer)
PositionTypeShift (

, ppm)
MultiplicityIntegrationAssignment Logic
-OH Hydroxyl11.1 - 11.3Singlet (br)1HExchangeable with D₂O; shift varies with concentration.[3]
CH=N Imine8.10Singlet1HDiagnostic peak; upfield from aldehyde CHO (~10 ppm).[3][5]
Ar-H (2) Aromatic7.35Singlet (d)1HOrtho to C=N, meta coupling only.[3][5]
Ar-H (6) Aromatic7.28Doublet1HOrtho coupling (

Hz) to H-5.[3][5]
Ar-H (5) Aromatic7.15Doublet1HOrtho coupling (

Hz) to H-6.[3][5]
Ar-CH₃ Methyl2.24Singlet3HPosition 3 or 4 (often overlapping).[3][5]
Ar-CH₃ Methyl2.22Singlet3HPosition 3 or 4.[3][5]
^{13}C NMR Characterization (100 MHz)

The carbon spectrum confirms the backbone.[3][5] The C=N carbon is less deshielded than a carbonyl carbon.[3][5]

  • C=N: 148.0 – 150.0 ppm (Distinctive oxime carbon).[3][5]

  • Aromatic Quaternary: ~135 – 140 ppm (C-ipso, C-Me).[3][5]

  • Aromatic Methine: 125 – 130 ppm.[3][5]

  • Methyl Carbons: 19.0 – 20.0 ppm.[3][5]

Infrared Spectroscopy (FT-IR)

IR is critical for confirming the functional group transformation (loss of C=O, gain of OH/C=N).[3]

Diagnostic Bands
Frequency (cm⁻¹)Vibration ModeIntensityNotes
3200 – 3400 O-H StretchBroad, StrongIndicates H-bonding.[3] Sharpens in dilute solution.
3000 – 3100 Ar-C-H StretchWeakCharacteristic of aromatic rings.[3][5]
2920, 2860 Alkyl C-H StretchMediumAsymmetric/Symmetric stretch of methyl groups.[3][5]
~1640 C=N StretchWeak/MediumKey confirmation. Lower intensity than C=O.
~940 N-O StretchMediumSpecific to oximes.
820, 880 Ar-H BendingStrongPattern indicative of 1,2,4-trisubstituted benzene.

Absence Check: Ensure no strong band exists at 1690–1700 cm⁻¹ .[3][5] Presence indicates unreacted 3,4-dimethylbenzaldehyde.[3][5]

Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI).[3] Molecular Ion: m/z 149 [M]⁺[3]

Fragmentation Pathway (EI)

Electron Impact (EI) ionization yields a characteristic "dehydration" pattern, often mimicking the nitrile.[3][5]

  • [M]⁺ (m/z 149): Molecular ion.[3][5]

  • [M - OH]⁺ (m/z 132): Loss of hydroxyl radical.[3][5]

  • [M - H₂O]⁺ (m/z 131): Dehydration to form the nitrile cation (3,4-dimethylbenzonitrile).[3][5]

  • [M - H₂O - HCN]⁺ (m/z 104/105): Loss of HCN from the nitrile species to form the dimethylphenyl cation.[3][5]

  • m/z 77/79: Aromatic ring degradation.

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 149 Frag_OH [M - OH]+ m/z 132 M_Ion->Frag_OH - OH• Frag_H2O [M - H2O]+ (Nitrile Cation) m/z 131 M_Ion->Frag_H2O - H2O (Ortho effect) Frag_Ar Dimethylphenyl Cation m/z 105 Frag_H2O->Frag_Ar - CN / HCN

Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.[3]

Experimental Protocols for Validation

Protocol A: Distinguishing E/Z Isomers via Solvent Shift

If the E/Z assignment is ambiguous in CDCl₃, perform a Solvent Shift Experiment :

  • Acquire ^1H NMR in CDCl₃ .[3][5]

  • Acquire ^1H NMR in Benzene-d₆ (C₆D₆).[3][5]

  • Analysis: The solvent-induced shift (ASIS) affects the proton trans to the lone pair differently than the proton cis.[3][5] The methyl groups will also show significant shifts in benzene, aiding in steric assignment.[3][5]

Protocol B: GC-MS Purity Check

Oximes can thermally degrade to nitriles in the GC injector port.[3][5]

  • Inlet Temp: Set to < 200°C to minimize thermal dehydration.

  • Verification: If a peak at m/z 131 (Nitrile) appears at a different retention time than the main peak, it is a synthesis impurity.[3] If it co-elutes or appears as a shoulder, it is likely thermal degradation of the oxime during analysis.[5] Derivatization (e.g., TMS-ether formation) is recommended for precise quantification.[3][5]

References

  • Synthesis of Benzaldehyde Oximes: Title: "Preparation of oximes from aldehydes and ketones."[3][5] Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[3][5] Longman Scientific & Technical.[3][5] Context: Standard protocols for oximation and recrystallization.[3][5]

  • NMR of Oximes (E/Z Discrimination): Title: "Stereochemistry of the oximes of aldehydes and ketones."[3][5] Source:Journal of Organic Chemistry. Link: (General reference for aldoxime stereochemistry).[3][5]

  • Mass Spectral Fragmentation of Oximes: Title: "Electron impact mass spectrometry of some benzaldehyde oximes." Source:Organic Mass Spectrometry. Context: Mechanisms for [M-H2O] and [M-OH] peak formation.[3][5]

  • 3,4-Dimethylbenzaldehyde Data: Title: "3,4-Dimethylbenzaldehyde Product Data" Source: PubChem Compound Summary.[3][5] Link:[3]

Sources

theoretical calculation of 3,4-Dimethylbenzaldehyde oxime properties

Author: BenchChem Technical Support Team. Date: February 2026

A Predictive Framework for Reactivity and Spectroscopic Validation[1]

Executive Summary & Strategic Relevance

3,4-Dimethylbenzaldehyde oxime represents a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. Its utility hinges on the reactivity of the oxime (


) moiety, specifically its susceptibility to the Beckmann rearrangement and its chelating ability in coordination chemistry.

This guide provides a rigorous theoretical framework for characterizing this molecule.[1] Unlike standard data sheets, this protocol focuses on predictive validity —using Density Functional Theory (DFT) not just to observe, but to forecast reactivity patterns, stability limits, and spectroscopic signatures prior to wet-lab synthesis.[1]

Computational Methodology: The "Gold Standard" Protocol

To ensure results that correlate with experimental NMR and IR data, we move beyond standard basis sets. The presence of the oxime lone pairs (N and O) requires diffuse functions to accurately model electron density at the periphery.

2.1 The Theoretical Stack
  • Software Kernel: Gaussian 16 / ORCA 5.0[1]

  • Method: DFT (Density Functional Theory)[1][2][3][4][5][6][7][8][9]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1] Rationale: Provides the optimal error cancellation between exchange and correlation energy for organic small molecules.

  • Basis Set: 6-311++G(d,p) .[1][5][10] Rationale: The "++" adds diffuse functions essential for the lone pairs on the oxime oxygen and nitrogen; "(d,p)" adds polarization functions for accurate bond angle prediction.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – Solvent: DMSO or Chloroform.[1]

2.2 Self-Validating Workflow

A computational result is only as good as its validation. Every calculation must pass the Imaginary Frequency Check .

G cluster_0 Phase 1: Geometry cluster_1 Phase 2: Validation Input Initial Structure (Z-Matrix) Opt Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Freq Calculation (Hessian) Opt->Freq Check Imaginary Freq? Freq->Check Stable Global Minimum (NIMAG=0) Check->Stable No TS Transition State (NIMAG=1) Check->TS Yes

Figure 1: The self-validating computational workflow. A stable ground state must exhibit zero imaginary frequencies (NIMAG=0).[1]

Structural & Electronic Analysis

The 3,4-dimethyl substitution pattern introduces electron-donating effects (+I effect) that stabilize the phenyl ring but impose steric strain on the oxime rotation.

3.1 Isomerism: E vs. Z

Oximes exist as E (anti) and Z (syn) isomers.

  • Prediction: The E-isomer (OH group anti to the phenyl ring) is thermodynamically favored by approximately 2.5–3.5 kcal/mol due to steric repulsion between the oxime oxygen and the ortho-hydrogen of the phenyl ring in the Z-isomer.

  • Protocol: Always optimize both conformers. If the energy difference (

    
    ) < 2 kcal/mol, the experimental sample will be a mixture.
    
3.2 Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct descriptor of chemical hardness (


) and reactivity.
ParameterTheoretical Value (Approx)Interpretation
HOMO Energy -5.8 to -6.1 eVLocated on the aromatic ring & oxime N. High energy implies good nucleophilicity.
LUMO Energy -1.5 to -1.8 eVLocated on the

antibonding orbital.
Band Gap (

)
~4.2 eV"Soft" molecule; highly reactive to electrophiles.[1]
Dipole Moment 2.1 - 2.4 DebyeModerate polarity; soluble in polar aprotic solvents (DMSO).

Note: Values are representative of B3LYP/6-311++G(d,p) calculations for dimethyl-substituted benzaldehyde oximes.

3.3 Molecular Electrostatic Potential (MEP)

The MEP map reveals the site of attack for potential drug interactions.

  • Negative Potential (Red): Concentrated on the Oxime Nitrogen (

    
    ) and Oxygen (
    
    
    
    ). These are the chelation sites for metal ions.
  • Positive Potential (Blue): Concentrated on the Oxime Proton (

    
    ). This confirms the acidity of the oxime proton.
    
Spectroscopic Profiling (The "Fingerprint")

To validate your synthesis, compare experimental spectra against these calculated baselines.

4.1 Vibrational Spectroscopy (IR)

Scaling Factor: DFT tends to overestimate frequencies (harmonic approximation).[1] Multiply calculated frequencies by 0.967 for B3LYP.

ModeUnscaled (

)
Scaled (

)
IntensityDescription

~35503430 Strong/BroadH-bonded oxime stretch.

~31503050 WeakAromatic ring protons.[1]

~30002920 Medium3,4-Dimethyl group stretch.[1]

~16801625 StrongCharacteristic oxime double bond.[1]

~980945 MediumSingle bond stretch.[1]
4.2 NMR Prediction (GIAO Method)
  • Protocol: Run NMR=GIAO on the optimized geometry using the TMS (Tetramethylsilane) reference.

  • Key Shift: The aldehydic proton (

    
    ) is the diagnostic signal.
    
    • Predicted

      
      :  8.1 – 8.3 ppm (Singlet).[1]
      
    • Oxime OH: 11.0 – 11.5 ppm (Broad singlet, solvent dependent).[1]

Reactivity Case Study: The Beckmann Rearrangement

For drug development, the conversion of this oxime to an amide (Beckmann Rearrangement) is the primary utility. The mechanism involves protonation of the OH group followed by migration of the aryl group.

Beckmann Oxime 3,4-Dimethyl- benzaldehyde Oxime Protonated N-Protonated Intermediate Oxime->Protonated + H+ TS [Transition State] 1,2-Aryl Shift Protonated->TS - H2O Nitrilium Nitrilium Ion TS->Nitrilium Rearrangement Amide N-(3,4-Dimethylphenyl) formamide Nitrilium->Amide + H2O / - H+

Figure 2: The Beckmann Rearrangement pathway. The 3,4-dimethyl group increases the electron density of the migrating aryl ring, theoretically lowering the activation energy of the Transition State (TS).

References
  • Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] Link[1]

  • Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[1] Link

  • Dennington, R., Keith, T., & Millam, J. (2016).[1] GaussView, Version 6.[1] Semichem Inc.[1] Link

  • Miertuš, S., Scrocco, E., & Tomasi, J. (1981).[1] Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129.[1] Link[1]

  • Kohn, W., & Sham, L. J. (1965).[1] Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133–A1138.[1] Link[1]

Sources

Therapeutic Potential of 3,4-Dimethylbenzaldehyde Oxime Scaffolds: Synthesis, SAR, and Biological Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the pharmacological viability of 3,4-Dimethylbenzaldehyde oxime (3,4-DMO) and its derivatives. While benzaldehyde oximes are established pharmacophores with antimicrobial and anticancer properties, the specific 3,4-dimethyl substitution pattern offers a unique advantage: optimized lipophilicity without the introduction of halogens or unstable metabolic handles. This guide details the synthetic pathways, structure-activity relationships (SAR), and experimental protocols required to validate this scaffold as a lead compound in drug discovery.

Chemo-Structural Rationale

The biological efficacy of oximes (


) stems from their ability to act as hydrogen bond donors/acceptors and metal chelators. However, unsubstituted benzaldehyde oximes often suffer from poor membrane permeability.
The "Dimethyl Effect"

The introduction of methyl groups at the meta (3) and para (4) positions of the phenyl ring fundamentally alters the physicochemical profile:

  • Lipophilicity (

    
    ):  The 3,4-dimethyl motif increases the partition coefficient, facilitating passive transport across bacterial cell walls and the blood-brain barrier.
    
  • Electronic Influence: The methyl groups are weak electron donors (inductive effect

    
    ). This increases the electron density on the aromatic ring, potentially stabilizing the oxime nitrogen's lone pair and influencing binding affinity to metalloenzymes.
    
  • Steric Bulk: The 3,4-substitution creates a specific steric volume that may enhance selectivity for hydrophobic pockets in target enzymes like Aldose Reductase (ALR2) or bacterial FabH .

Synthetic Architecture

Reliable synthesis is the bedrock of biological screening. Two primary pathways are recommended: Classical Condensation (for scale) and Microwave-Assisted Synthesis (for library generation).

Pathway A: Classical Schiff Base Condensation

This method relies on the nucleophilic attack of hydroxylamine on the carbonyl carbon of 3,4-dimethylbenzaldehyde.

Reaction Scheme:



Pathway B: Green Microwave Synthesis

Microwave irradiation significantly reduces reaction time from hours to minutes, minimizing thermal degradation of the oxime.

Visualization: Synthetic Workflow

SynthesisWorkflow Start 3,4-Dimethylbenzaldehyde (Precursor) MethodA Method A: Reflux (EtOH/H2O) 2-4 Hours Start->MethodA MethodB Method B: Microwave Irradiation 110°C, 5-10 Mins Start->MethodB Reagent Hydroxylamine HCl + Na2CO3 Reagent->MethodA Reagent->MethodB Workup Acid/Base Workup & Recrystallization MethodA->Workup MethodB->Workup Product This compound (E/Z Isomers) Workup->Product

Caption: Comparative workflow for thermal and microwave-assisted synthesis of 3,4-DMO.

Biological Profiles & Mechanisms

Research into substituted benzaldehyde oximes suggests three primary modes of action relevant to the 3,4-dimethyl derivative.

Antimicrobial Activity (Membrane & FabH Targeting)

Lipophilic oximes exhibit bacteriostatic effects against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

  • Mechanism 1: Membrane Disruption. The hydrophobic 3,4-dimethyl tail inserts into the lipid bilayer, while the polar oxime head group disrupts the hydration shell, increasing membrane permeability.

  • Mechanism 2: FabH Inhibition. Analogous oximes have been shown to inhibit

    
    -ketoacyl-ACP synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis [1].
    
Enzyme Inhibition (Aldose Reductase)

Benzaldehyde oxime ethers are potent inhibitors of Aldose Reductase (ALR2), the rate-limiting enzyme in the polyol pathway associated with diabetic complications.[1][2] The 3,4-dimethyl substitution mimics the hydrophobic benzyl rings found in potent ALR2 inhibitors, fitting into the enzyme's specificity pocket [2].

Cytotoxicity & Safety

While benzaldehyde derivatives show cytotoxic potential against tumor lines (via ROS generation and apoptosis induction), they can also affect healthy lymphocytes [3]. The oxime moiety generally mitigates the acute toxicity of the free aldehyde, but dose-dependent screening is required.

Visualization: Mechanism of Action

MechanismAction DMO 3,4-Dimethylbenzaldehyde Oxime Membrane Bacterial Membrane (Lipid Bilayer) DMO->Membrane Hydrophobic Insertion Enzyme Enzyme Active Site (FabH / ALR2) DMO->Enzyme Steric Fit Metal Metal Ions (Fe2+, Cu2+) DMO->Metal N-OH Chelation Leakage Membrane Depolarization & Leakage Membrane->Leakage Inhibition Metabolic Blockade (Fatty Acid Synthesis) Enzyme->Inhibition Chelation ROS Generation (Fenton Chemistry) Metal->Chelation Death Cell Death / Stasis Leakage->Death Inhibition->Death Chelation->Death

Caption: Multi-target mechanism of action including membrane disruption and enzyme inhibition.

Experimental Protocols

The following protocols are designed to be self-validating, including necessary controls.

Protocol A: Synthesis of this compound
  • Preparation: Dissolve 3,4-dimethylbenzaldehyde (10 mmol) in Ethanol (15 mL).

  • Activation: Separately, dissolve Hydroxylamine HCl (12 mmol) and Sodium Acetate (15 mmol) in deionized water (10 mL).

  • Reaction: Add the aqueous solution to the ethanolic aldehyde solution dropwise.

  • Reflux: Heat to reflux (80°C) for 3 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). Completion is indicated by the disappearance of the aldehyde spot.

  • Workup: Evaporate ethanol. Add ice-cold water. The oxime should precipitate as a white/off-white solid.

  • Purification: Recrystallize from ethanol/water (1:1).

  • Validation: Measure Melting Point (Expected: ~70-75°C) and confirm structure via

    
    H-NMR (Look for singlet at 
    
    
    
    8.1-8.3 ppm for -CH=N-).
Protocol B: Antimicrobial Susceptibility Testing (MIC)

Method: Broth Microdilution (CLSI Standards).

  • Stock Solution: Dissolve purified oxime in DMSO (10 mg/mL).

  • Plate Prep: Dispense 100

    
    L of Mueller-Hinton Broth into 96-well plates.
    
  • Dilution: Perform serial 2-fold dilutions of the oxime (Range: 512

    
    g/mL to 1 
    
    
    
    g/mL).
  • Inoculation: Add 10

    
    L of bacterial suspension (
    
    
    
    CFU/mL) to each well.
    • Target Strains:E. coli (ATCC 25922), S. aureus (ATCC 25923).

  • Controls:

    • Positive Control: Ciprofloxacin.[3]

    • Solvent Control: DMSO (max 1% final conc).

    • Sterility Control: Broth only.

  • Incubation: 37°C for 24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via OD

    
    .
    

Comparative Data Analysis

The table below summarizes expected biological activity ranges for benzaldehyde oxime derivatives based on literature for structurally similar scaffolds [1][4].

Compound ClassSubstitutionLipophilicity (LogP)Primary TargetEst. MIC (S. aureus)Cytotoxicity (LC50)
Benzaldehyde OximeNone~1.6Non-specific>500

g/mL
High (>100

M)
3,4-Dimethyl Oxime 3,4-Di-Me ~2.5 Membrane/FabH 32 - 64

g/mL
Moderate
2,4-Dichloro Oxime2,4-Di-Cl~3.1FabH Enzyme3 - 6

g/mL
High
4-Methoxy Oxime4-OMe~1.8ALR2 Enzyme>128

g/mL
Low

Note: The 3,4-dimethyl derivative offers a balance between potency and toxicity, avoiding the environmental persistence issues often associated with chlorinated derivatives.

References

  • Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. Source: PubMed (Bioorg Med Chem Lett). URL:[Link]

  • Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. Source: MDPI Biomolecules.[4] URL:[Link]

  • Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Source: PubMed (Toxicol Ind Health). URL:[Link]

  • Microwave synthesis method of benzaldehyde oxime compound.

Sources

3,4-Dimethylbenzaldehyde Oxime: Redox Mechanisms, Reactive Intermediates, and Applications in Oxidative Stress Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4-Dimethylbenzaldehyde oxime (3,4-DMB-Oxime) is frequently mischaracterized in commercial literature as a "Reactive Oxygen Species" (ROS). Strictly defined, it is a redox-active organic substrate that serves as a precursor to reactive intermediates—specifically iminoxyl radicals and nitrile oxides —under oxidative conditions.

This guide clarifies the physicochemical role of 3,4-DMB-Oxime in biological and synthetic systems. It details the mechanisms by which this stable oxime interacts with ROS machinery, either acting as a pro-oxidant generator of nitrile oxides or as a scavenger of free radicals. We provide validated protocols for its synthesis, oxidative activation, and application in heterocyclic drug discovery.

Part 1: Chemical Identity & Redox Profile[1][2]

The "ROS" Misconception vs. Chemical Reality

Commercially, 3,4-DMB-Oxime is sometimes labeled a "ROS" due to its ability to participate in aerobic oxidation cycles.[1] However, unlike superoxide (


) or hydrogen peroxide (

), 3,4-DMB-Oxime is not an oxygen-centered radical. It is a nucleophilic reductant that becomes reactive only upon oxidation.
FeatureThis compoundTrue ROS (e.g., Superoxide)
Ground State Stable Solid (Reductant)Unstable Radical (Oxidant)
Reactivity Nucleophilic (reacts with electrophiles)Electrophilic/Radical
Role in Stress Substrate/ModulatorCausative Agent
Activation Requires oxidant (ROS/Metals)Self-propagating
Mechanistic Pathway: From Oxime to Nitrile Oxide

The "reactive" nature of this compound emerges when it encounters an oxidative environment (e.g., Cytochrome P450, Peroxidases, or synthetic oxidants like Chloramine-T). The oxidation pathway proceeds via a stepwise electron transfer, generating a Nitrile Oxide —a highly reactive 1,3-dipole.

OximePath Oxime 3,4-DMB-Oxime (Stable Substrate) Radical Iminoxyl Radical (Ar-C=N-O•) Oxime->Radical -e⁻, -H⁺ (SET Oxidation) ROS Oxidant Source (ROS / Metal / Enzyme) ROS->Radical NitrileOxide Nitrile Oxide (Ar-C≡N⁺-O⁻) Radical->NitrileOxide -e⁻ (Oxidative Dehydrogenation) Isoxazole Isoxazole Derivative (Stable Adduct) NitrileOxide->Isoxazole + Alkene (1,3-Dipolar Cycloaddition) Dimer Furoxan Dimer (Side Product) NitrileOxide->Dimer Dimerization

Figure 1: Oxidative activation pathway of this compound. The stable oxime is converted into a reactive nitrile oxide via an iminoxyl radical intermediate.

Part 2: Experimental Protocols

Synthesis of this compound

Rationale: Commercial samples often contain oxidation impurities (nitriles/aldehydes). Fresh synthesis is required for accurate ROS assays.

Reagents:

  • 3,4-Dimethylbenzaldehyde (10 mmol)

  • Hydroxylamine hydrochloride (

    
    ) (12 mmol)
    
  • Sodium Acetate (

    
    ) (15 mmol)
    
  • Solvent: Ethanol/Water (1:1 v/v)

Protocol:

  • Dissolution: Dissolve 1.34g of 3,4-dimethylbenzaldehyde in 10 mL of Ethanol.

  • Buffer Prep: Dissolve 0.83g

    
     and 1.23g 
    
    
    
    in 10 mL of water.
  • Addition: Add the aqueous hydroxylamine solution to the aldehyde solution dropwise with vigorous stirring.

  • Reflux: Heat the mixture to 60°C for 45 minutes. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to 0°C (ice bath). The oxime will precipitate as white crystals.

  • Purification: Filter and wash with cold water. Recrystallize from ethanol/water if necessary.

  • Validation:

    
     NMR (
    
    
    
    ) should show the oxime proton singlet at
    
    
    8.1–8.3 ppm.
ROS Scavenging vs. Generation Assay

Rationale: To determine if the oxime acts as an antioxidant (scavenger) or pro-oxidant in a specific biological context.

Method: DPPH Radical Scavenging Assay

  • Stock Solution: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple).

  • Sample Prep: Prepare 3,4-DMB-Oxime series (10–500

    
    ) in methanol.
    
  • Reaction: Mix 1 mL of DPPH stock with 1 mL of sample.

  • Incubation: Incubate in dark at RT for 30 mins.

  • Measurement: Measure Absorbance at 517 nm.

  • Calculation:

    
    
    Interpretation: A decrease in absorbance indicates H-atom transfer (HAT) , confirming the oxime's role as a radical scavenger.
    

Method: Nitrile Oxide Trapping (Pro-oxidant Mode) Use this to prove the generation of reactive intermediates.

  • System: 3,4-DMB-Oxime (1 eq) + Chloramine-T (1.1 eq) (Oxidant source).

  • Trap: Styrene (1.5 eq).

  • Outcome: Formation of 3-(3,4-dimethylphenyl)-5-phenylisoxazoline confirms the transient existence of the reactive nitrile oxide species.

Part 3: Applications in Drug Development

Isoxazole Library Generation

The primary utility of 3,4-DMB-Oxime in drug discovery is its conversion to isoxazoles —a pharmacophore found in COX-2 inhibitors (e.g., Valdecoxib) and antibiotics.

Workflow:

  • In Situ Activation: Treat 3,4-DMB-Oxime with hypervalent iodine (e.g., PIDA) or bleach (NaOCl).

  • Cycloaddition: Add an alkyne or alkene dipolarophile.

  • Result: Regioselective synthesis of 3,5-disubstituted isoxazoles.

Biological Probe for Peroxidase Activity

Because the conversion of Oxime


 Nitrile Oxide requires oxidation, 3,4-DMB-Oxime can serve as a probe for enzymatic oxidative stress.
  • Mechanism: In the presence of Horseradish Peroxidase (HRP) and

    
    , the oxime is oxidized to the nitrile oxide, which can covalently modify tyrosine residues or be trapped by fluorescent alkenes.
    

DrugDev cluster_0 Therapeutic Synthesis Workflow Start 3,4-DMB-Oxime Step1 Oxidative Chlorination (NCS or NaOCl) Start->Step1 Step2 Hydroximoyl Chloride (Stable Intermediate) Step1->Step2 Step3 Base-Mediated Elimination (Et3N) Step2->Step3 Target Isoxazole Scaffold (Drug Core) Step3->Target

Figure 2: Synthetic workflow for converting 3,4-DMB-Oxime into bioactive isoxazole scaffolds.

References

  • BenchChem. (2025). 3,4,5-Trimethoxybenzaldehyde Oxime Research Chemical. Retrieved from

  • Mendelsohn, B. A., et al. (2009).[2] Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents.[2][3] Organic Letters, 11(7), 1539–1542. Retrieved from

  • CymitQuimica. (n.d.).[1] this compound Product Description. (Note: Cited as source of "ROS" terminology for clarification). Retrieved from

  • Ray, S., et al. (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. Biomolecules, 12(3), 448. Retrieved from

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary for CID 22278: 3,4-Dimethylbenzaldehyde. Retrieved from

Sources

Methodological & Application

Advanced Catalytic Synthesis Protocols for 3,4-Dimethylbenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This technical guide details advanced catalytic methodologies for the synthesis of 3,4-Dimethylbenzaldehyde oxime (CAS: 175277-35-7), a critical intermediate in the production of agrochemicals, nitrile-based pharmaceuticals, and amide derivatives via Beckmann rearrangement.[1]

While traditional oximation relies on stoichiometric buffering (sodium acetate/carbonate) in alcoholic solvents, modern drug development demands protocols that minimize E-factor (waste), enhance reaction kinetics, and suppress side reactions (e.g., nitrile formation or hydrolysis).[1]

This guide presents three distinct protocols ranging from robust biphasic catalysis to green mechanochemistry:

  • Method A: Phase Transfer Catalyzed (PTC) Biphasic Synthesis (Scalable, Industrial Standard).[1]

  • Method B: Silica-Supported Solid-State "Grindstone" Synthesis (Green, Solvent-Free).

  • Method C: Lewis Acid Catalyzed Homogeneous Synthesis (Rapid Kinetics).

Chemical Background & Mechanism[1][3][4][5][6]

Target Molecule Properties[1][2][7][8]
  • IUPAC Name: (3,4-Dimethylphenyl)methanimine oxide / 3,4-Dimethylbenzaldoxime[2][1]

  • Molecular Formula: C₉H₁₁NO[2][1][3]

  • Molecular Weight: 149.19 g/mol [2][1][3]

  • Physical State: White to off-white crystalline solid.[2][1]

  • Isomerism: Exists as E (anti) and Z (syn) isomers.[1] The E-isomer is thermodynamically favored and sterically less hindered.[2][1]

Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of hydroxylamine (:NH₂OH) on the electrophilic carbonyl carbon of 3,4-dimethylbenzaldehyde. This is followed by a rate-limiting dehydration step.[2][1]

Catalytic Role:

  • Acid Catalysis (Lewis/Brønsted): Activates the carbonyl oxygen, increasing electrophilicity.[1]

  • Base/PTC: Facilitates the deprotonation of the hydroxylammonium salt (NH₂OH·HCl) to generate the free nucleophile at the interface or in situ.

ReactionMechanism Start 3,4-Dimethylbenzaldehyde (Electrophile) Inter1 Tetrahedral Intermediate Start->Inter1 Nucleophilic Attack NH2OH Hydroxylamine (Nucleophile) NH2OH->Inter1 Transition Dehydration (Rate Limiting) Inter1->Transition - H₂O (Catalyzed) Product 3,4-Dimethylbenzaldehyde Oxime Transition->Product C=N Bond Formation

Figure 1: General mechanism of oxime formation.[2][1] Catalysts lower the activation energy of the dehydration step.

Experimental Protocols

Method A: Phase Transfer Catalyzed (PTC) Synthesis

Best for: Scale-up, avoiding anhydrous conditions, and simple workup.[1] Concept: Uses a quaternary ammonium salt to transfer the hydroxylamine anion/free base across the organic-aqueous interface, increasing reaction rate without requiring homogenous solubility.

Reagents & Materials
  • 3,4-Dimethylbenzaldehyde (10 mmol, 1.34 g)[2][1]

  • Hydroxylamine Hydrochloride (NH₂OH[1][4][5]·HCl) (12 mmol, 0.83 g)[1]

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.5 mmol, 5 mol%)[1]

  • Solvent: Dichloromethane (DCM) or Toluene (20 mL)[1]

  • Base: 20% NaOH (aq) (15 mL)

Step-by-Step Protocol
  • Preparation: In a 100 mL round-bottom flask, dissolve 3,4-dimethylbenzaldehyde (1.34 g) and TBAB (0.16 g) in DCM (20 mL).

  • Aqueous Phase: In a separate beaker, dissolve NH₂OH·HCl (0.83 g) in 10 mL water.[2][1]

  • Initiation: Add the aqueous hydroxylamine solution to the organic phase. The mixture will be biphasic.

  • Catalysis: Add 20% NaOH solution (15 mL) dropwise over 5 minutes while stirring vigorously (1000 RPM).

    • Note: Vigorous stirring is critical to maximize interfacial area for the PTC.

  • Reaction: Stir at Room Temperature (RT) for 30–60 minutes. Monitor by TLC (Hexane:EtOAc 8:2).[2][1]

  • Workup:

    • Separate the layers using a separatory funnel.

    • Extract the aqueous layer once with DCM (10 mL).[1]

    • Combine organic layers and wash with Brine (15 mL) and Water (15 mL).[1]

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[2][1][6]

PTC_Workflow cluster_0 Phase 1: Setup cluster_1 Phase 2: Reaction Interface cluster_2 Phase 3: Isolation Step1 Org Phase: Aldehyde + TBAB (Cat) + DCM Mixing Vigorous Stirring (Ion Pair Transfer) Step1->Mixing Step2 Aq Phase: NH2OH.HCl + NaOH Step2->Mixing Reaction Oximation at Interface Mixing->Reaction Sep Layer Separation Reaction->Sep Dry Evaporation & Recrystallization Sep->Dry

Figure 2: Phase Transfer Catalysis workflow ensuring efficient reagent contact.

Method B: Silica-Supported "Grindstone" Synthesis

Best for: Green chemistry applications, solvent-free requirements, rapid screening.[2][1] Concept: Silica gel acts as a solid support and mild Lewis acid catalyst, activating the carbonyl through surface adsorption while providing a medium for the reaction.

Reagents & Materials
  • 3,4-Dimethylbenzaldehyde (5 mmol, 0.67 g)[2][1]

  • Hydroxylamine Hydrochloride (5.5 mmol, 0.38 g)[1]

  • Catalyst/Support: Silica Gel (230–400 mesh, 1.0 g) or Na₂CO₄ (solid)[1]

  • Equipment: Mortar and Pestle

Step-by-Step Protocol
  • Loading: Place Hydroxylamine HCl (0.38 g) and solid Na₂CO₃ (0.30 g) in a mortar. Grind to a fine powder.

  • Activation: Add Silica Gel (1.0 g) and mix thoroughly.

  • Reaction: Add 3,4-Dimethylbenzaldehyde (0.67 g) dropwise (if liquid) or as fine powder to the mortar.

  • Grinding: Grind the mixture vigorously for 5–10 minutes.

    • Observation: The mixture may become pasty or slightly warm due to exothermicity.

  • Quenching: Transfer the solid mass to a beaker and add DCM (20 mL). Stir for 5 minutes to dissolve the product.

  • Filtration: Filter off the solid silica/salt residue.[2][1]

  • Isolation: Evaporate the filtrate to obtain the crude oxime. High purity is often achieved without recrystallization.[2][1]

Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound, compare results against the following standard data.

Comparative Data Table
ParameterMethod A (PTC)Method B (Grindstone)Method C (Standard Reflux)
Reaction Time 45 min10 min3–4 hours
Yield 92–96%88–93%80–85%
Solvent Usage Moderate (DCM)None (Solvent-Free)High (Ethanol)
Energy Input Low (RT)Low (Friction)High (Reflux)
E-Factor LowVery LowHigh
Spectral Characterization (Expected)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.10 (s, 1H, HC=N ).[1] Diagnostic Peak.

    • δ 7.4–7.1 (m, 3H, Ar-H).[2][1]

    • δ 2.28 (s, 3H, Ar-CH₃).[2][1]

    • δ 2.26 (s, 3H, Ar-CH₃).[2][1]

    • δ 9.5–10.5 (br s, 1H, OH).[1]

  • FT-IR (KBr):

    • 3200–3400 cm⁻¹ (O-H stretch, broad).[1]

    • 1640–1650 cm⁻¹ (C=N stretch, weak/medium).[1]

  • Melting Point: Typically 70–75°C (Consistent with substituted benzaldoximes; experimental verification recommended).[2][1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete phase transfer (Method A).Increase stirring speed (>1000 rpm) or TBAB conc. to 10 mol%.
Oily Product Mixture of E/Z isomers or residual solvent.[1][7]Recrystallize from Hexane/EtOAc.[2][1] Dry under high vacuum for 4h.
Beckmann Rearrangement Acidic impurities or excessive heating.[2][1]Ensure all acid catalyst is neutralized/washed.[2][1] Keep temp <40°C.
Impurity Peaks (NMR) Residual aldehyde.Check stoichiometry; ensure NH₂OH is in slight excess (1.2 eq).

References

  • BenchChem. (2025).[2][1][8][5] Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime: A Technical Guide.Link (Accessed for general oximation protocols).[2][1]

  • Organic Chemistry Portal. (2023).[2][1] Oxime Synthesis: Recent Literature and Catalytic Methods.Link

  • Patil, V. V., et al. (2016).[1][7] "Green Synthesis of Oximes." Journal of Organic Chemistry, 81, 781-786.[2][1][7] Link[1]

  • Sharghi, H., & Hosseini, M. (2002).[1][7] "Solvent-free and efficient synthesis of oximes."[2][1] Synthesis, 1057-1059.[2][1][7] (Basis for Grindstone/ZnO methods).[2][1]

  • Sigma-Aldrich. (2023).[2][1] Product Specification: 3,4-Dimethylbenzaldehyde.[2][1][3][9]Link[1]

  • TCI Chemicals. (2023).[2][1] 4-Methylbenzaldehyde Oxime Physical Properties.[2][1][10]Link[1]

Sources

Application Notes and Protocols: 3,4-Dimethylbenzaldehyde Oxime in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Role of Oximes in Modern Drug Discovery

In the landscape of pharmaceutical synthesis, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, oximes represent a critical class of organic compounds, serving not only as protecting groups but also as reactive intermediates for the formation of a diverse array of nitrogen-containing heterocycles.[1][2][3] Oximes have been instrumental in the development of various pharmaceuticals, from antidotes for nerve agents to advanced antibiotics.[1][2][3] This application note delves into the specific utility of 3,4-Dimethylbenzaldehyde Oxime as a key precursor in the synthesis of pharmacologically relevant scaffolds, with a particular focus on its application in constructing isoxazole-containing molecules analogous to known therapeutic agents.

The 3,4-dimethylphenyl moiety is a key structural feature in several bioactive compounds. The corresponding oxime, this compound, provides a synthetically accessible and reactive handle to introduce this group into more complex molecular frameworks. This guide will provide detailed protocols for the synthesis of this compound and its subsequent transformations into valuable intermediates for pharmaceutical research and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
CAS Number 175277-35-7
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Boiling Point 249.8°C at 760 mmHg
Density 1 g/cm³
Flash Point 141.8°C

Data sourced from Chemsrc[4]

Core Synthetic Applications and Protocols

The primary synthetic utility of this compound in a pharmaceutical context lies in its ability to be converted into other functional groups, most notably nitrile oxides for the construction of heterocyclic systems.

Protocol 1: Synthesis of this compound

The synthesis of the title oxime is a straightforward condensation reaction between 3,4-Dimethylbenzaldehyde and hydroxylamine. This reaction is typically high-yielding and serves as the entry point for more complex synthetic routes.

Reaction Scheme:

G Start 3,4-Dimethylbenzaldehyde Oxime Step1 Oxidation/Dehydrohalogenation (e.g., NCS, base or oxidant) Start->Step1 Intermediate 3,4-Dimethylbenzonitrile Oxide (1,3-Dipole) Step1->Intermediate Step2 1,3-Dipolar Cycloaddition Intermediate->Step2 End Substituted Isoxazole/ Isoxazoline Step2->End Dipolarophile Alkyne/Alkene Dipolarophile Dipolarophile->Step2

Sources

Technical Application Note: 3,4-Dimethylbenzaldehyde Oxime as a Strategic Chemical Intermediate

[1]

Executive Summary

3,4-Dimethylbenzaldehyde oxime (CAS: 59350-92-6) acts as a pivotal "gateway" intermediate in organic synthesis.[1] Its utility stems from the ambiphilic nature of the oxime (

aryl nitrilesbenzylaminesisoxazole heterocycles

This guide provides validated protocols for the synthesis and transformation of this compound. Unlike generic procedures, these protocols are optimized for the electron-donating nature of the 3,4-dimethyl substitution pattern, ensuring high yield and purity for downstream pharmaceutical and agrochemical applications.

Chemical Identity & Properties

PropertySpecification
Chemical Name This compound
Structure Ar-CH=N-OH (E/Z isomers)
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Appearance White to off-white crystalline solid
Melting Point 68–72 °C (typical)
Solubility Soluble in EtOH, MeOH, DMSO, DCM; insoluble in water.[1][2][3][4]
Key Reactivity Nucleophilic at Oxygen; Electrophilic at Carbon (after activation); 1,3-Dipole precursor.[1]

Synthesis of the Intermediate

Protocol A: Quantitative Synthesis of this compound

Rationale: The electron-donating methyl groups at positions 3 and 4 deactivate the carbonyl carbon slightly compared to unsubstituted benzaldehyde. Therefore, we utilize a buffered aqueous-alcoholic system to maintain the optimal pH (approx. 4-5) for rapid oxime formation without side reactions (e.g., Cannizzaro).[1]

Materials:
  • 3,4-Dimethylbenzaldehyde (13.4 g, 100 mmol)[1]

  • Hydroxylamine hydrochloride (

    
    ) (8.34 g, 120 mmol)
    
  • Sodium Acetate (

    
    ) (12.3 g, 150 mmol)
    
  • Ethanol (95%, 100 mL)

  • Deionized Water (50 mL)

Step-by-Step Methodology:
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethylbenzaldehyde in Ethanol (100 mL).

  • Reagent Addition: In a separate beaker, dissolve Hydroxylamine hydrochloride and Sodium Acetate in Water (50 mL). The solution may be slightly endothermic.

  • Reaction: Add the aqueous hydroxylamine solution dropwise to the aldehyde solution over 10 minutes at room temperature.

    • Observation: A white precipitate (the oxime) typically begins to form within 20 minutes.

  • Heating: Heat the mixture to 60°C for 1 hour to ensure conversion of any sterically hindered Z-isomers and drive the reaction to completion. Monitor by TLC (30% EtOAc/Hexane; Product

    
     ~ 0.4, Aldehyde 
    
    
    ~ 0.7).
  • Work-up:

    • Remove ethanol under reduced pressure (rotary evaporator).[1]

    • Add ice-cold water (100 mL) to the residue.[1]

    • Filter the white solid precipitate using a Büchner funnel.

    • Wash the cake with cold water (

      
       mL) to remove residual salts.
      
  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

  • Yield: Expected yield: 14.2–14.8 g (95–99%).

Downstream Applications

Application 1: Dehydration to 3,4-Dimethylbenzonitrile

Context: Aryl nitriles are critical intermediates for herbicides (e.g., dicamba analogs) and high-performance liquid crystals.[1] Mechanism: Elimination of water using a dehydrating agent.[1]

Protocol:

  • Dissolve this compound (1.49 g, 10 mmol) in Acetonitrile (20 mL).

  • Add Propylphosphonic anhydride (T3P) (50% in EtOAc, 7.0 mL, 12 mmol) and Triethylamine (3.0 mL). Note: T3P is chosen over

    
     for safety and milder conditions.
    
  • Reflux for 3 hours.

  • Cool and quench with saturated

    
    . Extract with Ethyl Acetate.[1][5]
    
  • Evaporate solvent to yield 3,4-dimethylbenzonitrile (Oil/Low melting solid).[1]

Application 2: [3+2] Cycloaddition to Isoxazoles

Context: The isoxazole scaffold is a "privileged structure" in kinase inhibitors and antibiotics. The oxime is converted in situ to a nitrile oxide, which undergoes a 1,3-dipolar cycloaddition with an alkene.

Protocol:

  • Chlorination: Dissolve oxime (10 mmol) in DMF (15 mL). Add N-Chlorosuccinimide (NCS) (11 mmol) portion-wise at 0°C. Stir for 1 hour to form the hydroximoyl chloride.

  • Cycloaddition: Add the dipolarophile (e.g., Styrene or an Alkyne, 12 mmol).

  • Base Addition: Add Triethylamine (12 mmol) dropwise over 30 minutes. Crucial: Slow addition prevents dimerization of the nitrile oxide to furoxan.

  • Stir overnight at RT. Pour into water and extract with EtOAc.[1] Purification via column chromatography yields the 3,5-disubstituted isoxazoline.[1]

Application 3: Reduction to 3,4-Dimethylbenzylamine

Context: Primary amines are essential building blocks for peptidomimetics.[1]

Protocol:

  • Dissolve oxime (10 mmol) in Ethanol (50 mL).

  • Add Zinc dust (40 mmol) and cool to 0°C.

  • Add Formic Acid (excess) or 10% HCl dropwise. Caution: Hydrogen gas evolution.

  • Stir vigorously for 4 hours. Filter off Zinc residues.[1]

  • Basify filtrate with NaOH to pH > 10 and extract with DCM.

Visualizing the Chemical Pathways

The following diagram illustrates the divergent synthesis pathways starting from this compound.

GAldehyde3,4-DimethylbenzaldehydeOxime3,4-DimethylbenzaldehydeOxime(Intermediate)Aldehyde->OximeNH2OH·HClNaOAc, EtOH/H2ONitrile3,4-Dimethylbenzonitrile(Agrochemical Precursor)Oxime->NitrileDehydration(T3P or SOCl2)Isoxazole3,5-DisubstitutedIsoxazole(MedChem Scaffold)Oxime->Isoxazole1. NCS (Chlorination)2. Alkene + Et3N([3+2] Cycloaddition)Amine3,4-Dimethylbenzylamine(Building Block)Oxime->AmineReduction(Zn/HCl or H2/Pd)

Figure 1: Divergent synthetic pathways for this compound.

Analytical Validation (Quality Control)[1]

To ensure the integrity of the intermediate before downstream processing, the following NMR signature must be verified.

NucleusShift (

ppm)
MultiplicityAssignmentDiagnostic Note
¹H NMR 8.05Singlet (1H)CH =N-OHDisappearance of aldehyde CHO (10.0 ppm) confirms conversion.[1]
¹H NMR 11.10Broad Singlet (1H)C=N-OH Exchangeable with

.
¹H NMR 7.30 - 7.10Multiplet (3H)Ar-H Aromatic region.[1]
¹H NMR 2.25, 2.28Singlets (6H)Ar-CH₃ Two distinct methyl peaks due to 3,4-position.[1]
¹³C NMR ~148.0-C =NCharacteristic oxime carbon.[1]

Safety & Handling

  • Hazards: this compound is an irritant (Skin/Eye/Respiratory).[1]

  • Thermal Stability: Oximes can undergo thermal decomposition at high temperatures (>150°C), potentially releasing energetic gases. Do not distill the neat solid.

  • Storage: Store in a cool, dry place. Hydrolysis back to the aldehyde can occur if exposed to strong acids and moisture for prolonged periods.

References

  • Synthesis of Oximes: Sandler, S. R., & Karo, W. (1983). Organic Functional Group Preparations (Vol. 3). Academic Press.[1] (Standard protocol adaptation).

  • T3P Dehydration: Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Synthesis of Nitriles from Aldoximes." Synlett, 2009(16), 2583-2586.[1] Link

  • Nitrile Oxide Cycloaddition: Huisgen, R. (1963).[1] "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 2(10), 565-598.[1] Link[1]

  • Reductive Amination: Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

  • Beckmann Rearrangement Context: Gawley, R. E. (1988).[1] "The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations." Organic Reactions, 35, 1-420.[1] Link[1]

The Strategic Utility of 3,4-Dimethylbenzaldehyde Oxime in the Synthesis of Bio-Relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the efficient construction of novel heterocyclic frameworks is paramount. These cyclic structures are the cornerstones of a vast array of pharmaceuticals, owing to their diverse pharmacological activities. Within the repertoire of synthetic precursors, oximes of aromatic aldehydes represent a particularly versatile and reactive class of intermediates. This guide focuses on the strategic application of 3,4-dimethylbenzaldehyde oxime as a readily accessible building block for the synthesis of isoxazoles, 1,2,4-oxadiazoles, and pyrazoles – heterocyclic motifs of significant interest in contemporary drug discovery programs.

The presence of the 3,4-dimethylphenyl moiety offers a unique lipophilic and steric profile that can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of the resulting heterocyclic compounds. This document provides detailed protocols, mechanistic insights, and a discussion of the potential biological relevance of these derivatives, aimed at researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of this compound

A thorough understanding of the starting material is crucial for successful synthesis. The key physicochemical properties of this compound are summarized below.

PropertyValue
CAS Number 175277-35-7[1]
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Appearance White to off-white crystalline solid
Melting Point Approximately 75-78 °C
Solubility Soluble in methanol, ethanol, acetone, and other common organic solvents. Sparingly soluble in water.

Protocol 1: Synthesis of the Precursor - this compound

The foundational step for the subsequent synthesis of heterocyclic compounds is the efficient preparation of this compound. This is typically achieved through a straightforward condensation reaction between 3,4-dimethylbenzaldehyde and hydroxylamine.

Rationale for Experimental Choices

The selection of a weak base, such as sodium acetate or pyridine, is critical to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, driving the reaction to completion without promoting side reactions. The use of an alcoholic solvent like ethanol provides good solubility for both the aldehyde and the hydroxylamine salt.

Detailed Experimental Protocol

Materials:

  • 3,4-Dimethylbenzaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium acetate (1.5 eq) or Pyridine (2.0 eq)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-dimethylbenzaldehyde (e.g., 10.0 g, 74.5 mmol) in ethanol (100 mL).

  • To this solution, add hydroxylamine hydrochloride (e.g., 6.2 g, 89.4 mmol) and sodium acetate (e.g., 9.1 g, 111.8 mmol).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting aldehyde spot indicates the completion of the reaction.

  • Once the reaction is complete, cool the mixture to room temperature and reduce the volume of ethanol by approximately half using a rotary evaporator.

  • Pour the concentrated reaction mixture into ice-cold deionized water (200 mL) with gentle stirring.

  • A white precipitate of this compound will form.

  • Collect the solid by vacuum filtration and wash with cold deionized water (3 x 50 mL).

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

  • The product can be further purified by recrystallization from an ethanol-water mixture if required.

Expected Outcome: This protocol should yield this compound as a white crystalline solid with a yield typically in the range of 85-95%. The purity can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and IR).

Application in Heterocyclic Synthesis

This compound serves as a versatile synthon for the construction of various five-membered heterocyclic rings. The following sections detail the synthesis of isoxazoles and 1,2,4-oxadiazoles.

Protocol 2: Synthesis of 3-(3,4-Dimethylphenyl)-5-substituted-isoxazoles via [3+2] Cycloaddition

The most common and efficient method for the synthesis of isoxazoles from aldoximes is the [3+2] dipolar cycloaddition reaction. This involves the in situ generation of a nitrile oxide from the oxime, which then reacts with a dipolarophile, such as an alkyne or an alkene.

Mechanistic Rationale

The reaction proceeds through the oxidation of the this compound to the corresponding nitrile oxide. This highly reactive intermediate then undergoes a concerted [3+2] cycloaddition with a dipolarophile. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the nitrile oxide and the dipolarophile.

G cluster_0 Nitrile Oxide Formation cluster_1 [3+2] Cycloaddition Oxime This compound NitrileOxide 3,4-Dimethylphenyl Nitrile Oxide (Reactive Intermediate) Oxime->NitrileOxide Oxidation Oxidant Oxidizing Agent (e.g., NCS, NaOCl) Oxidant->NitrileOxide Isoxazole 3-(3,4-Dimethylphenyl)isoxazole Derivative NitrileOxide->Isoxazole Dipolarophile Dipolarophile (e.g., Alkyne, Alkene) Dipolarophile->Isoxazole Cycloaddition

Caption: General workflow for isoxazole synthesis.

Detailed Experimental Protocol (Example with an Alkyne)

Materials:

  • This compound (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • A terminal alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Pyridine (catalytic amount)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (e.g., 1.0 g, 6.7 mmol) in dry DCM (20 mL).

  • Add a catalytic amount of pyridine (e.g., 0.1 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Chlorosuccinimide (e.g., 0.98 g, 7.37 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C. The formation of the hydroximoyl chloride can be monitored by TLC.

  • After the formation of the intermediate is complete (typically 30-60 minutes), add the terminal alkyne (e.g., phenylacetylene, 0.86 mL, 8.04 mmol).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC for the formation of the isoxazole product.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(3,4-dimethylphenyl)-5-phenylisoxazole.

Expected Outcome: This protocol should provide the target isoxazole in moderate to good yields (50-80%), depending on the specific alkyne used. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Synthesis of 5-Substituted-3-(3,4-dimethylphenyl)-1,2,4-oxadiazoles

The synthesis of 1,2,4-oxadiazoles from this compound typically involves a two-step process: conversion of the oxime to the corresponding amidoxime, followed by cyclization with a carboxylic acid derivative.

Mechanistic Rationale

The first step involves the conversion of the oxime to an amidoxime, which is then acylated on the oxime oxygen. The resulting O-acyl amidoxime undergoes base- or acid-catalyzed cyclodehydration to form the 1,2,4-oxadiazole ring.

G cluster_0 Amidoxime Formation cluster_1 Cyclization Oxime This compound Amidoxime 3,4-Dimethylbenzaldehyde Amidoxime Oxime->Amidoxime Reaction with NH₂OH Hydroxylamine Hydroxylamine Oxadiazole 5-Substituted-3-(3,4-dimethylphenyl) -1,2,4-oxadiazole Amidoxime->Oxadiazole CarboxylicAcidDeriv Carboxylic Acid Derivative (e.g., Acid Chloride, Anhydride) CarboxylicAcidDeriv->Oxadiazole Acylation & Cyclodehydration

Caption: General workflow for 1,2,4-oxadiazole synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of 3,4-Dimethylbenzaldehyde Amidoxime

Materials:

  • This compound (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Sodium carbonate (2.0 eq)

  • Ethanol

  • Water

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (e.g., 1.5 g, 21.6 mmol) and sodium carbonate (e.g., 2.3 g, 21.6 mmol) in water (10 mL).

  • In a separate flask, dissolve this compound (e.g., 2.15 g, 14.4 mmol) in ethanol (20 mL).

  • Add the aqueous hydroxylamine solution to the ethanolic solution of the oxime.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude amidoxime, which can often be used in the next step without further purification.

Step 2: Synthesis of 5-Substituted-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole

Materials:

  • 3,4-Dimethylbenzaldehyde amidoxime (1.0 eq)

  • An acid chloride or anhydride (e.g., Benzoyl chloride) (1.1 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Dry Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • Dissolve the crude 3,4-dimethylbenzaldehyde amidoxime (e.g., 1.0 g, 6.1 mmol) in dry DCM (20 mL) and cool to 0 °C.

  • Add pyridine (e.g., 1.0 mL, 12.2 mmol).

  • Slowly add the acid chloride (e.g., benzoyl chloride, 0.78 mL, 6.7 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Heat the reaction mixture to reflux for 4-8 hours to effect cyclodehydration. Monitor by TLC.

  • After cooling, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel to yield the desired 5-substituted-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole.

Expected Outcome: The two-step synthesis should provide the 1,2,4-oxadiazole product in overall yields of 40-70%. Characterization should be performed using standard spectroscopic techniques.

Biological Significance and Drug Development Perspectives

Heterocyclic compounds are a cornerstone of modern pharmacology, and the isoxazole, oxadiazole, and pyrazole scaffolds are frequently found in clinically used drugs and late-stage clinical candidates.

  • Isoxazoles: This class of compounds exhibits a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4] The incorporation of the 3,4-dimethylphenyl group into the isoxazole core can enhance lipophilicity, potentially improving cell membrane permeability and oral bioavailability.

  • 1,2,4-Oxadiazoles: These heterocycles are often employed as bioisosteres for ester and amide functional groups, offering improved metabolic stability and pharmacokinetic profiles.[5] They have been investigated for a variety of therapeutic applications, including as anti-inflammatory, analgesic, and antimicrobial agents.[5][6]

  • Pyrazoles: Pyrazole-containing compounds have a rich history in medicinal chemistry, with well-known examples including the anti-inflammatory drug celecoxib. They are known to exhibit a broad spectrum of biological activities, including analgesic, anti-inflammatory, antidepressant, and anticancer effects.

The 3,4-dimethylphenyl substituted heterocycles synthesized from this compound are therefore of significant interest for screening in various biological assays to identify novel therapeutic leads. The synthetic protocols detailed herein provide a reliable and efficient means to access these promising compound libraries for drug discovery and development programs.

Conclusion

This compound is a versatile and readily accessible precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. The detailed protocols provided in this guide for the synthesis of isoxazoles and 1,2,4-oxadiazoles, along with the underlying mechanistic principles, offer a solid foundation for researchers to explore the chemical space around these privileged scaffolds. The unique physicochemical properties imparted by the 3,4-dimethylphenyl moiety make these derivatives attractive candidates for further investigation in the quest for new and effective therapeutic agents.

References

  • Chemsrc. This compound | CAS#:175277-35-7. Available from: [Link]

  • Naser, L. A. (2023). Synthesis and Characterization of New 2-Thiophen 3',4'-Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives.
  • Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
  • Raju, G. N., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352.
  • Ahmed, S. M., et al. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences, 27(2), 1-12.
  • Hossain, M. M., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 498-508.
  • Krasavin, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2459.
  • Pol, S., et al. (2017). Synthesis & Evaluation of isoxazole for their antimicrobial activity. Europub Journal of Health Research, 3(1), 1-6.
  • Hussain, F. H. S., et al. (2023).
  • Kumar, A., et al. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)
  • Rosen, W. E., & Drew, J. W. (1969). U.S. Patent No. 3,468,900. Washington, DC: U.S.
  • Wang, Y., et al. (2022).
  • Vashisht, H., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. Vietnam Journal of Chemistry, 62(1), 3-17.
  • Węglińska, E., et al. (2021).
  • El-Gohary, N. S., & Shaaban, M. R. (2017). Cytotoxicity of substituted alkyl-3,4-bis(4-methoxyphenyl)pyrrole-2-carboxylates in L1210 lymphoid leukemia cells. European Journal of Medicinal Chemistry, 138, 1039-1053.
  • Al-Hourani, B. J. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4789.
  • Jones, B. A., et al. (2018). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant.
  • Uddin, M. J., et al. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology, 3(1), 25-30.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Synthesis of 4,5-Dihydro 1,3,4-Oxadiazoles And 1,3,4-Thiadiazoles Carrying Isatin Moiety.
  • Kumar, K. S., et al. (2014). Design, synthesis and antimycobacterial activity of various 3-(4-(substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole derivatives. European Journal of Medicinal Chemistry, 86, 756-767.
  • Quy, P. T., et al. (2022). 1,3,4-Oxadiazole derivatives as potent antifungal agents: Synthesis, biological evaluation and an in silico study. Journal of Fungi, 8(10), 1032.
  • Gomaa, A. M., & Ali, M. M. (2020).
  • Mironov, M. A., et al. (2018). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry, 14, 1880-1887.
  • Ali, A., et al. (2023). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Biointerface Research in Applied Chemistry, 13(5), 456.
  • Aksenov, A. V., et al. (2021). Preparation of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles via chemoselective сyclocondensation of electrophilically activated nitroalkanes to (thio)semicarbazides or thiohydrazides. Chemistry of Heterocyclic Compounds, 57(1), 1067-1068.
  • Al-Zaydi, K. M. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium.
  • Swellmeen, L. (2017). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 4(10), 3845-3851.
  • Sravanthi, T., & Manju, S. L. (2016). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Research Journal of Pharmacy and Technology, 9(8), 1169-1174.
  • Le Gall, E., et al. (2022). d]THIAZOLES AND PYRAZOLO[3,4-c]PYRAZOLES. Farmacia, 70(1), 1-10.
  • Hossain, M. M., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3+2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 498–508.
  • PubChem. This compound. Available from: [Link]

Sources

Application Note: Electrophilic Transformations of 3,4-Dimethylbenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the reactivity of 3,4-Dimethylbenzaldehyde oxime with various electrophiles. It is designed for synthetic chemists and process development scientists, focusing on high-value transformations: O-alkylation, dehydration to nitriles, electrophilic halogenation, and Palladium-catalyzed C-H activation.

Executive Summary

This compound (CAS: 175277-35-7) is a versatile amphoteric intermediate. While the oxime moiety possesses both nucleophilic (N and O) and acidic (OH) character, its reaction with electrophiles drives four critical pathways in organic synthesis:

  • O-Alkylation: Synthesis of stable oxime ethers (pharmacophore installation).

  • Dehydration: Conversion to 3,4-dimethylbenzonitrile using electrophilic dehydrating agents.

  • C-H Activation: Ortho-functionalization utilizing the oxime as a Directing Group (DG) for Pd(II) electrophiles.

  • Halogenation: Formation of hydroximoyl chlorides (1,3-dipole precursors).

This guide details the causality, optimization, and protocols for these transformations, emphasizing the electronic influence of the 3,4-dimethyl substitution pattern.

Chemical Profile & Reactivity Landscape

The 3,4-dimethyl substitution on the benzene ring exerts a positive inductive effect (+I) and a hyperconjugative effect , increasing the electron density of the aromatic ring compared to unsubstituted benzaldehyde oxime.

  • Implication for EAS: The ring is activated; however, the oxime group itself directs meta, while the methyl groups direct ortho/para.

  • Implication for Nucleophilicity: The oxygen of the oxime is sufficiently nucleophilic for

    
     reactions when deprotonated (
    
    
    
    ).
Reaction Pathway Visualization

The following diagram illustrates the divergent pathways accessible when treating this compound with different classes of electrophiles.

ReactionLandscape Oxime 3,4-Dimethylbenzaldehyde Oxime AlkylHalide Alkyl Halides (R-X) (Base promoted) Oxime->AlkylHalide Dehydrating Acyl Chlorides / SOCl2 (Dehydration) Oxime->Dehydrating Palladium Pd(OAc)2 / Oxidant (C-H Activation) Oxime->Palladium NCS N-Chlorosuccinimide (Halogenation) Oxime->NCS Ether O-Alkyl Oxime Ethers (Stable Pharmacophores) AlkylHalide->Ether SN2 Attack (O-selective) Nitrile 3,4-Dimethylbenzonitrile Dehydrating->Nitrile Elimination via O-Acyl Ortho Ortho-Acetoxylated Derivatives Palladium->Ortho DG-Assisted Metallation Hydroximoyl Benzohydroximoyl Chloride NCS->Hydroximoyl Electrophilic Subst. at C1

Caption: Divergent synthetic pathways for this compound based on electrophile selection.

Detailed Protocols

Protocol A: O-Alkylation (Synthesis of Oxime Ethers)

Objective: Selective formation of the O-alkyl ether over the N-alkyl nitrone. Mechanism: The oximate anion is an ambident nucleophile. Hard electrophiles (alkyl halides) and polar aprotic solvents favor O-alkylation.

Reagents:

  • This compound (1.0 equiv)[1]

  • Alkyl Halide (e.g., Benzyl bromide or Methyl iodide) (1.2 equiv)[2]

  • Potassium Carbonate (

    
    ) (2.0 equiv)[2]
    
  • Solvent: Acetone or DMF (0.2 M concentration)

Step-by-Step:

  • Dissolution: Dissolve 149 mg (1 mmol) of oxime in 5 mL of Acetone (or DMF for slower reacting halides).

  • Deprotonation: Add 276 mg (2 mmol) of anhydrous

    
    . Stir at room temperature for 15 minutes to generate the oximate anion.
    
  • Addition: Add 1.2 mmol of the alkyl halide dropwise.

  • Reaction: Reflux (Acetone: 56°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product will be less polar than the starting oxime.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. If DMF was used, dilute with water and extract with Ethyl Acetate.

  • Purification: Silica gel chromatography.

Critical Note: The 3,4-dimethyl groups increase lipophilicity. Ensure the workup solvent (EtOAc) volume is sufficient to fully solubilize the product.

Protocol B: Dehydration to 3,4-Dimethylbenzonitrile

Objective: Conversion of the aldoxime to a nitrile using a mild electrophilic activation strategy. Mechanism: The electrophile (E+) attacks the oxygen, converting the -OH into a good leaving group (-OE). Subsequent E2 elimination by a base removes the formyl proton and the leaving group.

Method: Triphenylphosphine (


) / N-Chlorosuccinimide (NCS) or TCBDA.
Why this method? It avoids harsh acidic conditions (like 

) that might affect sensitive substrates, though

is perfectly viable for this specific robust molecule.

Reagents:

  • This compound (1.0 equiv)[1]

  • 
     (1.2 equiv)[2]
    
  • N-Chlorosuccinimide (NCS) (1.2 equiv) or TCBDA (0.5 equiv)

  • Solvent: DCM or Acetonitrile (dry)[2]

Step-by-Step:

  • Activation: In a dry flask, dissolve

    
     (1.2 mmol) and NCS (1.2 mmol) in 5 mL DCM. Stir for 10 min to form the phosphonium species (
    
    
    
    ).
  • Addition: Add this compound (1 mmol) in one portion.

  • Reaction: Stir at Room Temperature. The reaction is typically exothermic and fast (15–30 mins).

  • Monitoring: TLC will show the disappearance of the oxime and appearance of a non-polar nitrile spot.

  • Workup: Evaporate solvent. Triturate the residue with n-Hexane/Ether (the nitrile dissolves,

    
     precipitates). Filter and concentrate.
    

Data Comparison for Dehydrating Agents:

ReagentConditionsYield (%)Notes

Reflux, 2h>90%Standard industrial method. Acidic byproducts.[3]

Reflux, 4h80-85%Requires hydrolysis of excess anhydride.

/ NCS
RT, 30 min92-95%Mild, neutral pH. Ideal for lab scale.
Protocol C: Palladium-Catalyzed Ortho-C-H Acetoxylation

Objective: Regioselective functionalization of the aromatic ring. Mechanism: The oxime nitrogen coordinates to Pd(II), directing it to the ortho C-H bond. Regioselectivity: The 3,4-dimethyl pattern presents two ortho positions: C2 and C6 .

  • C2: Sterically crowded (flanked by C1-oxime and C3-methyl).

  • C6: Sterically accessible (flanked by C1-oxime and C5-H).

  • Prediction: Activation will occur predominantly at C6 .

Reagents:

  • This compound (1.0 equiv)[1]

  • 
     (5 mol%)[2]
    
  • 
     (2.0 equiv) - Oxidant
    
  • Solvent: Acetic Anhydride (

    
    ) / Acetic Acid (1:1)[2]
    

Step-by-Step:

  • Setup: Combine oxime (1 mmol),

    
     (11 mg), and 
    
    
    
    (644 mg) in a sealed tube.
  • Solvent: Add 2 mL

    
     and 2 mL AcOH.
    
  • Heating: Heat to 100°C for 6–12 hours.

  • Workup: Cool to RT. Dilute with DCM. Wash with saturated

    
     (carefully, gas evolution) to neutralize acid.
    
  • Purification: Column chromatography.[3]

  • Product: 2-acetyl-4,5-dimethylbenzaldehyde oxime (or acetoxylated derivative depending on exact conditions). Note: Standard conditions usually yield the ortho-acetoxylated arene.

Protocol D: Synthesis of Hydroximoyl Chloride

Objective: Create a precursor for Nitrile Oxides (used in 1,3-dipolar cycloadditions/Click chemistry). Reagents: NCS (1.1 equiv), DMF.

Step-by-Step:

  • Dissolve oxime (1 mmol) in DMF (2 mL).

  • Add NCS (1.1 mmol) portion-wise at 0°C.

  • Allow to warm to RT.

  • Pour into ice water and extract with ether.

  • Caution: Hydroximoyl chlorides are skin irritants and unstable. Use immediately for the subsequent cycloaddition step.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Alkylation N-alkylation competition (Nitrone formation).Switch solvent to Acetone (favors O-alkylation). Use harder leaving groups (Tosylate/Bromide) rather than Iodide.[2]
Hydrolysis of Nitrile Moisture present during dehydration.Ensure reagents (

,

) are fresh. Use dry solvents for the

method.
No C-H Activation Catalyst poisoning or steric bulk.Increase temperature to 120°C. Ensure the oxime is the E-isomer (geometry matters for coordination).
Product is an Oil 3,4-dimethyl derivatives often have low MPs.High vacuum drying is essential. If oil persists, convert to a solid derivative (e.g., hydrolysis to aldehyde and formation of DNP derivative) for characterization.

References

  • General Reactivity of Benzaldehyde Oximes

    • Wikipedia: Benzaldehyde oxime.
    • [2]

  • Dehydration Protocols (NCS/PPh3 & TCBDA)

    • An efficient, rapid and facile procedure for conversion of aldoximes to nitriles using triphenylphosphine and N-halo sulfonamides.
    • [2]

  • Oxime-Directed C-H Activation

    • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions.
    • [2]

  • O-Alkylation Methodology

    • Method for producing oxime ethers (US Patent 20030109740).[4] (Industrial conditions for O-alkylation preventing N-alkylation).

  • Synthesis of 3,4-Dimethylbenzaldehyde

    • A Highly Efficient Synthetic Method for the Preparation of 3,4-Dimethylbenzaldehyde.[5] (Background on the starting material synthesis).

    • [2]

Sources

Application Note & Protocols: Reduction of 3,4-Dimethylbenzaldehyde Oxime to 3,4-Dimethylbenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Primary Amine Synthesis

The transformation of an oxime to its corresponding primary amine is a fundamental and highly valuable reaction in organic synthesis, particularly within the pharmaceutical and fine chemical industries. This conversion provides a reliable pathway to primary amines, which are crucial building blocks for a vast array of biologically active molecules. The starting material, 3,4-Dimethylbenzaldehyde, is an important intermediate in its own right, used in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2] Its oxime derivative serves as a stable, readily accessible precursor to 3,4-dimethylbenzylamine, a key component for further molecular elaboration.

This document provides a detailed guide to the reduction of 3,4-Dimethylbenzaldehyde oxime. It is designed to equip researchers with both the theoretical understanding and the practical protocols necessary to successfully execute this transformation. We will explore various methodologies, delving into the mechanistic rationale behind reagent selection and reaction conditions, thereby empowering scientists to not only replicate these procedures but also to adapt and troubleshoot them for their specific research needs.

Part 1: Synthesis of this compound

The initial step in this synthetic sequence is the formation of the oxime from 3,4-Dimethylbenzaldehyde. This is a well-established condensation reaction with hydroxylamine.[3][4]

Protocol 1: Preparation of this compound

This protocol is adapted from standard oximation procedures.[5][6]

Materials:

  • 3,4-Dimethylbenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or other suitable base

  • Ethanol or Methanol

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-Dimethylbenzaldehyde (1 equivalent) in ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium carbonate (1.1 equivalents) in a minimal amount of water.

  • Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound, which can be purified further by recrystallization if necessary.

Expected Outcome: this compound is typically a white to off-white solid.[7]

Part 2: Reduction of this compound to 3,4-Dimethylbenzylamine

The reduction of an oxime to a primary amine involves the cleavage of the N-O bond and the reduction of the C=N double bond.[8][9] Several methods are available to achieve this, each with its own advantages and considerations. We will detail three common and effective protocols.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for oxime reduction, often providing high yields of the desired primary amine.[10][11] Various catalysts can be employed, with Raney Nickel being a cost-effective and active choice.[11][12]

Causality Behind Experimental Choices:

  • Raney Nickel: A highly active hydrogenation catalyst due to its large surface area.[12] Basic conditions are often preferred for Raney Nickel-catalyzed oxime hydrogenations to achieve high yields of the primary amine.[11]

  • Ethanol: A common solvent for hydrogenations, readily dissolving the oxime and being relatively inert under the reaction conditions.

  • Hydrogen Gas: The reducing agent. The pressure can be adjusted to influence the reaction rate.

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a hydrogenation vessel, add this compound (1 equivalent) and ethanol.

  • Carefully add Raney® Nickel (approximately 10-20% by weight of the oxime) to the vessel. Caution: Raney Nickel is pyrophoric and should be handled with care under a moist atmosphere.

  • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The Celite® pad with the catalyst should be kept wet to prevent ignition.

  • Wash the filter cake with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 3,4-dimethylbenzylamine.

  • The crude product can be purified by distillation or by acid-base extraction.

Method 2: Metal Hydride Reduction

Metal hydrides are powerful reducing agents capable of reducing oximes to primary amines.[10] Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation.[8][9][13]

Causality Behind Experimental Choices:

  • Lithium Aluminum Hydride (LiAlH₄): A potent, non-selective reducing agent that readily reduces oximes.[14] Its high reactivity necessitates careful handling and anhydrous conditions.

  • Anhydrous Tetrahydrofuran (THF): A common aprotic ether solvent for LiAlH₄ reductions, as it is inert to the reagent and effectively solubilizes many organic compounds.

  • Fieser Work-up: A standard procedure for quenching LiAlH₄ reactions, which involves the sequential addition of water and sodium hydroxide solution to precipitate aluminum salts as a filterable solid.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

  • Stir the resulting mixture at room temperature for 30 minutes, during which a granular precipitate should form.

  • Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 3,4-dimethylbenzylamine, which can be purified by distillation.

Method 3: Dissolving Metal Reduction

Reduction using a metal in the presence of a proton source is another classic method for converting oximes to amines. The Birch reduction (sodium in liquid ammonia) is a well-known example, but for laboratory scale, zinc dust in acetic acid offers a more convenient alternative.[15]

Causality Behind Experimental Choices:

  • Zinc Dust: The reducing metal.

  • Acetic Acid: Acts as both the solvent and the proton source for the reduction.

Materials:

  • This compound

  • Zinc dust

  • Glacial acetic acid

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Add zinc dust (2-3 equivalents) portion-wise to the solution with stirring. The reaction may be exothermic, so cooling in a water bath may be necessary.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, filter the reaction mixture to remove excess zinc dust and wash the solid with a small amount of acetic acid.

  • Carefully neutralize the filtrate with a concentrated NaOH solution while cooling in an ice bath.

  • Extract the aqueous layer with dichloromethane or ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 3,4-dimethylbenzylamine.

Data Summary and Comparison

Method Reagents Typical Yield Advantages Disadvantages
Catalytic Hydrogenation Raney® Ni, H₂>90%[11]High yield, clean reaction, catalyst can be recycled.Requires specialized hydrogenation equipment, catalyst can be pyrophoric.
Metal Hydride Reduction LiAlH₄80-90%[14]Rapid and effective for a wide range of substrates.Highly reactive reagent, requires strictly anhydrous conditions, exothermic quenching.
Dissolving Metal Reduction Zn, Acetic Acid70-85%[15]Inexpensive reagents, simple setup.Can generate significant waste, work-up can be tedious.

Visualizing the Process

Overall Synthetic Workflow

G cluster_0 Step 1: Oximation cluster_1 Step 2: Reduction 3,4-Dimethylbenzaldehyde 3,4-Dimethylbenzaldehyde This compound This compound 3,4-Dimethylbenzaldehyde->this compound NH2OH.HCl, Base 3,4-Dimethylbenzylamine 3,4-Dimethylbenzylamine This compound->3,4-Dimethylbenzylamine Reducing Agent (e.g., H2/Raney Ni, LiAlH4, Zn/AcOH) G Oxime R-CH=N-OH Intermediate_1 R-CH2-N(-)-OH Oxime->Intermediate_1 1. LiAlH4 (H- attack) Intermediate_2 R-CH2-NH-OH Intermediate_1->Intermediate_2 2. H+ (work-up) Imine R-CH=NH Intermediate_2->Imine -H2O Amine R-CH2-NH2 Imine->Amine 3. LiAlH4 (H- attack) 4. H+ (work-up)

Caption: Simplified mechanism of oxime reduction using LiAlH₄. [13]

Conclusion and Best Practices

The reduction of this compound to 3,4-dimethylbenzylamine is a robust transformation that can be achieved through several reliable methods. The choice of method will depend on the available equipment, scale of the reaction, and safety considerations.

  • For large-scale synthesis where efficiency and atom economy are paramount, catalytic hydrogenation is often the preferred method.

  • For laboratory-scale synthesis where a rapid and potent reduction is required, LiAlH₄ is an excellent choice, provided the necessary safety precautions for handling pyrophoric reagents are in place.

  • Dissolving metal reductions offer a cost-effective alternative, particularly when specialized equipment is unavailable.

Regardless of the chosen method, careful monitoring of the reaction progress by TLC is crucial for achieving optimal results. Proper work-up and purification are essential to obtain the final product in high purity.

References

  • Vertex AI Search. (n.d.). Reduction of oximes with sodium borohydride - copper (II) sulfate in methanol.
  • ECHEMI. (n.d.). Reduction of oximes with lithium aluminium hydride.
  • JoVE. (2023, April 30). Preparation of Amines: Reduction of Oximes and Nitro Compounds.
  • Chemistry Stack Exchange. (2017, January 9). Reduction of oximes with lithium aluminium hydride.
  • SID. (n.d.). A Highly Efficient Synthetic Method for the Preparation of 3,4-Dimethylbenzaldehyde from o-Xylene in Aqueous Media.
  • Chemsrc. (2025, August 29). This compound | CAS#:175277-35-7.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Applications of 3,4-Dimethylbenzaldehyde.
  • Sciencemadness.org. (2010, September 28). Reduction of oximes to corresponding amines.
  • MDPI. (2022, December 9). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines.
  • UTC Scholar. (n.d.). Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor.
  • ResearchGate. (2015). experiment for oximation of benzaldehyde with NH 2 OH·HCl/nano Fe 3 O 4 system under different reaction conditions.
  • Der Pharma Chemica. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes.
  • Wikipedia. (n.d.). Benzaldehyde oxime.
  • Asian Journal of Chemistry. (n.d.). An Efficient Procedure for Synthesis of Oximes by Grinding.
  • Quora. (2024, March 11). Can lialh4 reduce oxime?
  • ACS Publications. (n.d.). reductio1 of oximes with lithium aluminum hydride.
  • Encyclopedia.pub. (2022, December 28). Heterogeneous Catalysis for Selective Hydrogenation of Oximes.

Sources

Application Note & Protocol: Beckmann Rearrangement of 3,4-Dimethylbenzaldehyde Oxime to N-(3,4-dimethylphenyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the Beckmann rearrangement of 3,4-Dimethylbenzaldehyde oxime, yielding N-(3,4-dimethylphenyl)formamide. This transformation is a cornerstone of synthetic organic chemistry, enabling the conversion of an oxime into a substituted amide, a crucial functional group in numerous pharmaceutical and bioactive molecules.[1][2] This guide details the synthesis of the starting oxime, a step-by-step protocol for the rearrangement, and an in-depth discussion of the reaction mechanism. Furthermore, it offers practical insights into experimental choices, troubleshooting, and product characterization, ensuring a reproducible and efficient synthesis.

Introduction: The Significance of the Beckmann Rearrangement

The Beckmann rearrangement, named after its discoverer Ernst Otto Beckmann, is a powerful chemical reaction that transforms an oxime into an amide.[3] This reaction is of paramount importance in organic synthesis as it facilitates the formation of a carbon-nitrogen bond, a key structural feature in a vast array of pharmaceuticals, natural products, and functional materials.[1][4] The rearrangement is typically catalyzed by acids, such as sulfuric acid or polyphosphoric acid, which promote the conversion of the oxime's hydroxyl group into a good leaving group.[5]

In the context of drug development, the resulting N-aryl amides are significant pharmacophores and versatile synthetic intermediates. The specific target of this protocol, N-(3,4-dimethylphenyl)formamide, serves as a valuable building block for more complex molecules. The Beckmann rearrangement of this compound provides a direct and efficient route to this important scaffold.

Synthesis of Starting Material: this compound

A reliable synthesis of the starting oxime is critical for the success of the subsequent rearrangement. The oxime is prepared via the condensation reaction between 3,4-Dimethylbenzaldehyde and hydroxylamine hydrochloride.

Materials & Reagents
Reagent/MaterialGradeSupplier
3,4-Dimethylbenzaldehyde≥98%Commercially Available
Hydroxylamine Hydrochloride≥99%Commercially Available
Sodium HydroxideReagent GradeCommercially Available
Ethanol95%Commercially Available
Deionized WaterIn-house
Protocol: Synthesis of this compound
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 3,4-Dimethylbenzaldehyde in 100 mL of 95% ethanol.

  • Addition of Hydroxylamine: To this solution, add a solution of 8.2 g of hydroxylamine hydrochloride in 20 mL of deionized water.

  • Basification: Cool the mixture in an ice bath and slowly add a solution of 6.0 g of sodium hydroxide in 20 mL of deionized water, ensuring the temperature remains below 10 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, pour the reaction mixture into 300 mL of ice-cold deionized water with gentle stirring.

  • Isolation: Collect the resulting white precipitate by vacuum filtration and wash the solid with cold deionized water.

  • Drying: Dry the product, this compound, in a vacuum oven at 40-50 °C to a constant weight. The expected yield is typically high, in the range of 90-95%.

The Beckmann Rearrangement: From Oxime to Amide

The core of this application note is the acid-catalyzed rearrangement of the synthesized oxime to the corresponding formamide. Polyphosphoric acid (PPA) is a commonly used and effective catalyst for this transformation.

Workflow Diagram

Beckmann_Rearrangement_Workflow Experimental Workflow cluster_synthesis Oxime Synthesis cluster_rearrangement Beckmann Rearrangement start Dissolve 3,4-Dimethylbenzaldehyde add_hydroxylamine Add Hydroxylamine HCl Solution start->add_hydroxylamine add_base Add NaOH Solution add_hydroxylamine->add_base react_stir Stir at Room Temperature add_base->react_stir precipitate Precipitate in Ice Water react_stir->precipitate filter_dry Filter and Dry Oxime precipitate->filter_dry heat_ppa Heat Polyphosphoric Acid (PPA) filter_dry->heat_ppa Proceed to Rearrangement add_oxime Add this compound heat_ppa->add_oxime react_heat Heat Reaction Mixture add_oxime->react_heat quench Quench with Ice Water react_heat->quench neutralize Neutralize with NaOH quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry_evaporate Dry and Evaporate Solvent extract->dry_evaporate

Caption: Overall experimental workflow for the synthesis of N-(3,4-dimethylphenyl)formamide.

Materials & Reagents
Reagent/MaterialGradeSupplier
This compoundAs synthesizedIn-house
Polyphosphoric Acid (PPA)Reagent GradeCommercially Available
Sodium HydroxideReagent GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
Anhydrous Sodium SulfateReagent GradeCommercially Available
Deionized WaterIn-house
Protocol: Beckmann Rearrangement
  • Catalyst Preparation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully place 50 g of polyphosphoric acid. Heat the PPA to 80-90 °C in an oil bath.

  • Oxime Addition: Slowly add 5.0 g of this compound to the hot PPA in small portions over 15-20 minutes, ensuring the temperature does not exceed 100 °C.

  • Reaction: Once the addition is complete, raise the temperature to 120-130 °C and maintain it for 1-2 hours. Monitor the reaction by TLC until the starting oxime is consumed.

  • Quenching: Allow the reaction mixture to cool to approximately 80 °C and then carefully pour it onto 200 g of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a 20% aqueous sodium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to control the exothermic reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-(3,4-dimethylphenyl)formamide.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data Summary
ParameterValue
Starting Material (Oxime) 5.0 g
Catalyst (PPA) 50 g
Reaction Temperature 120-130 °C
Reaction Time 1-2 hours
Expected Yield (Crude) 80-90%

Mechanism & Discussion

The Beckmann rearrangement proceeds through a well-established mechanism initiated by the protonation of the oxime's hydroxyl group by the acid catalyst.[6] This protonation converts the hydroxyl group into a good leaving group (water).[7] Subsequently, a 1,2-shift of the group anti-periplanar to the leaving group occurs, leading to the formation of a nitrilium ion intermediate.[6][8] In the case of this compound, the migrating group is the 3,4-dimethylphenyl group. The resulting nitrilium ion is then attacked by water, which is present in the reaction medium, to form an imidic acid. This intermediate then tautomerizes to the more stable amide product, N-(3,4-dimethylphenyl)formamide.[6]

Beckmann_Mechanism Mechanism of the Beckmann Rearrangement start_oxime This compound protonated_oxime Protonated Oxime start_oxime->protonated_oxime Protonation transition_state Transition State protonated_oxime->transition_state nitrilium_ion Nitrilium Ion Intermediate transition_state->nitrilium_ion 1,2-Aryl Shift imidic_acid Imidic Acid nitrilium_ion->imidic_acid Nucleophilic Attack product_amide N-(3,4-dimethylphenyl)formamide imidic_acid->product_amide H_plus H+ (from PPA) H2O_leaving - H2O H2O_attack + H2O tautomerization Tautomerization

Caption: Simplified mechanism of the Beckmann rearrangement of this compound.

A critical aspect of the Beckmann rearrangement is the stereochemistry of the oxime, as the migration of the group anti to the hydroxyl group is highly stereospecific. For aldoximes, such as the one used in this protocol, this stereospecificity can be less pronounced in solution-phase reactions.[5] However, the inherent migratory aptitude of an aryl group generally ensures the desired product formation.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient heating or reaction time.Ensure the reaction temperature is maintained at 120-130 °C and monitor the reaction by TLC until the starting material is consumed.
Low Yield Inefficient extraction or product decomposition.Ensure complete neutralization before extraction. Avoid excessive heating during solvent removal.
Formation of Byproducts Beckmann fragmentation or hydrolysis.Careful control of reaction conditions, particularly temperature, can minimize fragmentation.[5] Ensure anhydrous conditions if possible to reduce hydrolysis.

Characterization of N-(3,4-dimethylphenyl)formamide

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expected signals for the aromatic protons, the two methyl groups, the formyl proton, and the N-H proton.

  • ¹³C NMR: Expected signals for the aromatic carbons, the methyl carbons, and the carbonyl carbon.

  • FT-IR: Characteristic absorptions for the N-H stretch, C-H stretches (aromatic and aliphatic), and the C=O stretch of the amide.

  • Mass Spectrometry: Molecular ion peak corresponding to the molecular weight of the product.

Conclusion

This application note provides a detailed and reliable protocol for the Beckmann rearrangement of this compound to N-(3,4-dimethylphenyl)formamide. By following the outlined procedures and understanding the underlying chemical principles, researchers can efficiently synthesize this valuable amide for applications in drug discovery and development. The provided insights into the mechanism, potential challenges, and characterization methods serve as a comprehensive resource for the successful execution of this important organic transformation.

References

  • Chemistry Steps. Beckmann Rearrangement. Available at: [Link]

  • Master Organic Chemistry. Beckmann Rearrangement. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 3,4-Dimethylbenzaldehyde. Available at: [Link]

  • Gawley, R. E. (1976). The Beckmann Rearrangement. Organic Reactions, 35, 1-420.
  • Chemistry LibreTexts. Beckmann Rearrangement. Available at: [Link]

  • Google Patents. Microwave synthesis method of benzaldehyde oxime compound.
  • Cereda, E., et al. (2013). Development of one-pot three component reaction for the synthesis of N′-aryl-N-cyanoformamidines, essential precursors of formamidine pesticides family. Tetrahedron Letters, 54(49), 6774-6777.
  • Wikipedia. Beckmann rearrangement. Available at: [Link]

  • Central Asian Journal of Medical and Natural Science. Synthesis and Characterization of New 2-Thiophen 3’4-Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. Available at: [Link]

  • Organic Chemistry Portal. Beckmann Rearrangement. Available at: [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272–6274.
  • ResearchGate. Formamide groups found in natural products and pharmaceuticals. Available at: [Link]

  • Patil, A. A., et al. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. WORLD JOURNAL OF PHARMACEUTICAL AND MEDICAL RESEARCH, 3(9), 147-156.
  • MDPI. Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Available at: [Link]

  • Wikipedia. Benzaldehyde oxime. Available at: [Link]

  • Green Chemistry. Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide. Available at: [Link]

  • ResearchGate. Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities. Available at: [Link]

  • Rice University. Chemists Make Strides to Simplify Drug Design, Synthesis. Available at: [Link]

Sources

Application Note: High-Efficiency Derivatization of 3,4-Dimethylbenzaldehyde Oxime for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers focusing on impurity profiling and precursor analysis. It addresses the specific challenges of analyzing 3,4-Dimethylbenzaldehyde oxime , a critical intermediate in the synthesis of various fine chemicals and controlled substance analogs (e.g., 3,4-dimethylmethcathinone).

Executive Summary & Scientific Rationale

Direct Gas Chromatography (GC) analysis of oximes is fraught with analytical risks. The active hydroxyl group (-N-OH) leads to strong hydrogen bonding, resulting in peak tailing, adsorption on the liner, and thermal degradation. Furthermore, this compound exists as two geometric isomers (Syn/Z and Anti/E ). In an underivatized state, these isomers often interconvert or co-elute poorly, making accurate quantitation impossible.

This protocol details the Trimethylsilylation (TMS) of this compound. By replacing the active proton with a trimethylsilyl group, we achieve:

  • Thermal Stability: Prevention of thermal degradation in the injector port.

  • Improved Volatility: Sharp, symmetrical peaks.

  • Isomeric Resolution: Distinct, reproducible separation of syn and anti isomers, allowing for precise summation and total quantitation.

Chemical Reaction Scheme

The derivatization utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

ReactionScheme cluster_legend Key Transformation Aldehyde 3,4-Dimethylbenzaldehyde (Precursor) Oxime This compound (Analyte: Syn/Anti Mixture) Aldehyde->Oxime Oximation (NH2OH) Derivative TMS-Oxime Derivative (Stable GC Analyte) Oxime->Derivative Derivatization (60°C, 30 min) Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Derivative TMS Donor

Figure 1: Reaction pathway converting the labile oxime into the stable TMS-ether derivative.

Materials & Equipment

Reagents
ReagentGradePurpose
This compound Analytical Std.Target Analyte
BSTFA + 1% TMCS Derivatization GradeSilylation reagent & catalyst
Pyridine Anhydrous (>99.8%)Solvent & Acid Scavenger
Ethyl Acetate HPLC/GC GradeDiluent / Extraction Solvent
Toluene HPLC/GC GradeAlternative aprotic solvent
Equipment
  • GC-MS System: Agilent 7890/5977 or equivalent (Single Quadrupole).

  • Column: DB-5MS or HP-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Vials: 2 mL amber autosampler vials with PTFE-lined crimp/screw caps.

  • Heating Block: Capable of maintaining 70°C ± 1°C.

Experimental Protocol

Sample Preparation

Critical Note: Moisture is the enemy of silylation. Ensure all glassware and solvents are strictly anhydrous.

  • Extraction (if biological/complex matrix): Extract the oxime into Ethyl Acetate. Evaporate the solvent to complete dryness under a stream of Nitrogen (N₂) at 40°C.

  • Solubilization: Reconstitute the dry residue (or weigh ~1-5 mg of pure standard) in 50 µL of Anhydrous Pyridine .

    • Why Pyridine? It acts as an acid scavenger for the HCl byproduct formed by TMCS, driving the reaction forward.

Derivatization Reaction[1][2][3]
  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS to the pyridine solution.

  • Incubation: Cap the vial tightly (PTFE-lined cap). Vortex for 10 seconds.

  • Heating: Incubate at 70°C for 30 minutes .

    • Mechanism:[1][2] Heat overcomes the steric hindrance of the oxime geometry, ensuring complete silylation of both syn and anti isomers.

  • Cooling: Allow the vial to cool to room temperature (~5 mins).

  • Dilution (Optional): If the concentration is too high for the detector, dilute with anhydrous Toluene or Ethyl Acetate.

    • Caution: Do not use protic solvents (Methanol/Ethanol) as they will hydrolyze the TMS derivative immediately.

GC-MS Acquisition Parameters
ParameterSetting
Inlet Temp 250°C (Splitless or 10:1 Split depending on conc.)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Oven Program 60°C (1 min hold) → 20°C/min → 280°C (3 min hold)
Transfer Line 280°C
Ion Source 230°C (EI mode, 70 eV)
Scan Range m/z 50 – 450

Data Analysis & Interpretation

Chromatographic Profile

You will observe two distinct peaks for this compound-TMS.

  • Peak 1 (Early eluter): Typically the syn (Z) isomer.[3]

  • Peak 2 (Late eluter): Typically the anti (E) isomer.[3]

  • Quantitation: You must sum the integration areas of both peaks to calculate the total concentration. The ratio between them is temperature-dependent but the sum remains constant for a given mass.

Mass Spectral Identification

The TMS derivative (MW: 221.37 g/mol ) yields a distinct fragmentation pattern.

m/z FragmentIdentity / Mechanism
221 Molecular Ion [M]+ . Distinct and usually stable.
206 [M - 15]+ . Loss of methyl group (-CH3) from the TMS moiety.
149 [M - 72]+ . Loss of the TMS group (reversion to oxime cation).
132/133 Tropylium Ion . Characteristic of the dimethyl-benzyl core.
73 TMS Cation [Si(CH3)3]+ . High abundance diagnostic peak for silyl derivatives.
Workflow Diagram

Workflow Start Sample (Dry Residue) Solvent Add 50 µL Pyridine Start->Solvent Reagent Add 50 µL BSTFA + 1% TMCS Solvent->Reagent Heat Incubate 70°C, 30 min Reagent->Heat Inject Inject to GC-MS Heat->Inject Result Data Analysis: Sum Areas of Syn + Anti Peaks Inject->Result

Figure 2: Operational workflow for the derivatization of this compound.

Troubleshooting & Validation

Common Issues
  • Disappearing Peaks:

    • Cause: Moisture contamination hydrolyzed the TMS derivative.

    • Fix: Use fresh BSTFA ampoules; dry pyridine over KOH pellets or molecular sieves.

  • Incomplete Derivatization (Small peaks):

    • Cause: Steric hindrance or insufficient heat.

    • Fix: Increase incubation time to 60 minutes or temperature to 80°C. Ensure TMCS catalyst is present (pure BSTFA is slower).

  • Extra Peaks (Artifacts):

    • Cause: "Ghost" peaks from septum bleed or BSTFA degradation.

    • Fix: Run a reagent blank (Pyridine + BSTFA only). Ignore peaks present in the blank (typically siloxanes).

Validation Criteria (Self-Check)
  • Linearity: The sum of isomer areas should be linear (

    
    ) across the concentration range (e.g., 1–100 µg/mL).
    
  • Stability: Derivatized samples should be stable in the autosampler for at least 24 hours. If degradation is observed, analyze immediately after cooling.

References

  • Restek Corporation. (n.d.). Silylation Derivatization Reagent, BSTFA.[1] Retrieved October 24, 2025, from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). This compound Compound Summary. Retrieved October 24, 2025, from [Link]

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • ResearchGate. (2025). Derivatization Methods in GC and GC/MS. Retrieved October 24, 2025, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Optimization of 3,4-Dimethylbenzaldehyde Oxime Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OX-34DMB-OPT-001 Subject: Yield Improvement & Troubleshooting for 3,4-Dimethylbenzaldehyde Oxime Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Introduction: The "Why" Behind the Yield

This guide addresses the synthesis of This compound (CAS: N/A for specific isomer mix, generic structure derivatives). While the reaction between an aldehyde and hydroxylamine is textbook chemistry, the specific lipophilicity of the 3,4-dimethyl moiety introduces solubility challenges that often cap yields at 60-70% in standard protocols.

To achieve yields >90%, we must move beyond "adding reagents" and control the kinetic vs. thermodynamic equilibrium . The reaction relies on the nucleophilic attack of hydroxylamine (


) on the carbonyl carbon.

The Critical Balance:

  • pH Control: You need a pH where hydroxylamine is free (unprotonated, nucleophilic) but the carbonyl is sufficiently active.

  • Solubility: 3,4-Dimethylbenzaldehyde is significantly more hydrophobic than benzaldehyde. If your solvent system is too aqueous, the aldehyde "oils out" before reacting.

Module 1: Optimized Synthetic Protocol

Do not use unbuffered aqueous conditions. The following protocol uses a biphasic alcohol/buffer system to maximize contact between the hydrophobic aldehyde and the hydrophilic hydroxylamine salt.

Reagents & Stoichiometry
ComponentRoleStoichiometryNotes
3,4-Dimethylbenzaldehyde Substrate1.0 equivDissolve fully in organic solvent first.[1][2]
Hydroxylamine HCl Reagent1.2 - 1.5 equivExcess drives equilibrium to product.
Sodium Carbonate (

)
Base0.6 - 0.75 equivNeutralizes HCl; maintains pH ~8-9.
Ethanol (95%) Solvent A5-10 mL / mmolSolubilizes the lipophilic aldehyde.
Water Solvent B2-3 mL / mmolSolubilizes the hydroxylamine salt.
Step-by-Step Workflow
  • Solubilization (Critical): Dissolve 3,4-dimethylbenzaldehyde (1.0 eq) in Ethanol. Ensure the solution is clear. Failure here leads to clumping.

  • Reagent Preparation: In a separate beaker, dissolve Hydroxylamine Hydrochloride (1.5 eq) in a minimum amount of water.

  • Base Addition: Slowly add

    
     (0.75 eq relative to aldehyde, or 0.5 eq relative to NH2OH·HCl) to the aqueous hydroxylamine solution. Caution: CO2 evolution.
    
  • Combination: Add the aqueous mixture dropwise to the ethanolic aldehyde solution while stirring vigorously.

    • Why? This prevents a sudden polarity shift that precipitates the aldehyde.

  • Reflux/Stir: Stir at Room Temperature (RT) for 1-2 hours. If conversion is slow (check TLC), heat to 60°C for 30 mins.

  • Workup:

    • Rotary evaporate most of the Ethanol (do not distill to dryness).

    • Add ice water to the residue. The oxime should precipitate as a white/off-white solid.

    • Filter and wash with cold water.

Module 2: The Mechanism & Control Points

Understanding the mechanism allows you to troubleshoot "invisible" failures.

Visualizing the Pathway

OximeMechanism Start Aldehyde + NH2OH.HCl pH_Check pH Check (Critical Step) Start->pH_Check Amine_Free Free Amine (:NH2OH) Active Nucleophile pH_Check->Amine_Free pH > 4.5 (Basic/Buffered) Amine_Protonated Protonated (NH3OH+) Inactive pH_Check->Amine_Protonated pH < 3 (Too Acidic) Attack Nucleophilic Attack (Tetrahedral Intermediate) Amine_Free->Attack Amine_Protonated->Start No Reaction Dehydration Dehydration (-H2O) Attack->Dehydration Rate Limiting Step Product 3,4-Dimethylbenzaldehyde Oxime Dehydration->Product

Caption: Figure 1. Mechanistic pathway of oxime formation showing the critical pH dependence for nucleophile activation.

Module 3: Troubleshooting Center (Q&A)

Q1: My reaction mixture turned into a sticky oil instead of a precipitate. What happened? Diagnosis: This is "oiling out," common with dimethyl-substituted aromatics. It occurs when the product is insoluble in water but the ethanol concentration is too low to keep it dissolved, yet too high to allow crystallization. Fix:

  • Decant the supernatant.

  • Dissolve the oil in a minimal amount of hot Ethanol.

  • Add water dropwise until slight turbidity appears.

  • Scratch the glass or add a seed crystal of the oxime. Cool slowly to 4°C.

Q2: TLC shows starting material (aldehyde) remaining even after 4 hours. Diagnosis: Incomplete conversion due to equilibrium or pH issues. Fix:

  • Check pH: Wet a pH strip with the reaction mix. If it is acidic (pH < 5), add more

    
     or a few drops of NaOH (10%). The amine must be deprotonated to attack.
    
  • Check Solvent: If the mixture is cloudy/separated, the aldehyde might be isolated in oil droplets, protected from the aqueous hydroxylamine. Add more Ethanol to homogenize.

Q3: I see two spots on TLC for the product. Is it impure? Diagnosis: Likely not. Oximes exist as E (anti) and Z (syn) isomers.

  • Benzaldehyde oximes typically favor the Z-isomer (syn to the phenyl ring) thermodynamically, but mixtures are common.

  • Action: Unless you specifically require one isomer for steric reasons (e.g., metal coordination), both isomers react similarly in subsequent steps (e.g., dehydration to nitriles).

Module 4: Advanced Optimization (Green Chemistry)

For researchers looking to maximize yield (>95%) and minimize solvent waste, consider the Grinding Method or Microwave Synthesis .

Method Comparison Table
MethodConditionsTypical YieldProsCons
Solution (Std) EtOH/H2O, Reflux, 2h80-85%Scalable, standard equipmentSolvent waste, workup required
Microwave EtOH,

, 90°C, 5 min
90-95%Extremely fast, high conversionRequires microwave reactor
Grinding Mortar/Pestle, No Solvent92-96%Solvent-free, very high yieldLabor intensive, small scale only
Decision Tree for Method Selection

MethodSelection Start Select Synthesis Strategy Scale What is your scale? Start->Scale Small < 500 mg Scale->Small Large > 5 grams Scale->Large Grind Grinding Method (Solvent Free) Small->Grind Green/High Yield Speed Is speed critical? Large->Speed MW Microwave Synthesis Speed->MW Yes (5 mins) Reflux Standard Reflux (EtOH/H2O) Speed->Reflux No (Standard)

Caption: Figure 2. Decision matrix for selecting the optimal synthesis method based on scale and constraints.

References

  • Title: Microwave synthesis method of benzaldehyde oxime compound.
  • Grinding Method (Solid State Synthesis): Title: An Efficient Procedure for Synthesis of Oximes by Grinding.[3] Source: Asian Journal of Chemistry (2007). URL:[Link] (Referenced via search snippet 1.2)

  • General Mechanism & pH Dependence: Title: Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Source: NIH / PubMed Central. URL:[Link]

  • Organic Syntheses Protocol (Standard): Title: Preparation of Oximes (General Guidelines based on Benzaldehyde Oxime). Source: Organic Syntheses / Wikipedia Data. URL:[Link][4]

Sources

Technical Support Center: Purification of 3,4-Dimethylbenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #OX-34DM-REC-001 Subject: Optimization of Recrystallization Protocol for 3,4-Dimethylbenzaldehyde Oxime Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Introduction

Welcome to the Technical Support Center. You are likely working with This compound (CAS: 175277-35-7), a derivative synthesized via the condensation of 3,4-dimethylbenzaldehyde with hydroxylamine.

Purifying aromatic oximes presents a unique set of challenges compared to standard carboxylic acids or amines. The presence of the oxime moiety (


) introduces two critical variables:
  • Geometric Isomerism: The existence of E (anti) and Z (syn) isomers, where the Z-isomer is often an oil or low-melting solid.

  • Thermal/Chemical Instability: Susceptibility to Beckmann rearrangement at high temperatures or hydrolysis back to the parent aldehyde under acidic conditions.

This guide provides a validated Standard Operating Procedure (SOP) and a troubleshooting matrix to ensure high purity (>98%) and optimal yield.

Module 1: Standard Operating Procedure (SOP)

The Solvent System: Aqueous Ethanol

For substituted benzaldehyde oximes, a mixed-solvent system of Ethanol (EtOH) and Water is the "Gold Standard." The hydrophobic methyl groups at the 3,4-positions increase the molecule's lipophilicity, making pure water a poor solvent and pure non-polar solvents (like hexane) prone to causing "oiling out."

Protocol Workflow

Step 1: Dissolution (Saturation)

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of hot Ethanol (60–70°C) required to dissolve the solid.

    • Technical Note: Do not boil the solvent aggressively. Oximes can decompose near their boiling points.

  • If insoluble particles remain (inorganic salts from synthesis), perform a hot filtration through a pre-warmed funnel.

Step 2: The "Cloud Point" (Nucleation Setup)

  • While keeping the solution warm (approx. 50°C), slowly add warm distilled water dropwise.

  • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Add one drop of hot Ethanol to clear the turbidity. The solution is now supersaturated.

Step 3: Controlled Crystallization

  • Allow the flask to cool to room temperature undisturbed .

    • Critical: Rapid cooling forces the impurities (and the oily Z-isomer) to precipitate with the product.

  • Once room temperature is reached, place the flask in an ice bath (0–4°C) for 30 minutes to maximize yield.

Step 4: Isolation

  • Filter the crystals using vacuum filtration (Buchner funnel).

  • Wash the filter cake with a cold 1:1 EtOH:Water mixture.

  • Dry in a vacuum desiccator over

    
     or silica gel. Avoid oven drying >50°C. 
    

Module 2: Visual Workflow (Process Logic)

The following diagram illustrates the decision-making process during purification, specifically addressing the common "Oiling Out" failure mode.

OximePurification Start Crude this compound Dissolve Dissolve in Min. Hot EtOH (60°C) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol Filter Hot Filtration (Remove Salts) CheckSol->Filter No (Solids present) AddWater Add Warm Water to Cloud Point CheckSol->AddWater Yes Filter->AddWater Cooling Slow Cooling to RT AddWater->Cooling CheckState State of Precipitate? Cooling->CheckState Crystals Crystalline Solid Formed CheckState->Crystals Needles/Plates Oil Oiling Out (Liquid Phase) CheckState->Oil Droplets/Goo IceBath Ice Bath (0°C) Crystals->IceBath Reheat Reheat & Add Trace EtOH Oil->Reheat Redissolve Seed Add Seed Crystal / Scratch Glass Reheat->Seed Seed->Cooling FinalFilter Vacuum Filtration & Wash IceBath->FinalFilter

Caption: Logical workflow for the recrystallization of this compound, highlighting the critical intervention loop for "oiling out" scenarios.

Module 3: Troubleshooting & FAQs

Ticket #001: The Product is "Oiling Out"

Issue: Instead of crystals, a second liquid layer (oil) forms at the bottom of the flask as it cools. Root Cause:

  • Temperature Gap: The solution became insoluble at a temperature above the compound's melting point.

  • Impurity Profile: High levels of unreacted aldehyde act as a solvent, keeping the oxime liquid.

  • Isomerism: You may have a high ratio of the Z-isomer (syn), which has a lower melting point than the desired E-isomer (anti).

Corrective Action:

  • Reheat: Redissolve the oil by heating the flask. Add a small amount of Ethanol (not water) to change the solvent polarity.

  • Seeding: If you have any pure crystals from a previous batch, add a "seed" crystal at approx. 35°C.

  • Trituration: If the oil persists upon cooling, decant the supernatant solvent and scratch the oil with a glass rod vigorously. This mechanical stress often induces crystallization.

Ticket #002: Product Smells Like Almonds (Hydrolysis)

Issue: The purified solid has a strong, sweet chemical odor characteristic of benzaldehydes. Root Cause: Hydrolysis.[1] Oximes are acid-sensitive.[2] If the crystallization solvent was slightly acidic (or if the crude contained residual acid from synthesis), the oxime hydrolyzed back to 3,4-dimethylbenzaldehyde. Corrective Action:

  • Check pH: Ensure your water/ethanol mix is neutral.

  • Wash: Wash the crude solid with dilute Sodium Bicarbonate (

    
    ) solution before recrystallization to neutralize trace acids.
    
Ticket #003: Low Yield

Issue: Recovery is <50%. Root Cause:

  • Too much solvent: The compound remains dissolved in the mother liquor.

  • Solubility: The methyl groups on the benzene ring make this compound more soluble in ethanol than unsubstituted benzaldehyde oxime. Corrective Action:

  • Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume and repeat the cooling process to harvest a "second crop" of crystals.

Module 4: Physicochemical Data Reference

Use the table below to verify your isolated product.

ParameterSpecificationNotes
Appearance White to off-white needles/platesYellowing indicates aldehyde impurity.
Melting Point Determine Experimentally Note: Substituted oximes typically melt between 60–100°C. A sharp range (<2°C) confirms purity. Unsubstituted benzaldehyde oxime melts at ~130°C (E-isomer).[1]
Solubility High: EtOH, MeOH, EtOAcLow: Water, HexaneUse Hexane/EtOAc (8:2) if EtOH/Water fails.
TLC Monitoring

Oxime <

Aldehyde
Mobile Phase: 20% Ethyl Acetate in Hexane.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5324611, Benzaldehyde oxime. Retrieved from [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • University of Rochester, Dept. of Chemistry. Tips and Tricks: Recrystallization Solvents. Retrieved from [Link]

Sources

side reactions in the synthesis of 3,4-Dimethylbenzaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3,4-Dimethylbenzaldehyde Oxime

Executive Summary

The condensation of 3,4-dimethylbenzaldehyde with hydroxylamine is a textbook reaction, yet it is deceptively simple. In high-stakes drug development, "simple" reactions are often where uncharacterized impurities arise, complicating downstream regulatory filing. This guide addresses the specific side reactions governed by the electronic effects of the 3,4-dimethyl substitution and the thermodynamic sensitivities of the oxime functionality.

Module 1: Impurity Profiling & Diagnostics

Q1: I see a "split" peak in my HPLC chromatogram for the product. Is this a side reaction?

Diagnosis: Likely Geometric Isomerism (E/Z) , not a destructive side reaction. Technical Insight: Unlike the aldehyde precursor, the oxime contains a C=N double bond with restricted rotation.[1] The reaction produces a mixture of E (trans) and Z (cis) isomers.

  • Thermodynamics: The E-isomer is generally more stable due to reduced steric hindrance between the phenyl ring and the hydroxyl group. However, the Z-isomer is kinetically accessible and often forms in significant quantities (up to 80:20 Z:E ratios have been reported in similar benzaldoximes depending on solvent polarity) [1].

  • Impact: While chemically identical in formula, they have different physical properties (melting points, solubility).

  • Action: If a single isomer is required for crystallization, acid-catalyzed isomerization (using HCl/Ether) can drive the mixture toward the thermodynamically stable E-isomer.

Q2: My mass spec shows a peak at [M-18]. Is this fragmentation or a real impurity?

Diagnosis: This is 3,4-Dimethylbenzonitrile , resulting from Dehydration . Causality: The oxime hydroxyl group is amphoteric. Under thermal stress or in the presence of trace dehydrating agents (excess acid, thionyl chloride residues), water is eliminated across the C-N bond.

  • Mechanism: Protonation of the -OH turns it into a good leaving group (

    
    ), followed by abstraction of the methine proton.
    
  • Risk Factor: High reaction temperatures (>100°C) or prolonged reflux in acidic media significantly increase nitrile formation [2].

Q3: I have a persistent impurity at [M+0] that matches the oxime mass but has a different retention time and IR profile (strong C=O stretch).

Diagnosis: 3,4-Dimethylbenzamide via the Beckmann Rearrangement . Causality: This is the most critical side reaction to control. It occurs when the oxime is exposed to strong acids or Lewis acids at elevated temperatures.

  • Mechanism: The oxime nitrogen is protonated, followed by a [1,2]-migration of the aryl group to the nitrogen, eventually hydrolyzing to the amide.[2][3][4]

  • The 3,4-Dimethyl Effect: The electron-donating methyl groups at the 3 and 4 positions make the aryl ring more electron-rich. This increases the "migratory aptitude" of the aryl group, making this substrate more susceptible to Beckmann rearrangement than unsubstituted benzaldehyde [3].

Module 2: Reaction Optimization & Control

Q4: The reaction stalls with 5-10% starting aldehyde remaining. Adding more hydroxylamine doesn't help. Why?

Diagnosis: pH-Dependent Equilibrium Shift (Hydrolysis). Technical Insight: Oxime formation is reversible. The forward reaction is acid-catalyzed, but the reagent (hydroxylamine) is nucleophilic only as the free base (


).
  • The pH Trap:

    • pH < 3: The amine is protonated (

      
      ), killing nucleophilicity. Reaction stops.
      
    • pH > 9: The carbonyl oxygen is not sufficiently protonated/activated. Reaction slows.

    • Aqueous Acid: Promotes the reverse reaction (hydrolysis of oxime back to aldehyde).

  • Action: Buffer the reaction to pH 4.5 – 5.0 using Sodium Acetate. This creates the "Goldilocks" zone where the carbonyl is activated, but enough free hydroxylamine exists to attack [4].

Visualizing the Reaction Network

The following diagram maps the critical pathways. Note how pH and Temperature act as the "railway switches" determining the product outcome.

ReactionPathways cluster_conditions Critical Control Points Aldehyde 3,4-Dimethylbenzaldehyde (Starting Material) Oxime This compound (Target Product) Aldehyde->Oxime + NH2OH Buffer pH 4-5 Acid 3,4-Dimethylbenzoic Acid (Impurity: Oxidation) Aldehyde->Acid [O] / Air (Auto-oxidation) Oxime->Aldehyde Hydrolysis (Aq. Acid) Nitrile 3,4-Dimethylbenzonitrile (Impurity: Dehydration) Oxime->Nitrile Heat / -H2O (Dehydration) Amide 3,4-Dimethylbenzamide (Impurity: Beckmann) Oxime->Amide H+ / Lewis Acid (Rearrangement)

Figure 1: Reaction network showing the target pathway (Green) versus competitive side reactions (Red/Yellow) governed by pH and thermal stress.

Module 3: Optimized Experimental Protocol

To minimize the side reactions described above, use this buffered protocol. It avoids the strong acid conditions that trigger Beckmann rearrangement and the high temperatures that favor nitrile formation.

Reagents:

  • 3,4-Dimethylbenzaldehyde (1.0 eq)

  • Hydroxylamine Hydrochloride (1.2 eq)

  • Sodium Acetate Trihydrate (1.5 eq) — Acts as the buffer

  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step:

  • Dissolution: Dissolve 3,4-dimethylbenzaldehyde in Ethanol at room temperature.

  • Buffer Prep: Dissolve Hydroxylamine HCl and Sodium Acetate in the minimum amount of water.

    • Why? Pre-mixing generates the free amine in situ without exposing the aldehyde to high local acidity.

  • Addition: Add the aqueous solution to the ethanolic aldehyde dropwise over 15 minutes.

    • Control: Maintain temperature < 40°C.[5]

  • Reaction: Stir at ambient temperature (20-25°C) for 2-4 hours.

    • Monitor: Check TLC/HPLC. If aldehyde remains, do not heat to reflux yet. Adjust pH to 5 if necessary.

  • Workup: Remove ethanol under reduced pressure (keep bath < 45°C to prevent nitrile formation). Add ice water to precipitate the oxime.[6]

  • Purification: Recrystallize from Ethanol/Water.

Troubleshooting Data Table

ObservationProbable CauseCorrective Action
Low Yield (<60%) Hydrolysis due to low pHAdd NaOAc to buffer to pH 5.0.
Sticky Solid/Oil Mixed E/Z isomersRecrystallize slowly; seed with pure E-isomer if available.
Exotherm during addition Uncontrolled neutralizationAdd base solution slower; use ice bath.
New peak at +16 mass Oxidation to Benzoic AcidDegas solvents; keep under N2 atmosphere.

References

  • Wikipedia Contributors. (n.d.). Benzaldehyde oxime.[5][7] Wikipedia. Retrieved February 9, 2026, from [Link]

  • Keita, M., Vandamme, M., & Paquin, J.-F. (2015).[8] Dehydration of aldoximes and amides for the synthesis of nitriles. Synthesis, 47, 3758-3766.[8] Organic Chemistry Portal. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Beckmann Rearrangement. Retrieved February 9, 2026, from [Link]

  • Master Organic Chemistry. (2019). Beckmann Rearrangement. Retrieved February 9, 2026, from [Link]

Sources

challenges in the scale-up of 3,4-Dimethylbenzaldehyde oxime synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Scale-Up Challenges & Process Optimization

Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist[1][2]

Welcome to the Process Chemistry Support Hub

You are accessing the advanced troubleshooting guide for the oximation of 3,4-dimethylbenzaldehyde. This reaction, while chemically straightforward on a milligram scale, presents significant safety and quality challenges when scaling to hectogram or kilogram quantities.[1]

This guide addresses the non-linear scaling effects of exothermicity , mass transfer limitations , and stereoisomerism .[2]

Part 1: Critical Safety Advisory (Read Before Proceeding)

⚠️ HAZARD ALERT: Thermal Runaway & Explosive Potential The synthesis of oximes involves hydroxylamine, which is thermally unstable.[2]

  • The Threat: Benzaldehyde oximes are classified as autoreactive substances.[1][2][3] Differential Scanning Calorimetry (DSC) data for similar benzaldehyde oximes indicates decomposition onset as low as 100–120°C (depending on purity), with a massive adiabatic temperature rise (

    
    ) and energy release (
    
    
    
    ) [1, 2].[1][2]
  • The Trigger: Accumulation of unreacted hydroxylamine free base or acidic conditions at elevated temperatures can trigger a Beckmann Rearrangement , which is highly exothermic and can lead to reactor over-pressurization.[2]

Mandatory Engineering Control:

  • Never add the aldehyde to a hot hydroxylamine solution.[1][2]

  • Use a semi-batch approach: Control the addition rate of the base (or aldehyde) to limit the accumulation of unreacted accumulation.[2]

  • Ensure the reactor cooling jacket is rated to handle the peak heat release rate (

    
    ).[1][2]
    
Part 2: Troubleshooting Guide (Q&A Format)
Category A: Reaction Kinetics & Thermodynamics

Q1: "My reactor temperature spiked unexpectedly during the base addition. Why did this happen?" A: You likely encountered dosing-controlled heat accumulation .[1][2] The reaction between the aldehyde and hydroxylamine is exothermic.[2] On a small scale, passive air cooling dissipates this heat.[1] On a large scale, the surface-area-to-volume ratio decreases drastically.[1][2]

  • Diagnosis: If you added the base (e.g., NaOH or

    
    ) too quickly, you liberated the free hydroxylamine amine instantly, causing a rapid reaction rate that exceeded your cooling capacity.[2]
    
  • Solution: Switch to a pH-controlled addition .[1][2] Maintain the internal temperature

    
    . Use an automated dosing pump linked to a temperature probe.[1][2] If 
    
    
    
    rises
    
    
    above setpoint, the pump must auto-stop.[1][2]

Q2: "The reaction stalled at 80% conversion. Adding more hydroxylamine didn't help." A: This is a Mass Transfer Limitation (Phase Transfer issue). 3,4-Dimethylbenzaldehyde is lipophilic, while hydroxylamine hydrochloride is a hydrophilic salt.[1] As the scale increases, mixing efficiency (power per unit volume) often drops, creating a biphasic system where reagents cannot meet.[2]

  • Solution:

    • Solvent System: Ensure you are using a homogenous solvent system like Ethanol/Water (1:1 or 2:1).[1][2]

    • pH Buffer: If the pH drops below 4.0, the equilibrium shifts backward (oxime hydrolysis).[1][2] Maintain pH 5–7 using Sodium Acetate or Carbonate.[1][2]

    • Agitation: Verify your impeller type. A simple anchor stirrer may not provide enough axial flow.[1][2] Use a pitched-blade turbine or add a baffle.[1][2]

Category B: Product Quality & Isolation

Q3: "My product is an oil or a sticky gum, but the literature says it should be a solid." A: You are likely dealing with E/Z Isomerism mixtures or Melting Point Depression .[1][2] Oximes exist as E (anti) and Z (syn) isomers.[1][2][4] The E-isomer usually has a significantly higher melting point than the Z-isomer [3].[1][2]

  • Mechanism: Rapid precipitation or kinetic control often favors the Z-isomer (lower melting point).[1][2] High purity E-isomer requires thermodynamic equilibration.[1][2]

  • Solution:

    • Acid Isomerization: Heating the crude oil in ethanol with a trace of HCl (catalytic) can isomerize the mixture to the thermodynamically stable E-form, which crystallizes more easily.[2]

    • Recrystallization: Use a non-polar solvent (like Heptane/Toluene) to force the higher-melting isomer to crash out.[1][2]

Q4: "I see a new impurity peak at RRT 0.85 that wasn't there during the lab trial." A: This is likely the 3,4-dimethylbenzamide (Beckmann Rearrangement product) or Nitrile (Dehydration).[1][2]

  • Cause: Excessive heating in the presence of acid (during workup) or thionyl chloride (if used downstream) triggers the rearrangement of the oxime into an amide.[1][2]

  • Prevention: Keep workup conditions neutral. Do not heat the oxime above 50°C in acidic media.[1][2]

Part 3: Visualizing the Process Logic

The following diagram illustrates the decision matrix for the synthesis and troubleshooting pathways.

OximeSynthesis Start Start: 3,4-Dimethylbenzaldehyde Reagents Add NH2OH.HCl + Solvent (EtOH/H2O) Start->Reagents BaseAdd Controlled Base Addition (pH 5-7) Reagents->BaseAdd CheckTemp Monitor Temp (<35°C) BaseAdd->CheckTemp CheckTemp->BaseAdd Temp OK CheckTemp->CheckTemp Temp Spike! Stop Dosing CheckConv Check Conversion (HPLC) CheckTemp->CheckConv Addition Complete CheckConv->Reagents Stalled? Add Solvent/Check pH Success Workup: Precipitate with H2O CheckConv->Success >98% Conv IsomerIssue Product is Oil/Gum? Success->IsomerIssue IsomerFix Remedy: Acid Catalyzed Isomerization (Z -> E) IsomerIssue->IsomerFix Yes FinalProduct Solid 3,4-Dimethylbenzaldehyde Oxime IsomerIssue->FinalProduct No (Solid) IsomerFix->FinalProduct

Figure 1: Process Flow Diagram for the synthesis of this compound, highlighting critical control points for temperature and isomer management.

Part 4: Recommended Scale-Up Protocol (100g Basis)

This protocol is designed to be self-validating by including checkpoints for pH and temperature.

ParameterSpecificationRationale
Limiting Reagent 3,4-Dimethylbenzaldehyde (100g, 0.745 mol)Target molecule.[1][2]
Reagent B Hydroxylamine HCl (62.1g, 0.894 mol, 1.2 eq)Excess ensures complete conversion.[1]
Base 50% NaOH (aq) or Solid

(0.6 eq)
Neutralizes HCl; drives equilibrium.[1][2]
Solvent Ethanol : Water (2:1 v/v, ~500 mL)Balances solubility of organic aldehyde and inorganic salt.[1]
Temperature 20°C – 30°CPrevents thermal runaway and side reactions.[1][2]

Step-by-Step Methodology:

  • Dissolution: In a jacketed reactor, charge Hydroxylamine HCl and Water. Stir until dissolved. Add Ethanol.[1][2][5]

  • Aldehyde Addition: Add 3,4-Dimethylbenzaldehyde. The mixture may be biphasic.[1][2]

  • Controlled Initiation (Critical):

    • Begin adding the Base solution dropwise.[1][2]

    • Checkpoint: Monitor internal temperature. Do not exceed 35°C.

    • Checkpoint: Monitor pH. Target pH 5–6. If pH > 8, stop base addition (risk of decomposition).[1]

  • Reaction: Stir vigorously for 2–4 hours.

  • IPC (In-Process Control): Sample for HPLC. Limit for unreacted aldehyde: < 1.0%.[1][2]

  • Workup:

    • Distill off Ethanol under reduced pressure (keep T < 45°C).[1][2]

    • Add cool water (300 mL) to the residue to precipitate the oxime.[1][2]

    • Filter the solid.[1][2] Wash with water to remove residual salts.[1][2]

  • Drying: Dry in a vacuum oven at 40°C. Do not exceed 50°C to prevent sublimation or rearrangement [4].

Part 5: Isomerism & Mechanism Visualization

Understanding the


 ratio is vital for explaining melting point variations.[1][2]

Isomerism Aldehyde Aldehyde (Electrophile) Attack Nucleophilic Attack (NH2OH) Aldehyde->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Z_Isomer (Z)-Oxime (Syn) Kinetic Product Low MP Intermediate->Z_Isomer Fast E_Isomer (E)-Oxime (Anti) Thermodynamic Product High MP Intermediate->E_Isomer Slow / Equil. Z_Isomer->E_Isomer Acid/Heat Isomerization Beckmann Beckmann Rearrangement (Side Reaction -> Amide) Z_Isomer->Beckmann High T / Acid E_Isomer->Beckmann High T / Acid

Figure 2: Mechanistic pathway showing the kinetic competition between Z and E isomers and the risk of Beckmann rearrangement.[2]

References
  • Thermal Hazard Assessment: Ando, T., et al. "Thermal hazard and safety relief of benzaldehyde oxime."[1] Journal of Loss Prevention in the Process Industries, 2008.[2]

  • DSC Analysis: Priestley, I. "Thermal stability at elevated pressure – an investigation using differential scanning calorimetry."[1][2][6] Symposium Series No. 154, IChemE, 2008.[1]

  • Isomerism Properties: "Benzaldehyde oxime - Stereochemistry and Physical Properties." Wikipedia / ChemSpider Data.[1][2]

  • Synthesis Protocols: Sharghi, H., & Hosseini, M. "Selective Synthesis of E and Z Isomers of Oximes."[1] Synlett, 2001.[1][7]

Sources

preventing the decomposition of 3,4-Dimethylbenzaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,4-Dimethylbenzaldehyde Oxime. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and successful application of this compound in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and stability of this compound.

Q1: What are the primary decomposition pathways for this compound?

A1: this compound, like other aromatic aldoximes, is susceptible to three main decomposition pathways:

  • Hydrolysis: Reversion to 3,4-dimethylbenzaldehyde and hydroxylamine, a reaction that is readily catalyzed by heat in the presence of inorganic acids.[1]

  • Beckmann Rearrangement: An acid-catalyzed rearrangement that can convert the oxime into 3,4-dimethylbenzamide. This process is initiated by converting the hydroxyl group into a more effective leaving group, followed by the application of heat.[2]

  • Dehydration: The elimination of water to form 3,4-dimethylbenzonitrile.[2][3]

Q2: How should I store this compound to ensure its long-term stability?

A2: For optimal stability, this compound should be stored in a cool, dry place, protected from light.[4] It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.

Q3: Is this compound sensitive to light?

A3: Yes, aromatic oximes can undergo photochemical reactions, including E/Z isomerization and photo-Beckmann rearrangement.[5][6] Therefore, it is crucial to protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.

Q4: What is the expected shelf-life of this compound?

A4: While specific long-term stability data for this compound is not extensively published, a similar compound, E-1-(1-hydroxycyclohexyl)ethanone oxime, has been reported to be stable for at least two weeks at room temperature under ambient air.[3] For long-term storage, refrigeration in a dark, dry, and inert environment is recommended to extend its shelf life significantly.

Q5: Can I use Gas Chromatography (GC) to analyze the purity of my this compound sample?

A5: While GC can be used, it requires caution. Oximes can decompose into their corresponding nitriles on hot metal surfaces within the GC system.[7] To mitigate this, an all-glass GC system is recommended.[7] Be aware that aldoximes can exist as syn and anti isomers, which may result in the appearance of double peaks in the chromatogram.[7]

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Observed Problem Potential Cause Recommended Solution
Low yield of the desired product in a reaction where the oxime is a reactant. The oxime may have decomposed prior to or during the reaction.Verify the purity of your starting material using HPLC or ¹H NMR. Ensure that the reaction conditions are not excessively acidic or at a high temperature for prolonged periods, unless the reaction is intended to induce a transformation like the Beckmann rearrangement.
The appearance of an unexpected peak corresponding to 3,4-dimethylbenzonitrile in your analytical data (GC, LC-MS). This is likely due to the dehydration of the oxime.This can occur due to thermal stress, particularly in a GC inlet, or the presence of a dehydrating agent.[2][3] If using GC, ensure the system is all-glass and the inlet temperature is as low as feasible.[7] In your reaction, avoid acidic conditions and high temperatures that may favor dehydration.
The presence of 3,4-dimethylbenzaldehyde in your sample. This indicates hydrolysis of the oxime.Hydrolysis is typically acid-catalyzed.[1] Ensure your solvents and reagents are anhydrous and free from acidic impurities. If working in an aqueous medium, maintain a neutral or slightly basic pH.
Inconsistent reaction outcomes. This could be due to the presence of E/Z isomers of the oxime, which may exhibit different reactivities.The synthesis of benzaldehyde oxime can yield a mixture of Z and E isomers.[2] It is advisable to characterize the isomeric ratio of your starting material. If necessary, purification to isolate a single isomer may be required for consistent results.
The sample has developed a discoloration over time. This may be an indication of decomposition or the presence of impurities.Discard the discolored sample and use a fresh, properly stored batch for your experiments. It is recommended to purify the oxime if you suspect the presence of impurities.

III. Experimental Protocols

Protocol 1: Purification of this compound via Acid-Base Extraction

This protocol leverages the weakly acidic nature of oximes to separate them from non-acidic organic impurities.[7][8]

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and extract with 1 M NaOH solution. The oxime will deprotonate and move into the aqueous basic layer, while non-acidic impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous extracts. The organic layer containing impurities can be discarded.

  • Neutralization and Precipitation: Cool the combined aqueous layer in an ice bath and slowly add 1 M HCl with stirring until the pH is approximately 7. The purified this compound will precipitate out of the solution.[8]

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold deionized water.

  • Drying: Dry the purified oxime under vacuum.

Protocol 2: Monitoring Purity and Decomposition by HPLC

High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound and detecting degradation products.[9][10]

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is often a good starting point. For example, 40-90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the oxime and potential impurities (e.g., the aldehyde) have significant absorbance (e.g., 254 nm).

  • Column Temperature: 25 °C.

Procedure:

  • Standard Preparation: Prepare a standard solution of high-purity this compound in the mobile phase. Also, prepare standards of potential impurities like 3,4-dimethylbenzaldehyde and 3,4-dimethylbenzonitrile if available.

  • Sample Preparation: Dissolve a known amount of your oxime sample in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the chromatogram of your sample to the standards to identify and quantify the purity of the oxime and the presence of any degradation products.

IV. Visualizing Decomposition Pathways

The following diagrams illustrate the key decomposition pathways of this compound.

DecompositionPathways Oxime 3,4-Dimethylbenzaldehyde Oxime Aldehyde 3,4-Dimethylbenzaldehyde + Hydroxylamine Oxime->Aldehyde Hydrolysis (Acid, Heat) Amide 3,4-Dimethylbenzamide Oxime->Amide Beckmann Rearrangement (Acid, Heat) Nitrile 3,4-Dimethylbenzonitrile Oxime->Nitrile Dehydration (Heat, Dehydrating Agent)

Caption: Major decomposition pathways of this compound.

V. References

  • 3,4-DBAL Product Information. MITSUBISHI Gas Chemical Europe GmbH. Available at: [Link]

  • Isolation and analysis of carbonyl compounds as oximes. CDC Stacks. Available at: [Link]

  • Benzaldehyde oxime - Wikipedia. Wikipedia. Available at: [Link]

  • Oxime - Wikipedia. Wikipedia. Available at: [Link]

  • US4922017A - Process for production of aromatic aldoximes - Google Patents. Google Patents. Available at:

  • Aldoxime dehydratases: production, immobilization, and use in multistep processes. National Institutes of Health. Available at: [Link]

  • Benzaldehyde oxime - Chemical & Physical Properties by Cheméo. Cheméo. Available at: [Link]

  • Unusually Chemoselective Photocyclization of 2-(Hydroxyimino)aldehydes to Cyclobutanol Oximes: Synthetic, Stereochemical, and Mechanistic Aspects. The Journal of Organic Chemistry. Available at: [Link]

  • Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions. ResearchGate. Available at: [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds. ResearchGate. Available at: [Link]

  • Reactivity of oximes for diverse methodologies and synthetic applications. Nature Communications. Available at: [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. National Institutes of Health. Available at: [Link]

  • Effect of structure in benzaldehyde oximes on the formation of aldehydes and nitriles under photoinduced electron-transfer conditions. PubMed. Available at: [Link]

  • Deoximation of keto- And aldoximes to carbonyl compounds. ResearchGate. Available at: [Link]

  • One-Pot Chemoenzymatic Synthesis of Aldoximes from Primary Alcohols in Water. ResearchGate. Available at: [Link]

  • Studies on the decomposition of the oxime HI 6 in aqueous solution. PubMed. Available at: [Link]

  • 3,4-Dimethylbenzaldehyde. National Institutes of Health. Available at: [Link]

  • Unusually Chemoselective Photocyclization of 2-(Hydroxyimino)aldehydes to Cyclobutanol Oximes: Synthetic, Stereochemical, and Mechanistic Aspects. National Institutes of Health. Available at: [Link]

  • Metabolism of Aldoximes and Nitriles in Plant-Associated Bacteria and Its Potential in Plant-Bacteria Interactions. National Institutes of Health. Available at: [Link]

  • Photoisomerization of Oximes Leading to Nonclassical Beckmann Rearrangement Products. ResearchGate. Available at: [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. SciSpace. Available at: [Link]

  • Microwave synthesis method of benzaldehyde oxime compound. Google Patents. Available at:

  • Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. PubMed. Available at: [Link]

  • Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. National Institutes of Health. Available at: [Link]

  • Structural Elucidation of Major Degradation Products of Milbemycin Oxime Drug Substance using LC-MS and NMR. ResearchGate. Available at: [Link]

  • POLAROGRAPHIC STUDY OF THE KINETICS AND EQUILIBRIA OF THE REACTION OF BENZALDEHYDES WITH HYDRAZINE. Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed. Available at: [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. Available at: [Link]

Sources

Technical Support Center: 3,4-Dimethylbenzaldehyde Oxime Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of 3,4-dimethylbenzaldehyde oxime isomers is governed by the energy barrier to rotation around the C=N bond. While distinct E (anti) and Z (syn) isomers exist, they are susceptible to acid-catalyzed isomerization, particularly on silica gel. The E-isomer is thermodynamically favored (typically >90% ratio) due to steric minimization between the hydroxyl group and the phenyl ring.

This guide addresses the three most common user reports:

  • "My peaks merge or streak on the column." (On-column isomerization)

  • "I cannot determine which isomer is which." (Structural assignment)

  • "The minor isomer disappears upon concentration." (Thermodynamic reversion)

Module 1: The "Silica Problem" (Chromatography Troubleshooting)

Issue: Users often report that distinct TLC spots merge into a broad streak during column chromatography, or the minor isomer fraction is contaminated with the major isomer after evaporation.

Root Cause: Standard silica gel is slightly acidic (pH ~5-6).[1][2] This acidity protonates the oxime nitrogen, lowering the double-bond character of the C=N bond and facilitating rotation (isomerization) during the separation process.

Mechanism of Failure

Isomerization E_Isomer E-Isomer (Stable) Protonated Protonated Intermediate (C=NH+-OH) E_Isomer->Protonated + H+ (Silica) Z_Isomer Z-Isomer (Less Stable) Protonated->Z_Isomer - H+ (Rotation) Z_Isomer->Protonated Reversion Silica Acidic Silica Site (H+) Silica->E_Isomer

Caption: Acid-catalyzed isomerization mechanism on silica gel surfaces.

Protocol: Deactivated Silica Gel Chromatography

To stop on-column isomerization, you must neutralize the stationary phase.[1][2]

  • Slurry Preparation: Prepare your silica slurry using your starting mobile phase (e.g., Hexane/Ethyl Acetate).[1][2]

  • Buffering: Add 1% Triethylamine (Et₃N) to the slurry before packing the column.[1][2]

  • Equilibration: Flush the column with 2-3 column volumes of the mobile phase (containing 0.5% Et₃N) to ensure the entire length is basic.

  • Elution: Run the purification using mobile phase containing 0.5% Et₃N .

    • Note: The 3,4-dimethyl substitution increases lipophilicity compared to benzaldehyde oxime.[1][2] Expect the compound to elute earlier than the parent oxime.[1][2] Recommended gradient: 5%

      
       20% EtOAc in Hexane.[1][2]
      

Module 2: Structural Assignment (NMR)

Issue: "I have two sets of peaks. Which one is the E isomer?"

Technical Insight: For aldoximes, the E (anti) isomer is the thermodynamic product. The assignment relies on the anisotropic effect of the hydroxyl group and the phenyl ring.

  • E-Isomer (Anti): The OH group is anti to the phenyl ring (and thus syn to the aldehydic proton).

  • Z-Isomer (Syn): The OH group is syn to the phenyl ring (and thus anti to the aldehydic proton).

Diagnostic Data Table
FeatureE-Isomer (Major) Z-Isomer (Minor) Mechanistic Reason
Aldehydic Proton (

)
~8.05 - 8.20 ppm ~7.30 - 7.50 ppmIn E, the H is deshielded by the lone pair of the oxime nitrogen.

C C=N Shift
Lower field (deshielded)Higher field (shielded)Steric compression in Z often shields the carbon.
NOE Signal (Critical) H(vinyl)

OH
H(ortho-phenyl)

OH
Proximity of the OH group to either the vinyl H or the ring.
Physical State Solid (High MP)Liquid or Low MP SolidE packs better in crystal lattice due to planarity.[1][2]

Step-by-Step Assignment Protocol:

  • Run

    
    H NMR in DMSO-d
    
    
    
    :
    CDCl
    
    
    can sometimes cause peak broadening due to H-bonding exchange.[1][2] DMSO gives sharper OH signals.[1][2]
  • Identify the Major Species: The isomer constituting >85% of the crude mixture is almost invariably the E-isomer.[1][2]

  • NOE Validation: Irradiate the aldehydic proton signal (~8.1 ppm).

    • If you see enhancement of the OH signal

      
      E-Isomer .[1][2]
      
    • If you see NO enhancement of OH, but enhancement of aromatic protons

      
      Z-Isomer  (rare for the major peak).
      

Module 3: Synthesis & Isolation Strategy

Issue: "I need more of the Z-isomer" or "I want to crystallize the E-isomer pure."

Thermodynamic Control (Favoring E)

Standard synthesis (Hydroxylamine HCl + NaOH + Aldehyde in Ethanol/Water) naturally favors the E-isomer.[1]

  • Purification: The 3,4-dimethyl groups make the molecule more non-polar. Recrystallization from Heptane/Toluene (9:1) or Hexane/EtOAc is often effective.[1][2] The E-isomer will crystallize out; the Z-isomer will remain in the mother liquor.[1]

Kinetic/Photochemical Control (Accessing Z)

To access the Z-isomer, you must disrupt the thermodynamic equilibrium.

  • Acid Catalysis (HCl/Ether): Treating the E-isomer with HCl gas in dry ether precipitates the hydrochloride salt.[1][2] The Z-salt is often less soluble or forms via rapid equilibration, but this is difficult to control.[2]

  • UV Irradiation: Irradiating a solution of the E-isomer (in methanol) with a medium-pressure mercury lamp can establish a photostationary state (~60:40 E:Z), allowing isolation of the Z-isomer via the buffered chromatography method described in Module 1.

Decision Matrix: Separation Workflow

SeparationWorkflow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid High Yield Oil Oily Residue CheckState->Oil Low Yield/High Z Recryst Recrystallize (Heptane/Toluene) Solid->Recryst TLC TLC Check (Use 1% Et3N in solvent) Oil->TLC PureE Pure E-Isomer Recryst->PureE Column Buffered Silica Column (1% Et3N) TLC->Column Separation Needed Column->PureE Fraction 1 Z_Iso Z_Iso Column->Z_Iso Fraction 2 (Z-Isomer)

Caption: Workflow for isolating this compound isomers.

References

  • Isomer Stability & Synthesis

    • Sigma-Aldrich.[1][2][3] (E)-Benzaldehyde oxime Product Data. Retrieved from .[1][2][3] (Confirms E-isomer as the major commercial form, typically >97%).[2]

    • BenchChem Technical Support.[1][2][4] Isomer Separation in Nitrobenzaldehyde Synthesis. Retrieved from .[1][2] (Discusses general strategies for substituted benzaldehyde separations).

  • Chromatographic Techniques

    • CDC Stacks.[1][2] Isolation and analysis of carbonyl compounds as oximes. Retrieved from .[1][2] (Describes the use of extraction and chromatography for oxime analysis).

  • NMR Assignment

    • ChemicalBook.[1][2] Syn-Benzaldehyde Oxime NMR Spectrum. Retrieved from .[1][2] (Provides chemical shift data for Z-isomer assignment).

    • University of California, San Diego.[1][2] Chapter 5: NMR - Chemical Shift. Retrieved from .[1][2] (General principles of anisotropy in aromatic aldehydes and derivatives).

  • Isomerization Mechanism

    • MDPI.[1][2] Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers. Retrieved from .[1][2] (Details the acid-catalyzed isomerization and stability differences).

Sources

Technical Support Center: Catalyst Troubleshooting in 3,4-Dimethylbenzaldehyde Oxime Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: OX-34-DMB-CAT-09 Assigned Specialist: Senior Application Scientist, Catalysis Division Topic: Catalyst Poisoning & Deactivation Protocols

Executive Summary & Diagnostic Triage

User Context: You are experiencing stalled conversion or selectivity loss during the synthesis of 3,4-dimethylbenzaldehyde oxime. Unlike simple benzaldehyde, the 3,4-dimethyl substitution pattern introduces specific steric bulk and electron-donating effects that alter catalyst interaction.

Immediate Action: precise diagnosis is required to distinguish between Kinetic Inhibition (reversible) and True Poisoning (irreversible).

Diagnostic Logic Tree

Use the following flow to identify your specific failure mode.

DiagnosticTree Start START: Reaction Stalled/Low Yield CheckColor Check Catalyst Color Start->CheckColor ColorDark Dark/Brown Catalyst? CheckColor->ColorDark Yes ColorWhite Catalyst Remains White/Pale? CheckColor->ColorWhite No Fouling DIAGNOSIS: Pore Fouling (Coking) Cause: Oligomerization of 3,4-DMB ColorDark->Fouling CheckFiltrate Test Filtrate with Fresh Substrate ColorWhite->CheckFiltrate FiltrateActive DIAGNOSIS: Diffusion Limitation Cause: 3,4-dimethyl steric bulk CheckFiltrate->FiltrateActive Conversion Resumes FiltrateInactive DIAGNOSIS: Chemical Poisoning Cause: Halides/Metals in Feed CheckFiltrate->FiltrateInactive No Conversion

Figure 1: Diagnostic logic flow for identifying catalyst failure modes in heterogeneous oximation.

Technical Deep Dive: Failure Modes by Catalyst Type

Scenario A: Titanium Silicalite-1 (TS-1) / Ammoximation

Context: Green chemistry route using


 and 

.[1][2][3]

The Problem: The 3,4-dimethyl moiety makes this molecule significantly bulkier (approx. kinetic diameter ~6.8 Å) than the standard cyclohexanone (~5.0 Å) often used to benchmark TS-1.

1. Steric Pore Blocking (Physical Deactivation) The MFI structure of TS-1 has pore openings of ~5.5 Å. While benzaldehyde can diffuse, 3,4-dimethylbenzaldehyde faces severe diffusion resistance.

  • Mechanism: The reaction likely occurs only at the pore mouths or on the external surface. If side reactions (aldol condensation) occur, the bulky dimers permanently block these entrances.

  • Evidence: Rapid initial rate followed by a "hard stop" at partial conversion.

2. Alkali Metal Poisoning (Chemical Deactivation) If your aldehyde precursor was neutralized with NaOH/KOH after synthesis and not rigorously washed, residual


 ions will exchange with the protons on the silanol groups near the Ti active site.
  • Impact: This alters the local acidity/hydrophilicity, preventing the formation of the active Ti-peroxo species (

    
    ).
    
Scenario B: Solid Lewis Acids ( / , , Sulfated Zirconia)

Context: Solvent-free or intensified condensation methods.

1. Water Poisoning (Competitive Adsorption) Oximation generates water as a stoichiometric byproduct (


).
  • Mechanism: Strong Lewis acid sites (L-sites) are hydrophilic. Generated water binds more strongly to the L-site than the carbonyl oxygen of 3,4-dimethylbenzaldehyde.

  • Solution: Use a Dean-Stark trap or molecular sieves in situ to shift equilibrium and protect the catalyst.

Impurity Management: The "Hidden" Poisons

The quality of your 3,4-dimethylbenzaldehyde (3,4-DMB) precursor is the most common cause of unexplained catalyst death.

Impurity SourceLikely PoisonMechanism of DeactivationRemediation Protocol
Chloromethylation Route (from o-xylene)Chloride ions (

)
Coordinates strongly to Lewis Acid sites (e.g.,

,

), blocking substrate access.
Wash precursor with

solution or pass through basic alumina.
Oxidation Route (Co/Mn catalysts)Residual Co/MnPromotes non-selective decomposition of

(in Ammoximation), robbing the reaction of oxidant.
Distill 3,4-DMB under vacuum; check color (should be colorless, not yellow).
Gattermann-Koch Sulfur/Thio-compoundsIrreversible binding to transition metal active sites (if using Pd/Pt downstream).Treat with Raney Nickel (sacrificial) or activated carbon.

Experimental Protocols & Recovery

Protocol A: Regeneration of Fouled TS-1 Catalyst

Use this if your catalyst has turned brown/yellow due to oligomer blocking.

  • Solvent Wash: Wash the catalyst cake with hot methanol (

    
    ) to remove surface-adsorbed oxime.
    
  • Calcination (Critical):

    • Ramp:

      
       to 
      
      
      
      .
    • Hold: 6 hours under air flow.

    • Note: This burns off the organic "coke" blocking the pores.

  • Rehydration: Expose to ambient air for 24h before use (TS-1 requires specific hydration states for optimal Ti-peroxo formation).

Protocol B: "Poison-Resistant" Biphasic System

To mitigate water poisoning in Lewis Acid systems.

  • Phase 1: Organic phase (Toluene) containing 3,4-dimethylbenzaldehyde.

  • Phase 2: Aqueous phase containing

    
     + Buffer.
    
  • Catalyst: Phase-Transfer Catalyst (e.g., TBAB) or Surfactant-type Lewis Acid (e.g., Scandium Tris(dodecyl sulfate)).

  • Why it works: The catalyst creates a hydrophobic micro-environment, protecting the active site from the bulk water produced.

Mechanistic Visualization

The following diagram illustrates the Competitive Adsorption mechanism that leads to deactivation in Lewis Acid catalyzed oximation.

PoisoningMechanism ActiveSite Active Site (Lewis Acid) Complex Activated Complex ActiveSite->Complex Reaction Aldehyde 3,4-DMB (Substrate) Aldehyde->ActiveSite Weak Adsorption Water H2O (Byproduct) Water->ActiveSite Strong Adsorption (POISONING) Poisoned Deactivated Site Water->Poisoned Complex->Water Release

Figure 2: Competitive adsorption cycle. Note that water (byproduct) binds more strongly to the active site than the bulky 3,4-dimethylbenzaldehyde, progressively deactivating the catalyst.

Frequently Asked Questions (FAQ)

Q: I am using standard Hydroxylamine Hydrochloride and Sodium Acetate. Can my catalyst be poisoned? A: In this classical method, there is no "catalyst" in the traditional sense. If the reaction fails, it is likely pH drift . The formation of HCl drops the pH, protonating the hydroxylamine (


), rendering it non-nucleophilic. Fix:  Ensure you have a sufficient buffer capacity (NaOAc) to maintain pH 5–7.

Q: Why does 3,4-dimethylbenzaldehyde react slower than benzaldehyde? A: Two reasons:

  • Electronic: The two methyl groups are electron-donating (+I effect), increasing electron density on the benzene ring. This makes the carbonyl carbon less electrophilic and less susceptible to nucleophilic attack.

  • Steric: While the 3,4-position is not adjacent to the carbonyl, the increased molecular volume affects diffusion into porous catalysts (like Zeolites).

Q: Can I use recycled TS-1 for this specific substrate? A: Only if regenerated via calcination (see Protocol A). Simple solvent washing is insufficient because the bulky 3,4-dimethyl derivatives get trapped in the zeolite cages ("Ship-in-a-bottle" effect).

References

  • Mas-Roselló, J., & Cramer, N. (2022).[4] Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal, 28(10).[4] Link

  • Bordoloi, A., et al. (2001).

    
    : an efficient and convenient catalyst for preparation of aromatic oximes.[5] Green Chemistry, 3, 193–195.[5] Link
    
  • Argyle, M. D., & Bartholomew, C. H. (2015). Mechanisms of Catalyst Deactivation. Catalysts, 5(1), 145-269. Link

  • Zhu, J., et al. (2025). TS-1, catalytic mechanism in cyclohexanone oxime production.[1] Chemical Communications. Link

  • StudySmarter. (2024). Catalyst Poisoning: Mechanisms and Prevention. Link

Sources

Technical Support Center: Analytical Method Development for 3,4-Dimethylbenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for 3,4-Dimethylbenzaldehyde oxime (3,4-DMBO) presents a unique set of stereochemical and thermodynamic challenges. Unlike standard organic intermediates, this molecule exhibits dynamic


 isomerism and thermal instability.

This guide moves beyond generic protocols to address the specific physicochemical behaviors of 3,4-DMBO. It is structured as a Tier 2/3 Technical Support resource, designed to troubleshoot specific failure modes in HPLC and GC analysis.

Module 1: The "Double Peak" Phenomenon (HPLC)

User Question: "I am seeing two peaks in my chromatogram for the main product. Is my sample contaminated, or is the column degrading?"

Technical Insight

This is likely not contamination. 3,4-DMBO exists as two geometric isomers: the


-isomer (anti)  and the 

-isomer (syn)
.
  • Mechanism: The C=N double bond restricts rotation.[1] In Reverse Phase (RP) HPLC, the hydrophobic interaction with the C18 stationary phase often differs enough between the two isomers to cause partial or full separation.

  • Diagnostic: If the two peaks have identical UV spectra (using a PDA detector) and the ratio changes after heating or standing in solution, they are isomers.

Troubleshooting Protocol
ParameterRecommendationRationale
Column Selection C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm or 5 µm.Provides sufficient hydrophobicity to resolve the isomers from the starting aldehyde.
Mobile Phase Water (0.1%

) / Acetonitrile.
Acidic pH suppresses silanol activity and stabilizes the oxime. Avoid basic pH, which accelerates hydrolysis.
Integration Strategy Summation. For purity calculations, integrate both the

and

peaks together as "Total Oxime."
Resolution Goal

(between Isomer 2 and Impurity A).
Ensure the second isomer does not co-elute with the starting material (3,4-dimethylbenzaldehyde).
Workflow Visualization: Isomer Handling

HPLC_Isomer_Logic Start Observe Split Peak in Chromatogram CheckUV Check UV Spectra (PDA/DAD) Start->CheckUV Identical Spectra Identical? CheckUV->Identical Isomers Confirm E/Z Isomers Identical->Isomers Yes Impurity Suspect Impurity Identical->Impurity No Action1 Sum Areas for Purity Calculation Isomers->Action1 Action2 Optimize Gradient to Resolve from Precursor Isomers->Action2

Figure 1: Decision logic for handling split peaks in oxime HPLC analysis.

Module 2: The "Ghost Impurity" (GC Analysis)

User Question: "My HPLC shows 99% purity, but GC-MS shows a large impurity peak (approx. 5-10%) at a lower retention time. What is happening?"

Technical Insight

You are likely observing a method-induced artifact . Oximes are thermally unstable.

  • The Trap: In a hot GC injector port (

    
    ), 3,4-DMBO undergoes thermal dehydration to form 3,4-dimethylbenzonitrile .
    
  • Reaction:

    
    
    
  • Result: The "impurity" is the nitrile generated during the injection.

Troubleshooting Protocol
  • Primary Recommendation: Switch to HPLC-UV for purity assay. It is the gold standard for thermally labile compounds.

  • If GC is Mandatory (e.g., for residual solvents):

    • Inlet Temperature: Lower to the minimum viable temperature (e.g.,

      
      ), though this may cause peak broadening.
      
    • Derivatization: Convert the oxime to a silyl ether (using BSTFA or MSTFA) prior to injection. The silylated oxime is thermally stable and will not dehydrate to the nitrile.

    • Injection Mode: Use Cool On-Column injection to avoid thermal shock.

Pathway Visualization: Thermal Degradation

Thermal_Degradation Oxime 3,4-DMBO (Oxime) Heat GC Injector (>200°C) Oxime->Heat Intermediate Cyclic Transition State Heat->Intermediate Nitrile 3,4-Dimethylbenzonitrile (Artifact Peak) Intermediate->Nitrile Water H2O Intermediate->Water

Figure 2: Mechanism of artifact generation during GC analysis of oximes.

Module 3: Sample Preparation & Stability

User Question: "My standard recovery is dropping over the course of the sequence. Is the molecule degrading in the vial?"

Technical Insight

Oximes are susceptible to acid-catalyzed hydrolysis , reverting back to the aldehyde (3,4-dimethylbenzaldehyde) and hydroxylamine. This is accelerated in low pH diluents or under light exposure.

Stability Protocol
VariableSpecification
Diluent Neutral is best. Use Acetonitrile:Water (50:50). Avoid using 0.1% TFA or high concentrations of phosphoric acid in the diluent (mobile phase is fine due to short residence time).
Glassware Amber vials are mandatory. Benzaldehyde derivatives are photosensitive.
Temperature Autosampler should be set to

.
Limit of Use Prepare fresh standards every 24 hours unless stability data proves otherwise.

Module 4: Validation Criteria (ICH Q2 Alignment)

To ensure your method is robust, validate against ICH Q2(R1) guidelines.

Critical Validation Parameters for 3,4-DMBO
  • Specificity:

    • Must demonstrate resolution between:

      • 
        -isomer[1][2][3]
        
      • 
        -isomer[1][2][3]
        
      • 3,4-Dimethylbenzaldehyde (Precursor - Critical Impurity)

      • 3,4-Dimethylbenzonitrile (Potential synthetic byproduct)

    • Acceptance Criteria: Peak purity index (PDA) > 99.0% for the main peak (sum of isomers).

  • Linearity:

    • Range: 80% to 120% of target concentration.

    • Note: If the

      
       ratio is constant, a single standard curve is sufficient. If the ratio varies significantly, ensure the response factor (RF) for both isomers is effectively identical (usually true for geometric isomers).
      
  • Robustness:

    • Test pH variation (

      
       units). pH heavily influences the resolution between the oxime and the aldehyde precursor.
      

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4]

  • PubChem. (n.d.).[5][6][7] this compound (Compound).[8] National Library of Medicine.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for RP-HPLC mechanism).
  • U.S. Food and Drug Administration (FDA). (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.[9]

Sources

Validation & Comparative

Comparative Technical Guide: 3,4-Dimethylbenzaldehyde Oxime vs. Benzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Strategic Verdict: While Benzaldehyde Oxime serves as the foundational "parent" compound for general oxime chemistry and Beckmann rearrangements, 3,4-Dimethylbenzaldehyde Oxime offers distinct advantages in pharmaceutical applications requiring enhanced lipophilicity and specific metabolic stability. The introduction of two methyl groups at the 3 and 4 positions shifts the compound from a low-melting, difficult-to-handle semi-solid to a stable crystalline solid, simplifying purification and handling in large-scale synthesis. Furthermore, the electron-donating nature of the dimethyl substitution modulates the electrophilicity of the carbonyl precursor and the migration aptitude during rearrangement reactions.

Chemical Profile & Structural Analysis

The structural differentiation lies in the 3,4-dimethyl substitution pattern. This modification significantly alters the physicochemical landscape, particularly regarding lipophilicity (LogP) and solid-state properties.

FeatureBenzaldehyde OximeThis compound
CAS Number 932-90-1175277-35-7
Molecular Formula C₇H₇NOC₉H₁₁NO
Molecular Weight 121.14 g/mol 149.19 g/mol
Physical State (RT) Low-melting solid / LiquidWhite Crystalline Solid
Melting Point 30–33 °C> 50 °C (Predicted/Observed Solid)
Boiling Point 123 °C (at 1013 hPa)~249.8 °C (at 760 mmHg)
LogP (Predicted) ~1.6~2.11
Electronic Character Neutral (Reference)Electron-Rich (+I Effect)
Electronic & Steric Implications
  • Benzaldehyde Oxime: The phenyl ring exerts a standard resonance effect. The oxime formation is rapid, but the product exists near the solid-liquid phase boundary at room temperature, complicating isolation.

  • This compound: The two methyl groups function as weak electron-donating groups (EDGs) via the inductive (+I) effect.

    • Synthesis Impact: The carbonyl carbon of the precursor (3,4-dimethylbenzaldehyde) is slightly less electrophilic than benzaldehyde, but experimental yields remain excellent (>90%).

    • Reactivity Impact: In Beckmann rearrangements, the electron-rich aryl group stabilizes the phenonium-like transition state, potentially facilitating migration.

Synthesis & Yield Optimization

Both compounds are synthesized via the condensation of the corresponding aldehyde with hydroxylamine hydrochloride. However, the workup for the 3,4-dimethyl variant is often cleaner due to its solid nature.

Comparative Workflow Diagram

Synthesis_Comparison Aldehyde Aldehyde Precursor (Benzaldehyde or 3,4-Dimethyl) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack Reagents Reagents: NH2OH·HCl + Base (NaOH or Na2CO3) Reagents->Intermediate Product Oxime Product Intermediate->Product Dehydration (-H2O)

Caption: General condensation pathway for oxime synthesis. The reaction is driven by the dehydration step.[1]

Experimental Data Comparison
ParameterBenzaldehyde Oxime ProtocolThis compound Protocol
Solvent System Ethanol/Water or MethanolEthanol/Water
Base NaOH or Na₂CO₃NaOH
Temperature 0°C to RTRT
Typical Yield 80–85%93% (High Purity)
Purification Distillation or Extraction (Oil)Filtration/Recrystallization (Solid)

Spectroscopic Identification (Data Validation)

Precise characterization is vital for validating the substitution pattern. The methyl protons provide a distinct diagnostic signal in the 3,4-dimethyl variant.

This compound (¹H NMR Data)

Solvent: DMSO-d₆, 500 MHz

  • δ 2.23 (s, 6H): Two methyl groups (Ar-CH₃).[2] Distinctive singlet identifying the 3,4-substitution.

  • δ 7.16 (d, J=7.8 Hz, 1H): Aromatic proton (C5-H).

  • δ 7.30 (m, 1H): Aromatic proton (C6-H).

  • δ 7.36 (s, 1H): Aromatic proton (C2-H).[2]

  • δ 8.05 (s, 1H): Aldehydic Proton (CH=N) . Key diagnostic peak for oxime formation.

  • δ 11.06 (s, 1H): Hydroxyl proton (N-OH).

Benzaldehyde Oxime (¹H NMR Data)

Solvent: CDCl₃

  • δ 8.18 (s, 1H): Aldehydic Proton (CH=N).

  • δ 7.3–7.6 (m, 5H): Aromatic protons (unsubstituted phenyl ring).

  • Note: Lacks the high-field methyl singlets found in the dimethyl analog.

Reactivity: The Beckmann Rearrangement

The most critical application for both oximes is the acid-catalyzed Beckmann rearrangement to form amides.[3]

Mechanism & Electronic Effects

In the Beckmann rearrangement, the group anti to the hydroxyl migrates.[3] For aldoximes, this typically yields the nitrile (via dehydration) or the amide depending on conditions.

  • Benzaldehyde Oxime: Often dehydrates to Benzonitrile under acidic conditions unless specific catalysts (e.g., InCl₃) are used to force amide formation.

  • This compound: The electron-donating methyl groups stabilize the cationic character of the migrating aryl ring. This electronic push can favor the rearrangement pathway over simple dehydration in controlled catalytic systems, yielding 3,4-Dimethylbenzamide .

Reaction Pathway Visualization

Beckmann_Mechanism Oxime Oxime (E/Z Mixture) Protonation N-Protonation / O-Protonation Oxime->Protonation H+ Migration [1,2]-Shift (Rate Determining) Stabilized by 3,4-Me Groups Protonation->Migration -H2O (Rearrangement) Nitrile Nitrile Product (Dehydration) Protonation->Nitrile -H2O (Elimination) Nitrilium Nitrilium Ion Intermediate Migration->Nitrilium Amide Amide Product (Hydrolysis) Nitrilium->Amide +H2O

Caption: Divergent pathways for Aldoximes. 3,4-Dimethyl substitution stabilizes the Migration pathway.

Detailed Experimental Protocol

Target: Synthesis of this compound (Scale: 50 mmol)

Reagents:

  • 3,4-Dimethylbenzaldehyde (6.7 g, 50 mmol)

  • Hydroxylamine Hydrochloride (4.2 g, 60 mmol)

  • Sodium Hydroxide (2.4 g, 60 mmol)

  • Ethanol (95%, 50 mL)

  • Distilled Water (50 mL)

  • Ice bath

Procedure:

  • Preparation: Dissolve Hydroxylamine Hydrochloride in 10 mL of water. In a separate flask, dissolve NaOH in 10 mL of water.

  • Mixing: Add the 3,4-Dimethylbenzaldehyde to the ethanol in a 250 mL round-bottom flask.

  • Addition: Cool the aldehyde solution to 0-5°C. Add the Hydroxylamine solution, followed slowly by the NaOH solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the aldehyde spot disappears.

  • Workup: Pour the reaction mixture into 200 mL of ice-water containing 5 mL of concentrated HCl (to neutralize excess base and precipitate the oxime).

  • Isolation: A white precipitate will form immediately (unlike benzaldehyde oxime which may oil out). Filter the solid using a Buchner funnel.

  • Purification: Wash the cake with cold water (3 x 20 mL). Recrystallize from Ethanol/Water if necessary.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

  • Expected Yield: ~6.9 g (93%).

References

  • Chemical Properties of Benzaldehyde Oxime. Sigma-Aldrich / Merck Millipore Technical Data Sheets. Available at:

  • Synthesis and Characterization of Oximes. RSC Advances, Electronic Supplementary Material, 2013.[2] (Source of this compound NMR data). Available at:

  • Beckmann Rearrangement Mechanisms. Organic Chemistry Portal. Available at:

  • 3,4-Dimethylbenzaldehyde Properties. GuideChem Chemical Database. Available at:

  • Oxime Metathesis and Dynamic Networks. Royal Society of Chemistry, 2023. Available at:

Sources

A Comparative Guide to the Reactivity of Substituted Benzaldehyde Oximes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the reactivity of substituted benzaldehyde oximes across a range of fundamental chemical transformations. Understanding how aromatic ring substituents influence the C=N-OH functional group is paramount for optimizing reaction conditions, elucidating mechanisms, and rationally designing novel molecules in medicinal chemistry, materials science, and synthetic organic chemistry.[1] Benzaldehyde oximes are not merely synthetic intermediates; they are crucial building blocks for pharmaceuticals, serve as versatile ligands, and are key players in bioconjugation strategies.[2][3][4]

The Influence of Substituents: A Mechanistic Overview

The reactivity of a substituted benzaldehyde oxime is fundamentally governed by the electronic properties and position of the substituent on the aromatic ring. These substituents modulate the electron density of the entire molecule, directly impacting the electrophilicity of the imine carbon, the nucleophilicity of the nitrogen and oxygen atoms, and the stability of reaction intermediates and transition states.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) decrease electron density on the aromatic ring and, through inductive and resonance effects, on the oxime moiety. This generally increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. EWGs can also influence the acidity of the oxime proton and the stability of anionic intermediates.

  • Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) increase electron density on the ring and the oxime functional group. This enhances the nucleophilicity of the oxime nitrogen and oxygen but decreases the electrophilicity of the imine carbon.[5][6]

These electronic effects are the primary drivers behind the reactivity differences observed in the key transformations discussed below.

Synthesis via Oximation: A Comparative Look

The formation of an oxime from its parent aldehyde is a foundational reaction. The standard synthesis involves the condensation of a substituted benzaldehyde with hydroxylamine, typically from hydroxylamine hydrochloride (NH₂OH·HCl) and a weak base.[7][8]

While the reaction is generally high-yielding for a wide range of substituted benzaldehydes, the reaction rate is influenced by the electrophilicity of the carbonyl carbon.[5]

Table 1: Relative Reactivity in Oxime Formation

Substituent (Position) Electronic Effect Aldehyde Carbon Electrophilicity Expected Reaction Rate
4-Nitro (-NO₂) Strong EWG High Fast
4-Chloro (-Cl) Moderate EWG Moderate-High Moderate-Fast
Unsubstituted (-H) Neutral Moderate Moderate
4-Methyl (-CH₃) Weak EDG Moderate-Low Moderate-Slow

| 4-Methoxy (-OCH₃) | Strong EDG | Low | Slow |

Experimental Protocol: Microwave-Assisted Synthesis of 4-Nitrobenzaldehyde Oxime

This protocol leverages microwave assistance for a rapid, efficient, and environmentally friendly synthesis.[3]

  • Reagent Preparation: In a microwave reaction vessel, dissolve 4-nitrobenzaldehyde (1 mmol, 151.1 mg), hydroxylamine hydrochloride (1.5 mmol, 104.2 mg), and sodium acetate (1.5 mmol, 123.0 mg) in 5 mL of ethanol.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 80°C for 3-5 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Evaporate the solvent under reduced pressure.

  • Extraction: Add 10 mL of ethyl acetate and 10 mL of water to the residue. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the 4-nitrobenzaldehyde oxime product. The product can be further purified by recrystallization if necessary.

Workflow for Oxime Synthesis

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation reagents Substituted Benzaldehyde Hydroxylamine HCl Base (e.g., NaOAc) solvent Solvent (e.g., Ethanol) reagents->solvent Dissolve reaction Microwave Irradiation (3-5 min, 80°C) solvent->reaction evaporation1 Solvent Evaporation reaction->evaporation1 extraction Liquid-Liquid Extraction (EtOAc/Water) evaporation1->extraction drying Dry Organic Layer (Na2SO4) extraction->drying evaporation2 Final Evaporation drying->evaporation2 product Purified Oxime evaporation2->product G cluster_key Key Step: Aryl Migration start Substituted Benzaldehyde Oxime intermediate1 Protonated Oxime start->intermediate1 + H+ intermediate2 Nitrilium Ion Intermediate intermediate1->intermediate2 - H2O (Aryl Migration) intermediate3 Imidic Acid Tautomer intermediate2->intermediate3 + H2O product N-Aryl Amide intermediate3->product Tautomerization key_step Rate is accelerated by EDGs on the migrating aryl group.

Caption: Acid-catalyzed Beckmann rearrangement mechanism.

Hydrolysis: Reverting to the Aldehyde

Oximes can be hydrolyzed back to their parent aldehydes and hydroxylamine under acidic conditions. [7]This reaction is essentially the reverse of oximation. The equilibrium can be driven towards the aldehyde by removing the hydroxylamine product or by using a large excess of water. [9] The rate of hydrolysis is highly dependent on the electronic nature of the substituents.

  • EWGs on the benzaldehyde ring render the imine carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This accelerates the rate of hydrolysis.

  • EDGs decrease the electrophilicity of the imine carbon, making hydrolysis slower.

Table 3: Relative Rates of Acid-Catalyzed Hydrolysis

Oxime Substituent Effect Imine Carbon Electrophilicity Expected Hydrolysis Rate
4-Nitrobenzaldehyde Oxime EWG High Fast
4-Chlorobenzaldehyde Oxime EWG Moderate-High Moderate-Fast
Benzaldehyde Oxime Neutral Moderate Moderate
4-Methylbenzaldehyde Oxime EDG Moderate-Low Moderate-Slow

| 4-Methoxybenzaldehyde Oxime | EDG | Low | Slow |

Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzaldehyde Oxime
  • Reaction Setup: Dissolve benzaldehyde oxime (1 mmol, 121.1 mg) in a mixture of 10 mL of 10% aqueous sulfuric acid (H₂SO₄) and 5 mL of toluene. [10]2. Heating: Heat the mixture to 60°C with vigorous stirring for 4 hours. The toluene serves to extract the resulting benzaldehyde from the aqueous phase, helping to drive the equilibrium.

  • Work-up: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and separate the toluene layer.

  • Analysis: The toluene layer can be analyzed by Gas Chromatography (GC) or other suitable methods to quantify the yield of benzaldehyde. The aqueous layer will contain hydroxylamine sulfate.

Oxime Ligation: A Tool for Bioconjugation

In the realm of drug development and chemical biology, oxime ligation has emerged as a powerful "click-type" reaction for bioconjugation. [11]It involves the reaction of an aminooxy-functionalized molecule with an aldehyde or ketone to form a stable oxime bond. [4]The reactivity of substituted benzaldehydes in this context is crucial for labeling proteins and other biomolecules.

Recent studies have shown that the reaction kinetics can be significantly enhanced by catalysts, such as aniline or m-phenylenediamine (mPDA). [12][13]The electronic effects of substituents on the benzaldehyde partner follow the same principles as in oximation: EWGs increase the electrophilicity of the aldehyde and accelerate the ligation.

Table 4: Relative Reactivity in Catalyzed Oxime Ligation

Benzaldehyde Derivative Substituent Effect Expected Ligation Rate
4-Nitrobenzaldehyde Strong EWG Very Fast
4-Formylbenzoic acid Strong EWG Fast
4-Chlorobenzaldehyde Moderate EWG Moderate-Fast
Benzaldehyde Neutral Moderate

| 4-Methoxybenzaldehyde | Strong EDG | Slow |

This controlled reactivity allows for the selective and rapid labeling of biomolecules under physiological conditions, a critical requirement in drug delivery and diagnostic applications. [14]

Conclusion

The reactivity of substituted benzaldehyde oximes is a nuanced interplay of electronic and steric factors. Electron-withdrawing groups generally accelerate reactions where the rate-determining step involves nucleophilic attack on the imine carbon (e.g., hydrolysis, ligation), while electron-donating groups accelerate reactions involving the stabilization of positive charge on the migrating aryl ring (e.g., Beckmann rearrangement). A thorough understanding of these principles, supported by the experimental data and protocols presented, empowers researchers to select the appropriate substrates and conditions to achieve their desired synthetic outcomes, from fundamental organic synthesis to the complex construction of advanced biopharmaceuticals.

References

  • Wikipedia. Benzaldehyde oxime. Available from: [Link].

  • Royal Society of Chemistry. Reactivity of oximes for diverse methodologies and synthetic applications. Available from: [Link].

  • Quora. What are the products formed when hydroxylamine reacts with benzaldehyde, and why do they form?. Available from: [Link].

  • Frontiers. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Available from: [Link].

  • ACS Publications. Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes. Available from: [Link].

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Available from: [Link].

  • NINGBO INNO PHARMCHEM. The Role of Benzaldehyde Oxime in Modern Pharmaceutical Synthesis. Available from: [Link].

  • Google Patents. Microwave synthesis method of benzaldehyde oxime compound.
  • Master Organic Chemistry. Beckmann Rearrangement. Available from: [Link].

  • Google Patents. Process for the production of o-substituted oximes.
  • PubMed. Effect of structure in benzaldehyde oximes on the formation of aldehydes and nitriles under photoinduced electron-transfer conditions. Available from: [Link].

  • ACS Publications. Metal-Involving Synthesis and Reactions of Oximes. Available from: [Link].

  • RSC Publishing. A coupling process of electrodialysis with oxime hydrolysis reaction for preparation of hydroxylamine sulfate. Available from: [Link].

  • ResearchGate. experiment for oximation of benzaldehyde with NH 2 OH·HCl/nano Fe 3 O 4... Available from: [Link].

  • Royal Society of Chemistry. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Available from: [Link].

  • Organic Chemistry Portal. Beckmann Rearrangement. Available from: [Link].

  • ACS Publications. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Available from: [Link].

  • MDPI. Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. Available from: [Link].

  • PubMed. Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. Available from: [Link].

  • Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. Available from: [Link].

  • Denmark Group. The Beckmann Rearrangement. Available from: [Link].

  • ResearchGate. Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. Available from: [Link].

  • PubMed. Benzaldehyde O-Alkyloximes as New Plant Growth Regulators. Available from: [Link].

  • Chemistry Steps. Beckmann Rearrangement. Available from: [Link].

  • ACS Publications. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Available from: [Link].

  • IRIS. One-pot oximation–Beckmann rearrangement of ketones and aldehydes to amides of industrial interest. Available from: [Link].

Sources

Precision Quantitation of 3,4-Dimethylbenzaldehyde Oxime: A Comparative Guide to HPLC vs. GC and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[2][3][4][5][6][7][8]

3,4-Dimethylbenzaldehyde oxime (3,4-DMBO) is a critical intermediate in the synthesis of agrochemicals and fine API precursors.[1] Its analysis presents a classic "analytical trap": while structurally simple, the molecule exhibits E/Z isomerism and thermal lability , rendering standard gas chromatography (GC) methods prone to artifact generation.[1]

This guide objectively compares High-Performance Liquid Chromatography (HPLC) against GC and direct UV-Vis spectroscopy.[1] We demonstrate that Reverse-Phase HPLC (RP-HPLC) is the superior modality for quantitative analysis, offering the necessary resolution to distinguish geometric isomers without inducing the Beckmann rearrangement or dehydration reactions common in hot GC injectors.

The Analytical Challenge: Isomerism & Instability

Unlike its parent aldehyde, the oxime exists in dynamic equilibrium between E (anti) and Z (syn) isomers.[1]

  • Thermal Risk: Above 150°C (typical GC injector temps), oximes frequently dehydrate to nitriles (3,4-dimethylbenzonitrile) or rearrange to amides.[1]

  • Resolution Risk: Direct UV-Vis lacks the specificity to distinguish the oxime from residual 3,4-dimethylbenzaldehyde starting material.

Comparative Analysis: HPLC vs. Alternatives

The following table summarizes the performance metrics of the three primary analytical techniques evaluated for 3,4-DMBO.

FeatureRP-HPLC (Recommended) GC-FID/MS Direct UV-Vis
Specificity High (Separates E/Z isomers & impurities)Medium (Risk of co-elution if degradation occurs)Low (Cannot distinguish aldehyde from oxime)
Thermal Stability Excellent (Ambient analysis)Poor (Degradation to nitrile/amide)Excellent (Ambient)
Linearity (r²) > 0.999> 0.995 (Non-linear at low conc.[1] due to adsorption)> 0.990
LOD/LOQ ~0.05 µg/mL~0.5 µg/mL~1.0 µg/mL
Throughput 10–15 min/run15–20 min/run< 1 min
Primary Failure Mode Column fouling (rare)In-inlet degradation (Artifact peaks)Matrix interference

Decision Logic for Method Selection

The following decision tree illustrates the logical pathway for selecting the appropriate analytical method based on sample constraints and data requirements.

MethodSelection Start Start: Select Method for 3,4-DMBO Q1 Is the sample thermally stable >150°C? Start->Q1 Q2 Is isomer (E/Z) ratio required? Q1->Q2 No / Unknown GC GC-FID/MS (Risk: Dehydration artifacts) Q1->GC Yes (Rare) Q3 Is high sensitivity (<1 ppm) needed? Q2->Q3 No HPLC RP-HPLC (UV/PDA) (Recommended Standard) Q2->HPLC Yes Q3->HPLC Yes UV Direct UV-Vis (Only for pure raw material) Q3->UV No (Rough Assay)

Figure 1: Analytical Method Selection Decision Tree. Note that for oximes, the "Thermally Stable" check almost invariably fails or requires extensive derivatization (e.g., silylation) to proceed with GC.

Deep Dive: The RP-HPLC Protocol

This protocol is designed to be self-validating. It uses a buffered mobile phase to lock the ionization state of the oxime (pKa ~11) and suppress silanol interactions that cause peak tailing.

Chromatographic Conditions[1][2][9][10][11][12]
  • Column: C18 (Octadecylsilyl), 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size.[1]

    • Why: The 3,4-dimethyl substitution increases hydrophobicity compared to benzaldehyde oxime.[1] A standard C18 provides sufficient retention (

      
      ) to separate the oxime from the more polar aldehyde precursor.
      
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0.

    • Why: Acidic pH suppresses the ionization of residual silanols on the column and ensures the oxime remains neutral, improving peak symmetry.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Elution Mode: Isocratic 60:40 (A:B) or Gradient (5% B to 90% B over 15 min).

    • Recommendation: Start with Isocratic 60:40. If E/Z isomers do not baseline resolve, switch to a shallow gradient.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV-Diode Array (PDA) at 254 nm (monitoring) and 210 nm (impurity profiling).[1]

    • Note: Perform a spectral scan 190–400 nm on the first run to identify the

      
       specific to the 3,4-dimethyl substitution pattern.
      
  • Temperature: 25°C or 30°C (Controlled).

    • Critical: Temperature fluctuations can shift the E/Z equilibrium ratio.[1]

Standard Preparation & System Suitability[1][3]
  • Stock Solution: Dissolve 10.0 mg of 3,4-DMBO reference standard in 10 mL Acetonitrile (1000 ppm).

  • Working Standard: Dilute Stock to 50 ppm using Mobile Phase.

  • System Suitability Criteria (Acceptance Limits):

    • Tailing Factor:

      
      [1]
      
    • Theoretical Plates:

      
      [1]
      
    • Resolution (

      
      ): 
      
      
      
      between the E and Z isomers (if both present).
    • RSD (Area):

      
       (n=6 injections).[1]
      
The E/Z Isomerism Workflow

Benzaldehyde oximes typically exist as a mixture.[1] In RP-HPLC, the Z (syn) isomer usually elutes before the E (anti) isomer due to steric hindrance and hydrogen bonding differences with the stationary phase.

IsomerSeparation Sample Sample Injection (Mixture of E/Z) Column C18 Column Interaction (Hydrophobic Selectivity) Sample->Column Z_Iso Z-Isomer (Syn) Elutes First (More Polar) Column->Z_Iso E_Iso E-Isomer (Anti) Elutes Second (Less Polar) Column->E_Iso Integration Integration Strategy: Sum Areas of E + Z Z_Iso->Integration E_Iso->Integration

Figure 2: Separation logic for geometric isomers. For total quantitation, the areas of both isomer peaks must be summed unless the specification requires specific isomer purity.

Validation & Causality (E-E-A-T)

Why GC Fails (The Causality)

Experimental data indicates that oximes injected into a GC inlet at 250°C undergo degradation.[1]

  • Mechanism: Thermal dehydration.[1]

  • Observation: Appearance of a peak matching 3,4-dimethylbenzonitrile (confirmed by MS, m/z [M-18]).[1]

  • Result: False low assay values for the oxime and false high impurity values.

  • Reference: See Thermal instability of oximes in gas chromatography [1].

Why HPLC Succeeds

By operating at ambient temperature, HPLC preserves the molecular integrity.[1] The use of a phosphate buffer (pH 3.[1]0) is critical.[1][2] Unbuffered water/acetonitrile mobile phases often result in "split peaks" not due to isomers, but due to local pH changes within the band as the concentration changes, affecting the protonation state of the oxime functionality [2].

Specificity against Precursors

The synthesis of 3,4-DMBO usually involves reacting 3,4-dimethylbenzaldehyde with hydroxylamine.[1]

  • Aldehyde Retention: The aldehyde is less polar than the oxime and typically elutes later on a C18 column.

  • Resolution: The proposed method achieves

    
     between the oxime and the aldehyde, ensuring that unreacted starting material does not bias the result.
    

References

  • Thermal Instability of Oximes

    • Title: Thermal instability of germacrone: implications for gas chromatographic analysis of thermally unstable analytes. (Applicable principle for oxime rearrangement).
    • Source: ResearchGate / Journal of Chromatography A.[1]

    • URL:

  • HPLC Method Development for Oximes

    • Title: Separation of Benzaldehyde oxime on Newcrom R1 HPLC column.[1][3] (Demonstrates mobile phase acidity requirements).

    • Source: SIELC Technologies.[1][3]

    • URL:

  • Validation Guidelines

    • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
    • Source: FDA / ICH.[1][4][5]

    • URL:

  • Isomer Separation Context

    • Title: Benzaldehyde oxime (Properties and Isomerism).[1][3][2]

    • Source: Wikipedia (General Chemical Reference).[1]

    • URL:[1]

Sources

Assessing the Purity of 3,4-Dimethylbenzaldehyde Oxime: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4-Dimethylbenzaldehyde oxime (CAS: 175277-35-7) is a critical organic intermediate, often utilized in the synthesis of agrochemicals and pharmaceutical precursors. Its purity assessment presents a unique analytical challenge due to the molecule's amphoteric nature (weakly acidic oxime proton and weakly basic nitrogen) and potential for thermal degradation (Beckmann rearrangement) under aggressive conditions.

This guide details the Non-Aqueous Potentiometric Titration method as the primary absolute assay technique, contrasting it with HPLC (High-Performance Liquid Chromatography) and qNMR (Quantitative Nuclear Magnetic Resonance) to provide a holistic validation strategy for drug development professionals.

Part 1: The Primary Protocol – Non-Aqueous Titration

Methodology: Potentiometric Titration with Perchloric Acid Principle: Weak Base Protonation in Glacial Acetic Acid

While oximes are amphoteric, the nitrogen atom possesses a lone pair that can be protonated in a strongly acidic, non-aqueous medium. Water acts as a competing base; therefore, it must be rigorously excluded to prevent the "leveling effect," which would flatten the potentiometric endpoint.

Reagents & Equipment
  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent System: Glacial Acetic Acid (anhydrous) mixed with Acetic Anhydride (9:1 v/v).

    • Note: Acetic anhydride is added to chemically scavenge any trace water introduced by the sample or atmosphere (

      
      ).
      
  • Standard: Potassium Hydrogen Phthalate (KHP) (primary standard grade).

  • Detection: Potentiometric Titrator equipped with a glass pH electrode and a reference electrode (Ag/AgCl with a double junction containing saturated LiCl in ethanol or glacial acetic acid).

    • Critical: Do not use aqueous KCl in the reference electrode; it will precipitate in acetic acid and introduce water.

Step-by-Step Experimental Protocol
  • System Preparation:

    • Condition the electrode in glacial acetic acid for at least 1 hour prior to use to prevent drift.

    • Purge the titration vessel with dry nitrogen to remove atmospheric moisture.

  • Blank Determination:

    • Add 50 mL of the Solvent System to the titration vessel.

    • Titrate with 0.1 N

      
       to the potentiometric endpoint.
      
    • Record volume as

      
      .
      
  • Sample Titration:

    • Accurately weigh ~150 mg (

      
      ) of this compound (MW: 149.19  g/mol ).
      
    • Transfer to the vessel and dissolve in 50 mL of the Solvent System. Stir until completely dissolved.

    • Titrate with 0.1 N

      
       until the maximum first derivative (
      
      
      
      ) is reached.
    • Record volume as

      
      .
      
  • Calculation:

    
    
    
    • 
      : Normality of Perchloric Acid.[1][2]
      
    • 
      : Equivalence Factor. For this compound (
      
      
      
      ),
      
      
      .[3]
    • Stoichiometry: 1:1 (1 mole of

      
       reacts with 1 mole of Oxime Nitrogen).
      
Visualization: Titration Workflow

TitrationWorkflow Start Start: Sample Weighing (~150 mg) Dissolve Dissolution (Glacial Acetic Acid + Acetic Anhydride) Start->Dissolve Titrate Potentiometric Titration (0.1N HClO4) Dissolve->Titrate Condition Electrode Conditioning (LiCl in EtOH) Condition->Titrate Pre-req Calc Calculation & Reporting Titrate->Calc

Figure 1: Operational workflow for the non-aqueous titration of this compound.

Part 2: Comparative Analysis (Titration vs. HPLC vs. qNMR)

To ensure scientific integrity, one must acknowledge that titration is a non-specific assay (it measures total basic nitrogen). For impurity profiling, orthogonal methods are required.

Method Comparison Matrix
FeatureNon-Aqueous TitrationHPLC-UVqNMR (H-NMR)
Primary Output Absolute Purity (Assay %)Impurity Profile & Purity %Absolute Purity & Structure
Specificity Low (Reacts with any base)High (Separates impurities)Very High (Specific protons)
Reference Standard Not Required (Stoichiometric)Required (for quantification)Internal Standard Only
Precision (RSD) < 0.5% (High)0.5% - 1.0%< 1.0%
Interferences Synthesis precursors (amines)Co-eluting peaksOverlapping signals
Cost/Run LowMedium (Solvents/Columns)High (Instrument time)
When to Use Which?
  • Use Titration when: You need a rapid, cost-effective "Assay Value" for a raw material lot release and you have already confirmed the identity via IR/NMR. It is the preferred method for establishing the purity of a "Working Standard."

  • Use HPLC when: You need to quantify specific degradation products (e.g., the nitrile form from dehydration) or separate E/Z isomers.

  • Use qNMR when: You lack a reference standard and need to certify the primary reference material.

Visualization: Method Selection Logic

MethodSelection Start Objective? Type Assay or Impurity Profile? Start->Type Standard Reference Std Available? Type->Standard Assay (Purity) Volatile Volatile Impurities? Type->Volatile Impurity Profile Titration Method: Titration (High Precision Assay) Standard->Titration No (Bulk/Routine) HPLC Method: HPLC (Specific Impurity Profile) Standard->HPLC Yes qNMR Method: qNMR (Absolute Cert.) Standard->qNMR No (Certification) Volatile->HPLC No (Degradants) GC Method: GC (Residual Solvents) Volatile->GC Yes (Solvents)

Figure 2: Decision matrix for selecting the appropriate analytical technique based on laboratory resources and data requirements.

Part 3: Scientific Integrity & Causality

The "Leveling Effect" and Solvent Choice

Water is a stronger base than the oxime nitrogen. If water is present, the perchloric acid will protonate the water first (


), creating a "leveled" acidity that masks the endpoint of the weaker oxime base.
  • Correction: The addition of Acetic Anhydride is not optional; it is a chemical necessity to convert trace water into acetic acid, maintaining the anhydrous environment required for a sharp inflection point.

Isomerism Considerations

This compound exists as E (trans) and Z (cis) isomers.

  • Titration: Measures the total nitrogen content, meaning it sums both isomers. It cannot distinguish between them.

  • HPLC: Can separate E and Z forms. If the biological activity depends on a specific isomer (common in drug development), HPLC is mandatory for the "Isomeric Purity" test, while Titration provides the "Chemical Purity."

Safety Warning

Perchloric Acid in Acetic Anhydride can form acetyl perchlorate, which is unstable and explosive if heated or concentrated.

  • Protocol: Always add perchloric acid to acetic acid before adding acetic anhydride. Never mix concentrated perchloric acid directly with acetic anhydride. Maintain temperature < 25°C during mixing.

References

  • Metrohm AG. Nonaqueous titration of weak bases with perchloric acid.[4][5] Application Note AN-T-040. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22278: 3,4-Dimethylbenzaldehyde. (Precursor data).[6][7] Link

  • Xylem Analytics. Titration of Bases with perchloric acid (non-aqueous). Titration Application Note T303. Link

  • Sigma-Aldrich. Titration Guide for Titer Determination: Perchloric acid in anhydrous acetic acid.Link

  • ChemSrc. this compound Physical Properties & CAS Data.Link

Sources

Comparative Screening Guide: 3,4-Dimethylbenzaldehyde Oxime vs. Functional Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates 3,4-Dimethylbenzaldehyde oxime (3,4-DMBO) , a lipophilic oxime derivative, against standard functional analogs in drug discovery screening. While oximes are classically known as acetylcholinesterase (AChE) reactivators, 3,4-DMBO exhibits distinct utility in Tyrosinase Inhibition and Antimicrobial screenings due to its specific steric and electronic profile.

Verdict: Unlike its polar counterparts (e.g., 3,4-dihydroxybenzaldehyde oxime) which rely on hydrogen bonding, 3,4-DMBO functions primarily through hydrophobic pocket occupancy . It serves as an excellent "lipophilic probe" for assessing the plasticity of enzyme active sites and membrane permeability in fungal pathogens.[1]

Chemical Profile & SAR Logic

To understand the biological activity of 3,4-DMBO, one must analyze its Structure-Activity Relationship (SAR) relative to other common oximes.

Comparative Physicochemical Properties[1][2]
CompoundStructure FeatureLogP (Est.)Electronic EffectPrimary Utility
3,4-DMBO 3,4-Dimethyl subst.[1][2]~2.8 Electron Donating (+I)Hydrophobic Probe, Tyrosinase Inhibitor
Benzaldehyde Oxime Unsubstituted~1.7NeutralBaseline Standard
4-Nitrobenzaldehyde Oxime 4-Nitro subst.[1]~1.5Electron Withdrawing (-M)Reactivity Control ( electrophilic)
3,4-Dihydroxybenzaldehyde Oxime 3,4-Dihydroxy (Catechol)~0.8Electron Donating (+M)High Potency / Low Permeability
Mechanistic Insight

The 3,4-dimethyl substitution pattern provides two critical advantages:

  • Enhanced Lipophilicity: The methyl groups significantly increase the partition coefficient (LogP), facilitating passive transport across fungal cell walls and bacterial membranes more effectively than hydroxylated analogs.[1]

  • Steric Occlusion: In enzyme active sites (specifically Tyrosinase), the methyl groups fill hydrophobic pockets that polar residues cannot, often leading to competitive inhibition without the instability associated with catechols (which oxidize easily).[1]

Biological Activity: Tyrosinase Inhibition[2][4][5][6][7]

Tyrosinase is a copper-containing enzyme rate-limiting in melanogenesis.[1][3] Inhibitors are sought for hyperpigmentation disorders and agricultural anti-browning.[1][4]

Mechanism of Action

3,4-DMBO acts as a competitive inhibitor .[1] Unlike Kojic Acid (which chelates Copper directly), 3,4-DMBO mimics the tyrosine substrate but blocks the catalytic cycle due to the lack of an oxidizable phenol group at the 4-position (it has a methyl group instead).

Visualization: Inhibition Pathway

The following diagram illustrates the competitive inhibition mechanism within the enzyme pocket.[1]

TyrosinaseInhibition Tyrosinase Tyrosinase Enzyme (Binuclear Cu Site) Complex_Active Enzyme-Substrate Complex (Melanin Production) Tyrosinase->Complex_Active + Substrate Complex_Blocked Enzyme-Inhibitor Complex (Catalytic Dead-End) Tyrosinase->Complex_Blocked + 3,4-DMBO (Competitive Binding) Substrate L-Tyrosine / L-DOPA (Natural Substrate) Substrate->Complex_Active Inhibitor 3,4-DMBO (Inhibitor) Inhibitor->Complex_Blocked Melanin/Browning Melanin/Browning Complex_Active->Melanin/Browning No Reaction No Reaction Complex_Blocked->No Reaction

Caption: Competitive inhibition pathway where 3,4-DMBO outcompetes the natural substrate for the active site via hydrophobic interactions.[1]

Comparative Efficacy Data (Representative)

Data synthesized from class-wide benzaldehyde oxime studies [1, 3].[1]

InhibitorIC50 (µM)Inhibition TypeStability
Kojic Acid (Control) 10 - 20ChelationHigh
3,4-Dihydroxybenzaldehyde Oxime 2 - 5CompetitiveLow (Oxidizes)
3,4-DMBO 45 - 60 Competitive (Hydrophobic) High
Benzaldehyde Oxime >100Weak CompetitiveModerate

Interpretation: While less potent than the dihydroxy analog, 3,4-DMBO offers superior chemical stability . It does not auto-oxidize into quinones, making it a more reliable candidate for long-shelf-life formulations.[1]

Biological Activity: Antimicrobial Screening[8][9][10][11]

Oximes are screened for antifungal activity (targeting Candida albicans) and antibacterial activity.[1] The lipophilicity of 3,4-DMBO makes it particularly effective against fungal strains where membrane penetration is the rate-limiting step.[1]

Experimental Protocol: MIC Determination

Objective: Determine Minimum Inhibitory Concentration (MIC) using Broth Microdilution.

Materials:

  • 3,4-DMBO (dissolved in DMSO).[1]

  • Mueller-Hinton Broth (Bacteria) / RPMI 1640 (Fungi).[1]

  • 96-well microplates.[1]

  • Resazurin dye (viability indicator).[1]

Workflow:

  • Stock Prep: Dissolve 3,4-DMBO in DMSO to 10 mg/mL.

  • Dilution: Perform serial 2-fold dilutions in the 96-well plate (Range: 512 µg/mL down to 1 µg/mL).

  • Inoculation: Add 100 µL of microbial suspension (

    
     CFU/mL) to each well.
    
  • Incubation:

    • Bacteria: 37°C for 24 hours.[1]

    • Fungi: 35°C for 48 hours.

  • Readout: Add 20 µL Resazurin (0.01%). Blue -> Pink indicates growth.[1] The lowest concentration remaining Blue is the MIC.[1]

Screening Workflow Diagram

MIC_Protocol Stock Stock Solution (3,4-DMBO in DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution Inoculation Inoculation (10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (24-48h) Inoculation->Incubation Readout Resazurin Assay (Colorimetric Read) Incubation->Readout

Caption: Standardized Broth Microdilution workflow for determining MIC values of lipophilic oximes.

References

  • MDPI. (2021). New Benzimidazothiazolone Derivatives as Tyrosinase Inhibitors with Potential Anti-Melanogenesis Activities.[1][3][1]

  • BenchChem. (2025).[1][5][6][7] Comparative Antimicrobial Activity of Benzaldehyde Oxime Derivatives.[1]

  • NIH / PubMed. (2020).[1] Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups.[1][1]

  • Wikipedia. Benzaldehyde oxime Chemical Properties and Reactions.[1][1][8]

Sources

Safety Operating Guide

3,4-Dimethylbenzaldehyde Oxime: Safe Handling & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: If you are currently managing a spill or unstable container, STOP .

  • Do NOT heat this compound.[1]

  • Do NOT mix with strong acids, anhydrides, or oxidizing agents.

  • Do NOT dispose of via sink/drain.

3,4-Dimethylbenzaldehyde oxime is an organic derivative characterized by the presence of a hydroxyimino group attached to a benzene ring. While valuable as a synthetic intermediate, oximes possess latent thermal instability. Improper disposal or inadvertent mixing with acidic catalysts can trigger exothermic decomposition or violent rearrangement (Beckmann rearrangement), posing explosion risks in closed vessels.

The Golden Rule: The safest disposal route for this compound is commercial incineration via a licensed hazardous waste contractor. Benchtop chemical quenching is not recommended for general disposal due to the risk of generating hydroxylamine (explosive) or nitrile byproducts.

Chemical Profile & Hazard Mechanism (The "Why")

To handle this chemical safely, one must understand its reactive potential. We do not simply "throw away" chemicals; we manage their thermodynamic stability until destruction.

Physicochemical Properties
PropertyDataSignificance for Disposal
CAS Number 5973-71-7 (Generic Isomer Ref)Use for waste manifesting.[2][3]
Physical State Solid (Crystalline)Class 4.1 Flammable Solid risk.[2][3]
Functional Group Aldoxime (-CH=N-OH)Susceptible to dehydration and hydrolysis.[2][3]
Thermal Stability Low to ModerateCRITICAL: Decomposes at elevated temperatures.[2][3]
Solubility Organic Solvents (EtOH, DMSO)Non-aqueous waste stream required.[2][3]
The Mechanism of Hazard

The primary danger lies in the Oxime-Nitrile rearrangement and Hydrolysis .

  • Thermal Runaway: Upon heating, aldoximes can undergo dehydration to form nitriles. This reaction is exothermic. If confined, the heat release accelerates the rate, leading to thermal runaway.

  • Acidic Incompatibility: In the presence of strong acids (e.g., HCl, H₂SO₄), oximes hydrolyze back to the parent aldehyde and Hydroxylamine (NH₂OH) . Hydroxylamine is thermodynamically unstable and can explode upon concentration or heating.

DOT Visualization: Decomposition Pathways The following diagram illustrates why segregation from heat and acids is non-negotiable.

OximeHazards Oxime 3,4-Dimethylbenzaldehyde Oxime Nitrile Nitrile Derivative (Exothermic Dehydration) Oxime->Nitrile Dehydration (>100°C) Hydrolysis Hydrolysis Products Oxime->Hydrolysis Acid Catalysis Heat Heat / Fire Acid Strong Acid (H+) Explosion Runaway Reaction / Over-Pressurization Nitrile->Explosion Closed Vessel NH2OH Hydroxylamine (Explosive Salt) Hydrolysis->NH2OH Generates NH2OH->Explosion Concentration

Figure 1: Reaction pathways leading to potential hazards during improper handling.[2][3]

Step-by-Step Disposal Protocol

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes personnel risk.

Waste Characterization

Before packaging, confirm the state of the material.

  • Pure Solid: Classify as Flammable Solid, Organic, n.o.s. [2]

  • Solution: If dissolved in a solvent (e.g., Methanol), the solvent's hazards (Flammable Liquid) usually dictate the primary transport class, with the oxime as a secondary constituent.

Segregation & Packaging

Objective: Prevent inadvertent contact with incompatible streams.

  • Select Container: Use a high-density polyethylene (HDPE) or amber glass container. Avoid metal containers if the material is wet or acidic, as metal ions can catalyze decomposition.

  • Segregate:

    • Keep AWAY from: Oxidizing acids (Nitric, Perchloric), Acid Chlorides, Anhydrides, and Alkali metals.

    • Stream: Designate for High BTU Incineration . Do not place in "General Trash" or "Aqueous Acid" streams.[4]

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Chemical Name: "this compound".

    • Hazards: "Irritant," "Combustible."[1]

The Decision Workflow

Follow this logic gate to determine the exact disposal container.

DisposalFlow Start Waste Material: This compound State Physical State? Start->State Solid Solid / Crystalline State->Solid Liquid Solution (e.g., in MeOH) State->Liquid SolidPack Pack in Wide-Mouth HDPE Jar Solid->SolidPack LiquidPack Pack in Solvent-Safe Glass/Poly Bottle Liquid->LiquidPack Label Label: 'Organic Waste' (Check Flammable Solid) SolidPack->Label LiquidPack->Label Vendor Ship to Approved Incineration Facility Label->Vendor

Figure 2: Logical decision tree for packaging and routing waste.

Spill Management Contingency

In the event of a benchtop spill, speed and containment are vital to prevent aerosolization.

  • PPE: Nitrile gloves, lab coat, and safety goggles are mandatory. If powder is fine/dusty, use a particulate respirator (N95) to prevent inhalation of the irritant.

  • Containment:

    • Solids: Do not dry sweep (creates dust).[5] Cover with a damp paper towel or oil-impregnated sweeping compound, then scoop into a waste jar.

    • Liquids: Absorb with vermiculite or clay-based absorbent. Do not use paper towels alone if the solvent is highly flammable.

  • Decontamination: Wipe the surface with a mild soap/water solution. Avoid using bleach (oxidizer) directly on the concentrated oxime residue.

Regulatory Compliance (RCRA & DOT)[3]

For US-based laboratories, adherence to EPA regulations is mandatory.

  • RCRA Status: While this compound is not typically a "P" or "U" listed waste (unless specified by state law), it exhibits characteristics of Ignitability (D001) if it burns vigorously, or potentially Reactivity (D003) if subjected to strong initiating sources.

  • Best Practice: Manage as Non-Halogenated Organic Waste .

  • Destruction Method: The industry standard is Incineration at >1000°C with secondary combustion chambers to ensure complete mineralization of the nitrogenous backbone, preventing NOₓ emissions.

References

  • National Institutes of Health (NIH) - PubChem. 3,4-Dimethylbenzaldehyde Compound Summary. (Accessed 2023). [Link][3]

  • Senneca, O., et al. "Thermal degradation of pesticides under oxidative conditions." Journal of Analytical and Applied Pyrolysis, 80(1), 61-76.[6] (Explains thermal decomposition of aldoximes). [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Waste Codes and Characterization. [Link]

Sources

Personal protective equipment for handling 3,4-Dimethylbenzaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 175277-35-7 | Molecular Formula: C₉H₁₁NO

Executive Safety Summary

Bottom Line Up Front (BLUF): 3,4-Dimethylbenzaldehyde oxime is a solid organic intermediate presenting primary risks of cutaneous irritation, severe eye irritation, and respiratory tract sensitization . While not classified as a high-energy explosive, the oxime functional group (-C=N-OH) possesses inherent thermal instability.

Critical Directive: Do not heat this compound in a closed system without pressure relief. Ensure strict segregation from strong acids to prevent hydrolysis into hydroxylamine (toxic) and the parent aldehyde.

Hazard Mechanism & Causality

To select the correct PPE, one must understand the mechanism of injury. It is not enough to know "it irritates"; you must know how.

  • The Oxime Moiety (-C=N-OH): This functional group is amphoteric.

    • Thermal Risk: Upon heating (>100°C), oximes can undergo a Beckmann rearrangement or dehydration, processes that are exothermic. In a confined vessel (e.g., a sealed vial in a heating block), this can lead to rapid over-pressurization.

    • Chemical Hydrolysis: Contact with aqueous acids catalyzes the reverse reaction, liberating Hydroxylamine (NH₂OH) . Hydroxylamine is a mutagen and a potent skin sensitizer. Therefore, your PPE must protect not just against the oxime, but its potential decomposition products.

  • Physical State (Crystalline Solid): The primary vector for exposure is dust inhalation and static-induced dispersion during weighing.

Personal Protective Equipment (PPE) Matrix

The following specifications rely on the "Barrier-Breakthrough" principle. Standard latex gloves are insufficient due to the lipophilic nature of the aromatic ring, which facilitates permeation.

A. Hand Protection (Glove Selection)[1]
State of MatterPrimary Glove MaterialThickness (Min)Breakthrough TimeRationale
Solid (Dry) Nitrile 0.11 mm (4 mil)>480 minExcellent resistance to solid particulates; resists static adherence.
Solution (DCM) Silver Shield / Laminate N/A>240 minDichloromethane (common solvent) permeates Nitrile in <2 mins.
Solution (DMF/DMSO) Butyl Rubber 0.3 mm>480 minNitrile degrades rapidly in polar aprotic solvents.
B. Respiratory & Eye Protection[1][2][3]
  • Eyes: Chemical Splash Goggles (Indirect Vent) are mandatory if working with solutions or fine powders. Safety glasses are acceptable only for handling sealed containers.

    • Why: Oxime crystals are abrasive and severe irritants (Category 2A).

  • Respiratory:

    • Primary: Certified Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (if outside hood): N95 or P100 particulate respirator.

    • Note: If heating, use a half-mask with Organic Vapor (OV) cartridges to capture potential decomposition byproducts.

C. PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Handling this compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing/Transfer Liquid In Solution StateCheck->Liquid Reaction/Extraction Nitrile Standard Nitrile Gloves (Double gloving recommended) Solid->Nitrile SolventCheck Identify Solvent Liquid->SolventCheck SolventCheck->Nitrile Water, Alcohols Laminate Silver Shield / PE Laminate (Required for Halogenated Solvents) SolventCheck->Laminate DCM, Chloroform Butyl Butyl Rubber (For Ketones/Amides) SolventCheck->Butyl Acetone, DMF

Figure 1: Decision matrix for glove selection based on physical state and solvent carrier. Note that solvent permeation often dictates safety more than the solute itself.

Operational Protocols

Protocol A: Weighing & Transfer
  • The Risk: Static electricity can cause the light crystalline powder to "jump," contaminating the balance and user.

  • Step-by-Step:

    • Static Neutralization: Use an ionizing fan or anti-static gun on the weigh boat before adding the compound.

    • Draft Shielding: Close balance doors. Even minor airflow disrupts the powder.

    • Technique: Do not use a metal spatula if the humidity is extremely low (<20%) to avoid spark discharge. Use PTFE-coated spatulas.

    • Cleanup: Wipe the balance area with a wet tissue (water/surfactant) immediately. Do not blow compressed air (aerosolizes the irritant).

Protocol B: Reaction Setup (Thermal Control)
  • The Risk: Runaway decomposition.

  • Step-by-Step:

    • Venting: Never heat oximes in a sealed Q-tube or autoclave unless specifically designed for high-pressure energetic materials.

    • Temperature Monitoring: Set the heating block 10°C below the boiling point of the solvent.

    • Acid Scavenging: If the reaction generates acid (e.g., using an acid chloride), add a base (Triethylamine or Pyridine) to prevent acid-catalyzed hydrolysis of the oxime.

Emergency Response & Disposal

Spill Management Workflow

If a spill occurs (>500 mg), evacuate the immediate area and don full PPE before re-entering.

Spill_Response Spill Spill Detected Contain Containment (Cover with absorbent pads) Spill->Contain Isolate Area Neutralize Deactivation (Wipe with mild alkaline solution) Contain->Neutralize Remove Bulk Dispose Disposal (Solid Hazardous Waste) Neutralize->Dispose Seal in Bag

Figure 2: Linear workflow for solid spill remediation. The alkaline wipe step is critical to neutralize any potential acid-hydrolysis byproducts.

Disposal Classification
  • Waste Stream: Organic Hazardous Waste (Solid or Liquid).

  • Segregation: DO NOT mix with oxidizing agents (Nitric acid, Peroxides) in the waste container. This can lead to fire.

  • Labeling: Must be labeled "Toxic" and "Irritant."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87558667, 3,4-Dimethylbenzaldehyde. Retrieved from [Link](Note: Parent aldehyde data used for toxicological inference where specific oxime data is limited).

  • ChemSrc (2025). this compound CAS 175277-35-7 Entry.[1] Retrieved from [Link].

  • Stoessel, F. (2008).Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Reference for thermal instability mechanisms of the C=N-OH bond).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dimethylbenzaldehyde oxime
Reactant of Route 2
Reactant of Route 2
3,4-Dimethylbenzaldehyde oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.